molecular formula C6H6N2O2 B098634 2-Methyl-6-nitropyridine CAS No. 18368-61-1

2-Methyl-6-nitropyridine

Cat. No.: B098634
CAS No.: 18368-61-1
M. Wt: 138.12 g/mol
InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N
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Description

2-Methyl-6-nitropyridine is a useful research compound. Its molecular formula is C6H6N2O2 and its molecular weight is 138.12 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 170845. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methyl-6-nitropyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEYZLKYZZUQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80305469
Record name 2-Methyl-6-nitropyridine
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Molecular Weight

138.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

18368-61-1
Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Nitro-6-picoline
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Record name 2-Methyl-6-nitropyridine
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Record name 2-Methyl-6-nitropyridine
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 2-Methyl-6-nitropyridine: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties and structure of 2-Methyl-6-nitropyridine. The information is curated to support research, discovery, and development activities within the pharmaceutical and chemical industries.

Chemical Structure and Identification

This compound is an aromatic heterocyclic compound with a pyridine ring substituted with a methyl group and a nitro group.

IUPAC Name: this compound[1] Synonyms: 6-Nitro-2-picoline, 2-Nitro-6-methylpyridine[1] CAS Number: 18368-61-1[1]

The structural representation of this compound is as follows:

Molecular Formula: C₆H₆N₂O₂[1] SMILES: CC1=CC=CC(=N1)--INVALID-LINK--=O[1] InChI Key: DEEYZLKYZZUQPC-UHFFFAOYSA-N[1]

Physicochemical Properties

Quantitative data for the physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the related isomers, 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine, are also included where available.

PropertyThis compound2-Methyl-3-nitropyridine2-Methyl-5-nitropyridine
Molecular Weight 138.12 g/mol [1]138.12 g/mol 138.12 g/mol [2]
Melting Point Not available32-33 °CSolid at room temperature[3]
Boiling Point Not available86 °C / 5 mmHg237.1 °C at 760 mmHg
Density Not available1.246 g/cm³ (Predicted)1.247 g/cm³
Solubility Not availableSoluble in MethanolSparingly soluble in water[3]
pKa Not available1.92 (Predicted)1.92 (Predicted)
LogP 1.4 (Computed)[1]Not available0.99

Experimental Protocols

General Synthesis of Nitromethylpyridines

The synthesis of nitromethylpyridines is typically achieved through the nitration of the corresponding methylpyridine (picoline). The position of nitration is influenced by the reaction conditions and the directing effects of the methyl group and the pyridine nitrogen.

Reaction: Nitration of 2-Methylpyridine (2-Picoline)

Synthesis 2-Methylpyridine 2-Methylpyridine ReactionVessel Nitration 2-Methylpyridine->ReactionVessel Nitrating Mixture HNO3 / H2SO4 Nitrating Mixture->ReactionVessel This compound This compound ReactionVessel->this compound Reactivity cluster_0 Key Functional Groups cluster_1 Resulting Reactivity PyridineRing Pyridine Ring NAS Nucleophilic Aromatic Substitution PyridineRing->NAS NitroGroup Nitro Group (-NO2) NitroGroup->NAS Activates MethylGroup Methyl Group (-CH3) MethylReactions Oxidation/Condensation of Methyl Group MethylGroup->MethylReactions

References

2-Methyl-6-nitropyridine CAS number and identifiers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound 2-Methyl-6-nitropyridine, including its identifiers, physicochemical properties, and general synthetic considerations. This information is intended to support research and development activities in medicinal chemistry, agrochemicals, and materials science.

Chemical Identifiers and Properties

The following tables summarize the key identifiers and physicochemical properties of this compound.

Table 1: Chemical Identifiers for this compound

IdentifierValue
CAS Number 18368-61-1[1][2][3]
PubChem CID 298626[1][4]
IUPAC Name This compound[4]
Molecular Formula C₆H₆N₂O₂[1][3][4]
SMILES CC1=NC(=CC=C1)--INVALID-LINK--[O-][4]
InChI InChI=1S/C6H6N2O2/c1-5-3-2-4-6(7-5)8(9)10/h2-4H,1H3[3][4]
InChIKey DEEYZLKYZZUQPC-UHFFFAOYSA-N[3][4]
Synonyms 2-Nitro-6-picoline, 6-Methyl-2-nitropyridine[1]

Table 2: Physicochemical Properties of this compound

PropertyValue
Molecular Weight 138.12 g/mol [3][4]
Appearance Pale yellow crystalline powder[1]
Melting Point 106-112 °C[1]
Purity ≥ 98% (HPLC)[1]

Experimental Protocols

A plausible general approach for the synthesis of a mononitrated 2-picoline involves the use of a nitrating agent, often a mixture of concentrated nitric acid and sulfuric acid. The sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).

General Considerations for Nitration of 2-Picoline:

  • Starting Material: 2-Picoline (2-methylpyridine).

  • Nitrating Agent: A mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The ratio of these acids can influence the reaction rate and selectivity.

  • Reaction Temperature: The reaction is typically carried out at elevated temperatures, but careful temperature control is crucial to prevent over-nitration and side reactions. The nitration of 2-picoline with potassium nitrate and sulfuric acid has been reported to occur at high temperatures (e.g., 160°C), yielding a mixture of 3- and 5-nitro derivatives in low yield.

  • Work-up: After the reaction is complete, the mixture is typically cooled and carefully poured onto ice. The product can then be isolated by neutralization, extraction with an organic solvent, and subsequent purification, often by recrystallization or chromatography.

It is important to note that the pyridine ring is an electron-deficient system, which makes electrophilic substitution more difficult than for benzene. The methyl group is an activating group, which can facilitate the reaction.

Synthetic Pathway Overview

The following diagram illustrates a generalized synthetic pathway for the nitration of a substituted pyridine.

G General Synthesis of a Nitropyridine Derivative cluster_reactants Reactants cluster_process Process cluster_products Products A Substituted Pyridine (e.g., 2-Picoline) C Electrophilic Aromatic Substitution (Nitration) A->C B Nitrating Agent (e.g., HNO₃/H₂SO₄) B->C D Nitropyridine Derivative (e.g., this compound) C->D Desired Product E Byproducts (e.g., Isomers, Water) C->E Potential Byproducts

Caption: A generalized workflow for the synthesis of a nitropyridine derivative.

References

Spectroscopic Profile of 2-Methyl-6-nitropyridine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-6-nitropyridine, a key heterocyclic compound with applications in medicinal chemistry and materials science. This document compiles available spectral data, outlines detailed experimental protocols for its characterization, and presents the information in a format amenable to in-depth research and development.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-3~8.2 - 8.4d~8.0
H-4~7.8 - 8.0t~8.0
H-5~8.0 - 8.2d~8.0
-CH₃~2.6 - 2.8s-

Note: Predicted values based on typical shifts for nitropyridine derivatives. Actual values may vary depending on solvent and experimental conditions.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Carbon Chemical Shift (δ, ppm)
C-2~160 - 162
C-3~125 - 127
C-4~138 - 140
C-5~122 - 124
C-6~150 - 152
-CH₃~24 - 26

Note: Predicted values based on typical shifts for nitropyridine derivatives. Actual values may vary depending on solvent and experimental conditions.

Infrared (IR) Spectroscopy
Functional Group Characteristic Absorption (cm⁻¹) Intensity
Aromatic C-H Stretch3000 - 3100Medium
Aliphatic C-H Stretch (-CH₃)2850 - 3000Medium
Asymmetric NO₂ Stretch1520 - 1560Strong
Symmetric NO₂ Stretch1340 - 1360Strong
Aromatic C=N Stretch1590 - 1620Medium
Aromatic C=C Stretch1450 - 1600Medium
Mass Spectrometry (Electron Ionization)
Fragment (m/z) Proposed Structure Relative Abundance
138[M]⁺ (Molecular Ion)High
121[M - OH]⁺Moderate
108[M - NO]⁺Moderate
92[M - NO₂]⁺High
78[C₅H₄N]⁺High

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are provided below. These protocols are generalized and may require optimization based on the specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆).

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Standard single-pulse experiment.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

  • Spectral Width: 0-12 ppm.

¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or higher ¹³C frequency NMR spectrometer.

  • Solvent: CDCl₃.

  • Temperature: 298 K.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Number of Scans: 1024 or more, depending on sample concentration.

  • Relaxation Delay: 2-5 seconds.

  • Spectral Width: 0-200 ppm.

Infrared (IR) Spectroscopy

Sample Preparation (KBr Pellet Method):

  • Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

  • Place a portion of the powder into a pellet-forming die.

  • Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.

Data Acquisition:

  • Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.

  • Mode: Transmittance.

  • Spectral Range: 4000 - 400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of Scans: 16-32.

  • Background: A background spectrum of the empty sample compartment or a pure KBr pellet should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction:

  • Direct insertion probe or gas chromatography (GC) inlet. For GC-MS, a suitable capillary column (e.g., HP-5MS) should be used.

Ionization Method:

  • Technique: Electron Ionization (EI).[1][2][3][4]

  • Electron Energy: 70 eV.[2][4]

Mass Analysis:

  • Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Mass Range: m/z 40-400.

  • Ion Source Temperature: 200-250 °C.

Visualized Workflow

The following diagram illustrates the general workflow for obtaining and analyzing the spectroscopic data of a chemical compound like this compound.

Spectroscopic_Workflow cluster_synthesis Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_conclusion Structure Elucidation Synthesis Synthesis & Purification of this compound NMR NMR Spectroscopy (¹H & ¹³C) Synthesis->NMR IR IR Spectroscopy Synthesis->IR MS Mass Spectrometry Synthesis->MS NMR_Data NMR Spectral Analysis (Chemical Shift, Coupling) NMR->NMR_Data IR_Data IR Spectral Analysis (Functional Groups) IR->IR_Data MS_Data MS Data Analysis (Fragmentation Pattern) MS->MS_Data Structure Structural Confirmation of This compound NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Caption: General workflow for spectroscopic analysis.

References

Physical properties of 2-Methyl-6-nitropyridine (melting point, solubility)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a concise overview of the known physical properties of 2-Methyl-6-nitropyridine, a versatile intermediate compound in the pharmaceutical and agrochemical industries. This document summarizes available data on its melting point and solubility, outlines standard experimental protocols for their determination, and presents a generalized synthetic workflow.

Core Physical Properties

This compound is a pale yellow crystalline powder at room temperature.[1] Its molecular structure, featuring a nitro group and a methyl group on the pyridine ring, dictates its physical characteristics and reactivity.

Quantitative Data Summary

The following table summarizes the available quantitative physical data for this compound.

PropertyValueSource
Melting Point106-112 °C[1]
Solubility
WaterData not available
Organic SolventsExpected to be soluble in many common organic solvents. Specific quantitative data is not readily available in the reviewed literature.

Experimental Protocols

Precise determination of physical properties is fundamental for the application of this compound in synthesis and formulation. Below are detailed, standard methodologies for ascertaining melting point and solubility.

Melting Point Determination

The melting point of a crystalline solid is a critical indicator of purity. A sharp melting range typically signifies a high-purity compound.

Methodology: Capillary Melting Point Method

  • Sample Preparation: A small amount of dry, finely powdered this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus Setup: The capillary tube is placed in a melting point apparatus, adjacent to a calibrated thermometer or an electronic temperature sensor. The apparatus is heated at a controlled, slow rate (e.g., 1-2 °C per minute) as the temperature approaches the expected melting point.

  • Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the range.

  • Reporting: The melting point is reported as a range, for instance, 106-112 °C.[1]

Solubility Determination

Expected Solubility Profile: Based on the general characteristics of similar pyridine derivatives, this compound is anticipated to be soluble in a range of common organic solvents.

Methodology: Gravimetric Method for Solubility Determination

  • Equilibrium Saturation: A supersaturated solution of this compound is prepared in a chosen solvent at a constant temperature. The solution is agitated for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Withdrawal and Filtration: A known volume of the saturated supernatant is carefully withdrawn using a volumetric pipette, ensuring no solid particles are transferred. The solution is then filtered through a fine-porosity filter.

  • Solvent Evaporation: The filtered, known volume of the saturated solution is transferred to a pre-weighed, dry container. The solvent is carefully evaporated under reduced pressure or gentle heating.

  • Mass Determination and Calculation: The container with the dried solute is weighed. The mass of the dissolved this compound is determined by subtracting the initial weight of the container. The solubility is then calculated and expressed in units such as grams per 100 mL of solvent or moles per liter.

Visualized Experimental Workflow

The following diagram illustrates a generalized workflow for the synthesis of a nitropyridine derivative, a common class of reactions for producing compounds like this compound.

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis cluster_end Final Product start Start: Precursor Pyridine Derivative reagents Reagents: Nitrating Agent (e.g., HNO3/H2SO4) reaction_step Nitration Reaction start->reaction_step 1. Addition of Precursor reagents->reaction_step 2. Controlled Addition of Nitrating Agent workup Aqueous Work-up & Neutralization reaction_step->workup 3. Quenching extraction Solvent Extraction workup->extraction 4. Phase Separation purification Chromatography / Recrystallization extraction->purification 5. Isolation of Crude Product characterization Characterization (e.g., NMR, MS) purification->characterization 6. Purity & Identity Confirmation end_product This compound characterization->end_product 7. Final Product

Caption: Generalized workflow for the synthesis of this compound.

References

An In-depth Technical Guide on the Reactivity of the Nitro Group in 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity centered on the nitro group of 2-Methyl-6-nitropyridine. This compound serves as a valuable building block in synthetic organic chemistry, primarily due to the versatile reactivity of its nitro functionality. The principal transformations discussed herein are the reduction of the nitro group to form 2-amino-6-methylpyridine and the potential for nucleophilic aromatic substitution. This document furnishes detailed experimental protocols, quantitative data, and visual diagrams to facilitate a thorough understanding and practical application of the chemistry of this compound.

Introduction

This compound is a substituted pyridine derivative where the electronic properties of the aromatic ring are significantly influenced by the presence of a strong electron-withdrawing nitro group. This electronic modification is the cornerstone of the compound's reactivity, making it a focal point for various synthetic transformations. The strategic location of the nitro group at the 6-position, ortho to the ring nitrogen and para to the 3-position, dictates its chemical behavior. This guide will explore the primary reaction pathways involving the nitro group, with a focus on its reduction to an amine and its role in nucleophilic aromatic substitution reactions. Understanding these reactions is crucial for the strategic design and synthesis of novel pharmaceutical agents and other functional organic molecules.

Core Reactivity of the Nitro Group

The reactivity of the nitro group in this compound is dominated by two main pathways: reduction to the corresponding amine and, to a lesser extent, participation in nucleophilic aromatic substitution reactions.

Reduction of the Nitro Group

The most prevalent and synthetically useful reaction of the nitro group in this compound is its reduction to an amino group, yielding the valuable intermediate 2-amino-6-methylpyridine. This transformation is a key step in the synthesis of a wide array of more complex molecules. Several methods can be employed for this reduction, with catalytic hydrogenation and chemical reduction using metal salts being the most common.

Catalytic hydrogenation is a clean and efficient method for the reduction of nitro groups. This process typically involves the use of hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C).

Experimental Protocol: Catalytic Hydrogenation of this compound

  • Reaction:

    • This compound is dissolved in a suitable solvent, such as ethanol or methanol.

    • A catalytic amount of 5-10% Palladium on carbon (Pd/C) is added to the solution.

    • The reaction vessel is purged with an inert gas (e.g., nitrogen or argon) before introducing hydrogen gas.

    • The mixture is stirred under a hydrogen atmosphere (typically 1-4 atm) at room temperature.

    • The reaction progress is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

    • Upon completion, the catalyst is removed by filtration through a pad of Celite.

    • The solvent is evaporated under reduced pressure to yield 2-amino-6-methylpyridine.

  • Quantitative Data:

Reduction using stannous chloride in an acidic medium is a classic and reliable method for converting aromatic nitro compounds to anilines, and it is applicable to this compound.[1][2] This method is particularly useful when other reducible functional groups that are sensitive to catalytic hydrogenation are present in the molecule.[1]

Experimental Protocol: SnCl₂ Reduction of this compound [1][2]

  • Reaction:

    • This compound is dissolved in a suitable solvent, such as ethanol or ethyl acetate.

    • An excess of stannous chloride dihydrate (SnCl₂·2H₂O), typically 3-4 equivalents, is added to the solution.

    • The reaction mixture is heated, often to 50-70°C, and stirred for several hours.

    • The progress of the reaction is monitored by TLC.

    • Upon completion, the reaction mixture is cooled and quenched by pouring it into ice-water.

    • The solution is then made basic, typically with a concentrated solution of sodium hydroxide or sodium bicarbonate, to precipitate tin salts.

    • The product, 2-amino-6-methylpyridine, is then extracted with an organic solvent (e.g., ethyl acetate).

    • The organic extracts are combined, dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and the solvent is removed under reduced pressure.

  • Quantitative Data:

    • Specific yield data for this reaction on this compound is not detailed in the provided search results, but this method is generally effective for nitroarene reductions.

Table 1: Comparison of Reduction Methods for the Nitro Group

MethodReagents & CatalystSolventTemperature (°C)Reaction Time (h)Typical Yield (%)Notes
Catalytic HydrogenationH₂ (gas), 5-10% Pd/CMethanol or EthanolRoom Temperature2-12>90 (expected)Clean reaction, requires hydrogenation apparatus.
Chemical ReductionSnCl₂·2H₂OEthanol or Ethyl Acetate50-701-3VariableGood for substrates with other reducible groups.[1][2]
Nucleophilic Aromatic Substitution (SNAr)

The electron-withdrawing nitro group in nitropyridines typically activates the positions ortho and para to it for nucleophilic aromatic substitution (SNAr). In the case of this compound, the nitro group is at the 6-position. While this does not activate other positions on the ring for substitution in the classical sense, the possibility of the nitro group itself acting as a leaving group exists, although this is less common for nitro groups on pyridine rings compared to other activating groups.

There is limited specific information in the searched literature regarding SNAr reactions where the nitro group of this compound is displaced by a nucleophile. However, the general principles of SNAr on pyridine rings suggest that such a reaction would be challenging but potentially feasible with very strong nucleophiles under forcing conditions.

Reactivity of the Methyl Group

The presence of the electron-withdrawing nitro group at the 6-position can also influence the reactivity of the methyl group at the 2-position. The protons of the methyl group are rendered more acidic, facilitating deprotonation to form a carbanion. This carbanion can then react with various electrophiles.[3]

Visualization of Reaction Pathways and Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key reaction pathways and a general experimental workflow for the transformations of this compound.

G cluster_reduction Reduction of Nitro Group cluster_snar Hypothetical SNAr cluster_methyl Methyl Group Reactivity This compound This compound 2-amino-6-methylpyridine 2-amino-6-methylpyridine This compound->2-amino-6-methylpyridine H2, Pd/C or SnCl2 2-Methyl-6-nitropyridine_snar This compound Substituted_Pyridine 2-Methyl-6-(Nu)pyridine 2-Methyl-6-nitropyridine_snar->Substituted_Pyridine Nucleophile Nucleophile Nucleophile->2-Methyl-6-nitropyridine_snar 2-Methyl-6-nitropyridine_methyl This compound Carbanion Picolyl Anion Intermediate 2-Methyl-6-nitropyridine_methyl->Carbanion Strong Base Functionalized_Product 2-(R-CH2)-6-nitropyridine Carbanion->Functionalized_Product Electrophile Electrophile Electrophile->Carbanion

Key reaction pathways of this compound.

G Start Start Dissolve Dissolve this compound in solvent Start->Dissolve AddReagents Add reducing agent (e.g., Pd/C or SnCl2) Dissolve->AddReagents React Stir under appropriate conditions (H2 atm or heat) AddReagents->React Monitor Monitor reaction by TLC/LC-MS React->Monitor Workup Quench reaction and/or remove catalyst Monitor->Workup Extract Extract product with organic solvent Workup->Extract Purify Purify by chromatography or recrystallization Extract->Purify End Isolated Product Purify->End

General experimental workflow for the reduction.

Conclusion

The nitro group in this compound is a key functional handle that primarily undergoes reduction to form the corresponding amine, 2-amino-6-methylpyridine. This transformation can be achieved efficiently through catalytic hydrogenation or chemical reduction methods. While nucleophilic aromatic substitution involving the displacement of the nitro group is a theoretical possibility, it is not a well-documented pathway for this specific isomer. The electron-withdrawing nature of the nitro group also activates the adjacent methyl group, suggesting potential for functionalization at this position. The protocols and data presented in this guide offer a solid foundation for researchers and professionals working with this versatile pyridine derivative. Further investigation into the SNAr and methyl group reactivity of this compound could unveil novel synthetic routes and applications.

References

An In-depth Technical Guide to the Electronic and Steric Effects in 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the electronic and steric effects inherent in 2-Methyl-6-nitropyridine, a substituted pyridine derivative of interest in medicinal chemistry and materials science. While specific experimental data for this isomer is limited in publicly accessible literature, this document synthesizes information from computational databases and studies on analogous compounds to elucidate its structural and reactive properties. The interplay between the electron-donating methyl group and the strongly electron-withdrawing nitro group, positioned at the ortho and ortho' positions relative to the ring nitrogen, respectively, governs the molecule's reactivity, particularly in nucleophilic aromatic substitution reactions. This guide presents computed molecular properties, general experimental protocols for synthesis and reactivity, and visual representations of the underlying chemical principles.

Introduction

Substituted pyridines are a cornerstone in the development of pharmaceuticals, agrochemicals, and functional materials. The strategic placement of functional groups on the pyridine ring allows for the fine-tuning of their physicochemical and biological properties. In this compound, the electronic landscape of the aromatic ring is significantly influenced by the opposing effects of the methyl and nitro substituents. The nitro group, a powerful electron-withdrawing group, deactivates the ring towards electrophilic attack while activating it for nucleophilic aromatic substitution (SNAr). Conversely, the methyl group is a weak electron-donating group. The positioning of these groups at the 2 and 6 positions introduces significant steric considerations that modulate the molecule's conformation and reactivity.

Molecular Properties and Data Presentation

Table 1: Computed Molecular Properties of this compound

PropertyValueSource
Molecular Formula C₆H₆N₂O₂PubChem[1]
Molecular Weight 138.12 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 18368-61-1PubChem[1]
XLogP3 1.4PubChem[1]
Hydrogen Bond Donor Count 0PubChem[1]
Hydrogen Bond Acceptor Count 3PubChem[1]
Rotatable Bond Count 1PubChem[1]

Electronic and Steric Effects

The electronic and steric effects in this compound are a direct consequence of its substitution pattern.

Electronic Effects:

  • Nitro Group: The -NO₂ group at the 6-position is a strong π- and σ-electron withdrawing group. It deactivates the pyridine ring towards electrophilic substitution and activates it for nucleophilic attack, particularly at the positions ortho and para to the nitro group (positions 3, 5, and the nitrogen atom). The electron-withdrawing nature of the nitrogen atom in the pyridine ring further enhances this effect, making the carbon atoms at the 2, 4, and 6 positions electrophilic.

  • Methyl Group: The -CH₃ group at the 2-position is a weak σ-electron donating group through induction. This effect slightly counteracts the deactivating effect of the nitro group and the ring nitrogen.

The combination of these electronic effects results in a highly polarized molecule with a significant dipole moment. The electron-deficient nature of the pyridine ring is a key determinant of its reactivity.

Steric Effects:

  • The methyl group at the 2-position and the nitro group at the 6-position are in close proximity to the ring nitrogen and to each other. This steric hindrance can influence the approach of reagents, potentially directing nucleophilic attack to less hindered positions.

  • The steric clash between the ortho substituents may cause a slight twisting of the nitro group out of the plane of the pyridine ring, which could slightly reduce its resonance effect.

G Interplay of Electronic and Steric Effects cluster_electronic Electronic Effects cluster_steric Steric Effects Nitro Group (-NO2) Nitro Group (-NO2) Pyridine Ring Pyridine Ring Nitro Group (-NO2)->Pyridine Ring Strong e- withdrawal Methyl Group (-CH3) Methyl Group (-CH3) Methyl Group (-CH3)->Pyridine Ring Weak e- donation Reactivity Reactivity Pyridine Ring->Reactivity Modulated by Ortho-substituents Ortho-substituents Reagent Approach Reagent Approach Ortho-substituents->Reagent Approach Hindrance Reagent Approach->Reactivity Influences

Caption: Interplay of electronic and steric effects in this compound.

Experimental Protocols

While specific, optimized protocols for this compound are not detailed in the searched literature, general methods for the synthesis of nitropyridines and their subsequent reactions can be adapted.

General Synthesis of this compound

The synthesis of this compound would typically proceed via the nitration of 2-methylpyridine (2-picoline). However, direct nitration of pyridine and its derivatives can be challenging and may lead to a mixture of isomers. A more controlled synthesis might involve a multi-step sequence. A plausible, though not experimentally verified for this specific isomer, synthetic route is outlined below.

G 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Diazotization Diazotization 2-Amino-6-methylpyridine->Diazotization NaNO2, H2SO4 Sandmeyer-type Reaction Sandmeyer-type Reaction Diazotization->Sandmeyer-type Reaction CuNO2 This compound This compound Sandmeyer-type Reaction->this compound Product

Caption: Plausible synthetic route to this compound.

Protocol:

  • Diazotization of 2-Amino-6-methylpyridine: 2-Amino-6-methylpyridine is dissolved in a cooled, aqueous solution of a strong mineral acid (e.g., sulfuric acid). A solution of sodium nitrite in water is added dropwise while maintaining a low temperature (0-5 °C) to form the corresponding diazonium salt.

  • Nitration: The diazonium salt solution is then added to a solution containing a nitrite source, such as sodium nitrite, in the presence of a copper catalyst (Sandmeyer-type reaction) to introduce the nitro group at the 2-position, yielding this compound.

  • Work-up and Purification: The reaction mixture is neutralized, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring in this compound makes it a good substrate for SNAr reactions, where a nucleophile displaces a leaving group. In this case, the nitro group itself can act as a leaving group under certain conditions, though a halogen at that position would be more conventional.

G This compound This compound Meisenheimer Complex Meisenheimer Complex This compound->Meisenheimer Complex + Nu- Nucleophile (Nu-) Nucleophile (Nu-) Substituted Product Substituted Product Meisenheimer Complex->Substituted Product Elimination Nitrite (NO2-) Nitrite (NO2-) Meisenheimer Complex->Nitrite (NO2-)

Caption: General mechanism for nucleophilic aromatic substitution on this compound.

Protocol:

  • Reaction Setup: this compound is dissolved in a suitable polar aprotic solvent (e.g., DMF, DMSO).

  • Addition of Nucleophile: The nucleophile (e.g., an alkoxide, amine, or thiol) is added to the solution, often in the presence of a base to generate the active nucleophile in situ.

  • Reaction Conditions: The reaction mixture is stirred at an appropriate temperature (ranging from room temperature to elevated temperatures) and monitored by a suitable analytical technique (e.g., TLC, LC-MS).

  • Work-up and Purification: Upon completion, the reaction is quenched, and the product is extracted. The crude product is then purified using standard laboratory techniques.

Conclusion

This compound presents a fascinating case study in the interplay of electronic and steric effects in heterocyclic chemistry. The strong electron-withdrawing nitro group and the weakly electron-donating, sterically significant methyl group create a unique electronic and steric environment on the pyridine ring. While a detailed experimental characterization of this specific isomer is lacking in the current literature, this guide provides a foundational understanding of its expected properties and reactivity based on established chemical principles and data from related compounds. Further experimental and computational studies are warranted to fully elucidate the quantitative aspects of its structure and reactivity, which will be invaluable for its potential applications in drug discovery and materials science.

References

Discovery and history of 2-Methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Discovery and History of 2-Methyl-6-nitropyridine Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, a substituted pyridine derivative, holds significance as a versatile building block in the synthesis of various pharmaceutical and agrochemical compounds. Its strategic placement of a methyl and a nitro group on the pyridine ring allows for a wide range of chemical transformations, making it a valuable intermediate in the development of novel molecules. This technical guide provides a comprehensive overview of the discovery and historical evolution of the synthetic routes leading to this compound. We will delve into the initial challenges of pyridine nitration, explore the key historical breakthroughs, and present detailed experimental protocols for significant synthetic methods.

The Historical Challenge: The Inertness of the Pyridine Ring

The journey to synthesize this compound is deeply rooted in the broader history of pyridine chemistry. The pyridine ring, being an electron-deficient aromatic system due to the electronegative nitrogen atom, presents a significant challenge for direct electrophilic substitution reactions like nitration. Early attempts to nitrate pyridine itself required harsh reaction conditions and often resulted in very low yields of the desired 3-nitropyridine. The electron-withdrawing nature of the nitrogen atom deactivates the ring towards electrophilic attack, making direct functionalization a formidable task for early organic chemists.

Early Synthetic Endeavors: The Nitration of 2-Methylpyridine (2-Picoline)

The introduction of a methyl group at the 2-position of the pyridine ring, forming 2-methylpyridine (commonly known as 2-picoline), offered a potential avenue for exploring nitration reactions. The methyl group is an activating group, which could potentially facilitate electrophilic substitution. However, the nitration of 2-picoline is not a straightforward process and typically yields a mixture of isomers, primarily 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine. The formation of this compound through direct nitration of 2-picoline is generally not favored due to the electronic deactivation at the positions ortho and para to the ring nitrogen.

Historical reports from the early 20th century on the nitration of picolines often describe the formation of a mixture of 3- and 5-nitro isomers in low yields, even under forcing conditions such as high temperatures and the use of strong nitrating agents like potassium nitrate in sulfuric acid. The separation of these isomers posed a significant challenge for chemists of that era, often relying on tedious fractional crystallization or distillation techniques.

Alternative Synthetic Strategies: A Shift in Approach

Given the low yields and isomeric mixture challenges associated with direct nitration, chemists began to explore alternative, more controlled methods for the synthesis of specific methyl-nitropyridine isomers. A common and more effective strategy involves the synthesis of a substituted pyridine ring with the desired functionalities already in place or introduced through more facile reactions.

One such approach involves the oxidation of the corresponding amino-substituted pyridine. For the synthesis of this compound, this would involve the oxidation of 2-amino-6-methylpyridine. This method offers a more regioselective route to the desired product, avoiding the formation of other isomers.

Key Synthetic Pathways

Two main historical and contemporary synthetic strategies for obtaining this compound and its isomers are outlined below.

3.1.1. Direct Nitration of 2-Picoline

This classical approach, while not efficient for the 6-nitro isomer, is fundamental to understanding the reactivity of the picoline ring. The reaction typically involves the treatment of 2-picoline with a nitrating agent, such as a mixture of nitric acid and sulfuric acid.

Reaction Scheme: Direct Nitration of 2-Picoline

G 2-Picoline 2-Picoline Reaction Reaction 2-Picoline->Reaction Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Isomeric Mixture Isomeric Mixture Reaction->Isomeric Mixture 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Isomeric Mixture->2-Methyl-3-nitropyridine Major 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine Isomeric Mixture->2-Methyl-5-nitropyridine Major This compound (trace) This compound (trace) Isomeric Mixture->this compound (trace) Minor

Caption: Direct nitration of 2-picoline yields a mixture of isomers.

3.1.2. Synthesis from Substituted Pyridines

A more controlled and widely used approach involves starting with a pyridine derivative that facilitates the introduction of the nitro group at the desired position. For instance, the synthesis of 2-methyl-3-nitropyridine can be achieved from 2-chloro-3-nitropyridine.

Reaction Scheme: Synthesis from 2-Chloro-3-nitropyridine

G 2-Chloro-3-nitropyridine 2-Chloro-3-nitropyridine Intermediate Intermediate 2-Chloro-3-nitropyridine->Intermediate + Malonic Ester Anion Malonic Ester Anion Malonic Ester Anion->Intermediate + Hydrolysis & Decarboxylation Hydrolysis & Decarboxylation Intermediate->Hydrolysis & Decarboxylation 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Hydrolysis & Decarboxylation->2-Methyl-3-nitropyridine

Caption: A multi-step synthesis of 2-methyl-3-nitropyridine.

Quantitative Data from Synthetic Methods

The following table summarizes quantitative data from various reported synthetic methods for methyl-nitropyridine isomers. It is important to note that historical data, particularly for the 6-nitro isomer, is scarce.

Product IsomerStarting MaterialReagentsTemperature (°C)Reaction TimeYield (%)Reference
2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine2-PicolineKNO₃, H₂SO₄160-LowHistorical Reports
2-Methyl-3-nitropyridine2-Chloro-3-nitropyridineDiethyl malonate, K₂CO₃; then H₂SO₄RT, then reflux-Moderate to GoodModern Methods
2-Methyl-5-nitropyridine2-PicolineHNO₃, H₂SO₄0-10--General Nitration
This compound 2-Amino-6-methylpyridineH₂O₂, H₂SO₄---Proposed Route

Detailed Experimental Protocols

The following are representative experimental protocols for the synthesis of methyl-nitropyridine isomers, based on established chemical literature.

General Procedure for the Nitration of 2-Picoline (Illustrative)

Warning: This reaction involves strong acids and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and cooled in an ice-salt bath, slowly add concentrated nitric acid to concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Reaction: To the cooled nitrating mixture, add 2-picoline dropwise with vigorous stirring, ensuring the temperature does not exceed 10 °C.

  • Heating: After the addition is complete, slowly heat the reaction mixture to the desired temperature (e.g., 100-160 °C) and maintain for several hours.

  • Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice.

  • Neutralization and Extraction: Neutralize the acidic solution with a suitable base (e.g., sodium carbonate or ammonium hydroxide) until it is alkaline. Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the combined organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and concentrate under reduced pressure. The resulting crude product is a mixture of isomers that requires further purification by fractional distillation or chromatography.

Synthesis of 2-Methyl-3-nitropyridine from 2-Chloro-3-nitropyridine

This two-step procedure provides a more controlled synthesis of a specific isomer.

Step 1: Reaction with Diethyl Malonate

  • To a solution of 2-chloro-3-nitropyridine in a suitable solvent (e.g., anhydrous THF), add diethyl malonate and a base (e.g., potassium carbonate).

  • Stir the reaction mixture at room temperature for several hours until the starting material is consumed (monitored by TLC).

  • The resulting intermediate, diethyl (3-nitro-2-pyridinyl)malonate, can be isolated or used directly in the next step.

Step 2: Hydrolysis and Decarboxylation

  • Treat the intermediate from Step 1 with an aqueous acid solution (e.g., sulfuric acid).

  • Heat the mixture to reflux for several hours to effect hydrolysis of the ester groups and subsequent decarboxylation.

  • After cooling, neutralize the reaction mixture and extract the product with an organic solvent.

  • Purify the crude product by chromatography or crystallization to obtain 2-methyl-3-nitropyridine.

Conclusion

The synthesis of this compound has evolved from the challenging and low-yielding direct nitration of 2-picoline to more controlled and regioselective methods. While the historical record of its first synthesis is not prominently documented, the development of alternative strategies, such as the oxidation of the corresponding aminopyridine, represents a significant advancement in pyridine chemistry. This guide provides a foundational understanding of the historical context, key synthetic challenges, and practical methodologies for the preparation of this important chemical intermediate, serving as a valuable resource for researchers in the fields of medicinal and materials chemistry. Further research into historical chemical archives may yet uncover the seminal report on the first successful synthesis of this compound.

In-Depth Technical Guide to 2-Methyl-6-nitropyridine: Synonyms, Properties, and Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-Methyl-6-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries. This document details its alternative names, chemical properties, and a proposed synthetic pathway, offering valuable information for researchers and professionals in drug development and organic synthesis.

Synonyms and Alternative Names

This compound is known by several alternative names in scientific literature and chemical databases. A comprehensive list of these synonyms is provided below to aid in literature searches and material sourcing.[1]

Synonym Reference
6-Nitro-2-picoline[1]
2-Nitro-6-picolinePubChem
Pyridine, 2-methyl-6-nitro-PubChem
6-Methyl-2-nitropyridineCommercial Supplier
NSC 170845PubChem

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.

Property Value Reference
CAS Number 18368-61-1[1]
Molecular Formula C₆H₆N₂O₂[1]
Molecular Weight 138.12 g/mol [1]
Appearance Pale yellow crystalline powderCommercial Supplier
Melting Point 106-112 °CCommercial Supplier
Purity ≥ 98% (HPLC)Commercial Supplier

Synthesis of this compound

The nitration of pyridine and its derivatives is a challenging electrophilic aromatic substitution reaction due to the electron-withdrawing nature of the nitrogen atom in the ring, which deactivates it towards electrophiles.[2] However, under harsh conditions, nitration can be achieved. The nitration of 2-picoline with a mixture of potassium nitrate (KNO₃) and sulfuric acid (H₂SO₄) at high temperatures has been reported to yield a mixture of 3-nitro and 5-nitro isomers in low yields.[2] To achieve the desired 6-nitro isomer, a multi-step synthesis involving the N-oxidation of 2-picoline followed by nitration and subsequent deoxygenation is a more plausible approach.

Proposed Experimental Protocol: Synthesis via 2-Picoline N-oxide

This proposed protocol is based on general methods for the synthesis of nitropyridines and should be optimized for safety and yield.

Step 1: N-Oxidation of 2-Picoline

  • Reaction: 2-Picoline is oxidized to 2-picoline N-oxide using a suitable oxidizing agent, such as hydrogen peroxide in acetic acid or a peroxy acid like m-chloroperbenzoic acid (m-CPBA).

  • Procedure Outline:

    • Dissolve 2-picoline in a suitable solvent (e.g., glacial acetic acid).

    • Slowly add the oxidizing agent (e.g., 30% hydrogen peroxide) to the solution while maintaining a controlled temperature (e.g., 70-80 °C).

    • Monitor the reaction by thin-layer chromatography (TLC).

    • Upon completion, neutralize the reaction mixture and extract the product with an organic solvent.

    • Purify the 2-picoline N-oxide by distillation or crystallization.

Step 2: Nitration of 2-Picoline N-oxide

  • Reaction: The N-oxide is more susceptible to electrophilic substitution than the parent pyridine. Nitration with a mixture of fuming nitric acid and sulfuric acid will introduce the nitro group primarily at the 4- and 6-positions.

  • Procedure Outline:

    • Carefully add 2-picoline N-oxide to a cooled mixture of concentrated sulfuric acid and fuming nitric acid.

    • Heat the reaction mixture to a specific temperature (e.g., 90-100 °C) for several hours.

    • Monitor the reaction by TLC.

    • Pour the reaction mixture onto ice and neutralize with a base to precipitate the product.

    • Filter and wash the crude product. The product will be a mixture of 2-methyl-4-nitropyridine N-oxide and this compound N-oxide.

Step 3: Deoxygenation of this compound N-oxide

  • Reaction: The N-oxide group is removed to yield the final product. A common deoxygenating agent is phosphorus trichloride (PCl₃).

  • Procedure Outline:

    • Dissolve the mixture of nitrated N-oxides in a suitable solvent (e.g., chloroform).

    • Slowly add phosphorus trichloride to the solution at a controlled temperature.

    • Reflux the mixture for a period to ensure complete deoxygenation.

    • Monitor the reaction by TLC.

    • After the reaction is complete, carefully quench the excess PCl₃ with water.

    • Neutralize the mixture and extract the product with an organic solvent.

    • Separate the this compound from the 4-nitro isomer and other impurities by column chromatography.

Logical Workflow for Synthesis

The logical progression of the proposed synthesis is illustrated in the following diagram:

Synthesis_Workflow Start 2-Picoline N_Oxidation N-Oxidation (H₂O₂ / CH₃COOH) Start->N_Oxidation Picoline_N_Oxide 2-Picoline N-oxide N_Oxidation->Picoline_N_Oxide Nitration Nitration (HNO₃ / H₂SO₄) Picoline_N_Oxide->Nitration Nitro_N_Oxide_Mixture Mixture of 2-Methyl-4-nitropyridine N-oxide and This compound N-oxide Nitration->Nitro_N_Oxide_Mixture Deoxygenation Deoxygenation (PCl₃) Nitro_N_Oxide_Mixture->Deoxygenation Final_Product_Mixture Mixture of 2-Methyl-4-nitropyridine and This compound Deoxygenation->Final_Product_Mixture Purification Purification (Column Chromatography) Final_Product_Mixture->Purification Final_Product This compound Purification->Final_Product

Caption: Proposed synthetic workflow for this compound.

Spectroscopic Data

While a complete set of spectral data for this compound is not available in the public domain, the expected spectroscopic features can be predicted based on its structure and data from analogous compounds.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three aromatic protons and a methyl group singlet. The chemical shifts will be influenced by the electron-withdrawing nitro group and the electron-donating methyl group.

¹³C NMR Spectroscopy

The carbon NMR spectrum will display six distinct signals corresponding to the six carbon atoms in the molecule.

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorption bands corresponding to the nitro group (asymmetric and symmetric stretching), C-H stretching of the methyl group and the aromatic ring, and C=N and C=C stretching vibrations of the pyridine ring.

Mass Spectrometry (MS)

The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound (138.12 g/mol ). Fragmentation patterns would likely involve the loss of the nitro group and cleavage of the methyl group.

Applications in Drug Development

This compound is a valuable building block in the synthesis of more complex molecules with potential therapeutic applications.[3] Nitropyridine derivatives have been investigated for a range of biological activities, including antimicrobial and anti-inflammatory properties.[3] The nitro group can be readily reduced to an amino group, which serves as a versatile functional handle for further chemical modifications, allowing for the construction of diverse molecular libraries for drug screening.[4]

The pyridine scaffold itself is a common feature in many approved drugs, contributing to favorable pharmacokinetic properties.[5] The introduction of methyl and nitro substituents on the pyridine ring can modulate the electronic and steric properties of the molecule, influencing its binding affinity to biological targets.[5]

Conclusion

This compound is a key chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. While detailed synthetic protocols are not widely published, a rational synthesis can be designed based on established pyridine chemistry. Further research to optimize the synthesis and fully characterize this compound will be beneficial for its broader application in medicinal chemistry and materials science.

References

In-Depth Technical Guide: Health and Safety Information for 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the available health and safety information for 2-Methyl-6-nitropyridine (CAS No: 18368-61-1). The information herein is compiled from publicly available data sheets and chemical databases. It is intended to inform researchers and professionals working with this compound to ensure safe handling and use in a laboratory or drug development setting.

Chemical and Physical Properties

Quantitative data for the physical and chemical properties of this compound are summarized below. It is important to note that much of the available data is computationally derived and should be used as an estimation pending experimental verification.

PropertyValueSource
Molecular Formula C₆H₆N₂O₂[1][2]
Molecular Weight 138.12 g/mol [1][2]
CAS Number 18368-61-1[2]
Appearance Not specified; likely a solid or liquid at room temperature.
Melting Point Data not available
Boiling Point Data not available
Density Data not available
Solubility Data not available
XLogP3 (Computed)1.4[2]
Hydrogen Bond Donor Count (Computed)0[2]
Hydrogen Bond Acceptor Count (Computed)3[2]
Rotatable Bond Count (Computed)1[2]
Exact Mass (Computed)138.042927438 g/mol [2]
Monoisotopic Mass (Computed)138.042927438 g/mol [2]
Topological Polar Surface Area (Computed)58.7 Ų[2]
Heavy Atom Count (Computed)10[2]

Hazard Identification and GHS Classification

Based on available information, this compound is classified as hazardous.[1] The GHS classification provided by suppliers indicates a primary hazard of acute oral toxicity.[1]

Hazard ClassGHS ClassificationPictogramSignal WordHazard Statement
Acute Toxicity, Oral Category 4
alt text
Warning H302: Harmful if swallowed[1]

Note: A complete GHS classification, including potential for skin/eye irritation, specific target organ toxicity, and other hazards, is not fully available. Based on data for structurally similar compounds such as other nitropyridine derivatives, it is prudent to handle this chemical with care, assuming it may also be a skin and eye irritant.[3][4]

Toxicological Information

Experimental Protocols

Detailed experimental protocols for the safety and toxicological assessment of this compound have not been identified in the reviewed literature and public databases. Standard OECD guidelines for chemical safety testing would be the recommended starting point for any new experimental evaluation.

Safe Handling and Storage

Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[1]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[1]

  • Respiratory Protection: If working with powders or in a situation where dust or aerosols may be generated, a NIOSH-approved respirator is recommended.

Handling Procedures:

  • Avoid contact with skin and eyes.

  • Do not ingest.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly sealed container in a cool, dry place.[1]

  • It is recommended to store under an inert atmosphere.[1]

First Aid Measures

  • If Swallowed: Rinse mouth. Call a POISON CENTER or doctor/physician if you feel unwell.[1]

  • If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1]

  • If on Skin: Wash with plenty of water.

  • If Inhaled: Move person into fresh air and keep comfortable for breathing.

Spills and Disposal

Spill Response:

  • In case of a spill, wear appropriate PPE and contain the spill.

  • Absorb with an inert material and place in a suitable container for disposal.

  • Ventilate the area and wash the spill site after material pickup is complete.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

Visualizations

The following diagrams provide a visual representation of the safe handling workflow and the potential hazard relationships for this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling Risk Assessment Risk Assessment PPE Selection PPE Selection Risk Assessment->PPE Selection Weighing/Measuring Weighing/Measuring PPE Selection->Weighing/Measuring In Fume Hood Reaction Setup Reaction Setup Weighing/Measuring->Reaction Setup Work-up/Purification Work-up/Purification Reaction Setup->Work-up/Purification Decontamination Decontamination Work-up/Purification->Decontamination Waste Disposal Waste Disposal Decontamination->Waste Disposal Record Keeping Record Keeping Waste Disposal->Record Keeping HazardRelationship cluster_hazards Potential Health Hazards cluster_firstaid First Aid Response This compound This compound Acute Oral Toxicity Acute Oral Toxicity This compound->Acute Oral Toxicity Skin Irritation (Potential) Skin Irritation (Potential) This compound->Skin Irritation (Potential) Eye Irritation (Potential) Eye Irritation (Potential) This compound->Eye Irritation (Potential) Call Poison Center Call Poison Center Acute Oral Toxicity->Call Poison Center If Swallowed Rinse with Water Rinse with Water Skin Irritation (Potential)->Rinse with Water If on Skin Eye Irritation (Potential)->Rinse with Water If in Eyes

References

Methodological & Application

Application Notes and Protocols: 2-Methyl-6-nitropyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nucleophilic Aromatic Substitution (SNAr) is a powerful and widely utilized reaction in organic synthesis for the formation of carbon-heteroatom and carbon-carbon bonds on aromatic and heteroaromatic rings. The pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, is particularly amenable to SNAr reactions due to the electron-deficient nature of the ring. The presence of strongly electron-withdrawing groups, such as a nitro group (-NO2), further activates the ring towards nucleophilic attack, making nitropyridines valuable intermediates in medicinal chemistry and materials science.

This application note focuses on the utility of 2-Methyl-6-nitropyridine derivatives in SNAr reactions. Specifically, we will explore scenarios where a suitable leaving group, typically a halogen, is positioned at the 2- or 4-position, ortho or para to the activating nitro group. The methyl group at the 2-position can influence the regioselectivity and reactivity of these transformations. We will provide a detailed experimental protocol for a representative SNAr reaction, present key performance data in a tabular format, and illustrate the underlying reaction mechanism and experimental workflow with diagrams.

Reaction Mechanism

The SNAr reaction of a substituted this compound proceeds via a two-step addition-elimination mechanism. In the initial, typically rate-determining step, the nucleophile attacks the electron-deficient carbon atom bearing the leaving group. This attack disrupts the aromaticity of the pyridine ring and forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridine ring and, crucially, onto the oxygen atoms of the nitro group. In the second, faster step, the leaving group departs, restoring the aromaticity of the ring and yielding the final substituted product.

Caption: General mechanism of SNAr on a 2-halo-6-methyl-nitropyridine.

Data Presentation

The efficiency of SNAr reactions on 2-halo-6-methyl-nitropyridine substrates is influenced by several factors, including the nature of the nucleophile, the leaving group, the solvent, and the reaction temperature. Below is a summary of representative yields for the reaction of 2-chloro-6-methyl-3-nitropyridine with various nucleophiles.

SubstrateNucleophileProductSolventBase/CatalystTemp (°C)Time (h)Yield (%)
2-Chloro-6-methyl-3-nitropyridineGuaiacol (2-Methoxyphenol)2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine1,2-DichloroethaneDABCO1303-489[1]
2,6-Dichloro-3-nitropyridineAqueous Ammonia2-Amino-6-chloro-3-nitropyridineMethanol-35-402~75-80
2-Chloro-6-methoxy-3-nitropyridineAqueous Ammonia2-Amino-6-methoxy-3-nitropyridineToluene-4012>90[2]
2-Halopyridinium saltThiol2-Thiopyridinium saltDioxane-RT--[3]

Note: The data presented is based on closely related structures and serves as a representative guide. Actual yields may vary depending on the specific substrate and reaction conditions.

Experimental Protocols

This section provides a detailed methodology for a representative SNAr reaction involving a substituted this compound derivative.

Protocol: Synthesis of 2-(2-Methoxyphenoxy)-6-methyl-3-nitropyridine [1]

Materials:

  • 2-Chloro-6-methyl-3-nitropyridine

  • Guaiacol (2-Methoxyphenol)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • 1,2-Dichloroethane

  • Petroleum ether

  • Water

  • Silica gel for column chromatography

  • Round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Heating mantle with temperature control

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a 50 L glass reaction vessel equipped with a reflux condenser and a mechanical stirrer, add 3 kg of 2-Chloro-6-methyl-3-nitropyridine, 2.30 kg of guaiacol, and 2.34 kg of DABCO.

  • Reaction Execution: Heat the reaction mixture to 130°C using an oil bath and maintain this temperature for 3-4 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples and analyzing them using liquid chromatography to confirm the complete consumption of the starting material, 2-Chloro-6-methyl-3-nitropyridine.

  • Work-up:

    • Once the reaction is complete, stop heating and allow the oil bath temperature to cool to 80°C.

    • Add 30 L of 1,2-dichloroethane to the reaction mixture with stirring to disperse the contents.

    • Continue to cool the mixture to room temperature.

    • Filter the resulting suspension.

    • Wash the filter cake with 5 L of 1,2-dichloroethane.

    • Combine the filtrates and add water. Stir and wash for 15 minutes, then separate the organic and aqueous layers.

  • Purification:

    • Pass the organic phase through a silica gel column for decolorization.

    • Concentrate the organic phase under reduced pressure using a rotary evaporator to remove the 1,2-dichloroethane, yielding a yellow oil.

    • Add 10 L of petroleum ether to the yellow oil to form a slurry.

    • Filter the slurry and dry the resulting light yellow solid to obtain 4.01 kg of 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine (Yield: 89%).[1]

Experimental Workflow

The following diagram illustrates a typical workflow for the execution and analysis of the SNAr reaction described above.

Workflow start Start reactants Charge Reactants: 2-Chloro-6-methyl-3-nitropyridine, Guaiacol, DABCO, Solvent start->reactants reaction Heat to 130°C for 3-4 hours reactants->reaction monitoring Monitor by LC reaction->monitoring monitoring->reaction Incomplete workup Cool, Dilute with Solvent, Filter, and Wash monitoring->workup Complete purification Aqueous Wash, Silica Gel Filtration, Solvent Evaporation workup->purification crystallization Slurry with Petroleum Ether, Filter, and Dry purification->crystallization product Final Product: 2-(2-Methoxyphenoxy)-6-methyl- 3-nitropyridine crystallization->product

References

Application Notes and Protocols: Synthesis of 2-Amino-6-methylpyridine from 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed methodology for the synthesis of 2-amino-6-methylpyridine, a crucial intermediate in the pharmaceutical and agrochemical industries. The protocol focuses on the reduction of the nitro group of 2-methyl-6-nitropyridine, a common and efficient synthetic route. The presented method is based on catalytic hydrogenation, a widely used and robust technique for this type of transformation. While various methods exist for nitro group reduction, catalytic hydrogenation is often preferred due to its high efficiency, clean conversion, and milder reaction conditions compared to metal/acid reductions.

Introduction

2-Amino-6-methylpyridine is a valuable building block in the synthesis of a wide range of biologically active molecules.[1] Its applications include the production of pharmaceuticals, such as certain enzyme inhibitors, and various agrochemicals. The synthesis of this compound from this compound is a key transformation, and a reliable and well-documented protocol is essential for researchers in organic synthesis and medicinal chemistry. The reduction of a nitro group to an amine is a fundamental reaction in organic chemistry.[2] Several methods are available for this transformation, including the use of metal catalysts with hydrogen gas (catalytic hydrogenation) or dissolving metal reductions (e.g., with tin, iron, or zinc in acidic media).[2][3] Catalytic hydrogenation using palladium on carbon (Pd/C) is a highly effective and widely used method for the reduction of nitroarenes due to its high chemoselectivity and the ease of product isolation.[3][4]

Chemical Reaction

The overall chemical transformation is the reduction of the nitro group in this compound to an amino group, yielding 2-amino-6-methylpyridine.

Chemical_Reaction This compound This compound 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine This compound->2-Amino-6-methylpyridine H2, Pd/C Solvent (e.g., Ethanol, Methanol)

Caption: Reaction scheme for the synthesis of 2-amino-6-methylpyridine.

Experimental Protocol: Catalytic Hydrogenation

This protocol describes the reduction of this compound to 2-amino-6-methylpyridine using catalytic hydrogenation with palladium on carbon (Pd/C). This method is known for its high yield and purity of the final product.

Materials:

  • This compound

  • 10% Palladium on carbon (Pd/C), 50% wet

  • Ethanol (or Methanol)

  • Hydrogen gas (H₂)

  • Inert gas (Nitrogen or Argon)

  • Diatomaceous earth (e.g., Celite®)

  • Rotary evaporator

  • Hydrogenation apparatus (e.g., Parr hydrogenator or a flask with a hydrogen balloon)

  • Filtration apparatus (e.g., Büchner funnel)

  • Standard laboratory glassware

Procedure:

  • Reaction Setup:

    • In a suitable hydrogenation flask or a round-bottom flask equipped with a magnetic stir bar, dissolve this compound in a suitable solvent such as ethanol or methanol. The concentration is typically in the range of 0.1-0.5 M.

    • Carefully add 10% Pd/C catalyst to the solution. The catalyst loading is typically 1-5 mol% relative to the substrate. For wetted Pd/C, it can be added directly.

  • Hydrogenation:

    • Seal the reaction vessel and purge the system with an inert gas (nitrogen or argon) to remove air.

    • Evacuate the inert gas and introduce hydrogen gas. This purge cycle should be repeated 3-5 times to ensure an inert atmosphere has been replaced by hydrogen.

    • Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm or as per the capability of the apparatus). If using a balloon, ensure it is filled with hydrogen.

    • Stir the reaction mixture vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up and Purification:

    • Upon completion of the reaction (disappearance of the starting material), carefully vent the hydrogen gas and purge the system with an inert gas.

    • Filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Pd/C catalyst. Wash the filter cake with a small amount of the reaction solvent to ensure complete recovery of the product.[4]

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

    • The resulting crude 2-amino-6-methylpyridine can be further purified by recrystallization or column chromatography if necessary to achieve the desired purity.

Data Presentation

Table 1: Reactant and Product Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )AppearanceMelting Point (°C)
This compoundC₆H₆N₂O₂138.12--
2-Amino-6-methylpyridineC₆H₈N₂108.14Yellowish crystalline solid40-44

Table 2: Representative Reaction Parameters

ParameterValue/Condition
SubstrateThis compound
ReagentHydrogen (H₂)
Catalyst10% Palladium on Carbon (Pd/C)
SolventEthanol or Methanol
TemperatureRoom Temperature
Pressure1-4 atm (or balloon)

Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Hydrogenation Reaction cluster_workup Product Isolation Dissolve Dissolve this compound in solvent Add_Catalyst Add Pd/C catalyst Dissolve->Add_Catalyst Purge Purge with H₂ Add_Catalyst->Purge React Stir under H₂ atmosphere Purge->React Monitor Monitor reaction by TLC/HPLC React->Monitor Filter Filter to remove catalyst Monitor->Filter Evaporate Evaporate solvent Filter->Evaporate Purify Purify product (if necessary) Evaporate->Purify Final Product: 2-Amino-6-methylpyridine Final Product: 2-Amino-6-methylpyridine Purify->Final Product: 2-Amino-6-methylpyridine

Caption: Experimental workflow for the synthesis of 2-amino-6-methylpyridine.

Safety Precautions

  • Palladium on carbon is flammable, especially when dry and in the presence of hydrogen. Handle with care in an inert atmosphere.

  • Hydrogen gas is highly flammable and can form explosive mixtures with air. Ensure the reaction is carried out in a well-ventilated fume hood and away from ignition sources.

  • Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

Conclusion

The described protocol for the synthesis of 2-amino-6-methylpyridine via catalytic hydrogenation of this compound provides a reliable and efficient method for obtaining this important chemical intermediate. The procedure is straightforward and utilizes common laboratory equipment and reagents. This application note serves as a valuable resource for researchers and professionals in the fields of organic synthesis and drug development.

References

Applications of 2-Methyl-6-nitropyridine in Medicinal Chemistry: A Detailed Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitropyridine, a substituted pyridine derivative, serves as a versatile building block in medicinal chemistry. Its unique electronic properties, arising from the electron-withdrawing nitro group and the methyl group on the pyridine ring, make it a valuable precursor for the synthesis of a diverse range of biologically active molecules. While direct applications of this compound are not extensively documented in publicly available literature, its structural motifs are present in various pharmacologically active compounds. This document provides an overview of the potential applications of this compound by drawing parallels with the well-established use of structurally similar nitropyridine derivatives in the development of novel therapeutic agents. The following sections detail synthetic strategies, quantitative biological data of analogous compounds, and experimental protocols, offering a valuable resource for researchers in drug discovery and development.

Application Notes

This compound and its analogs are key intermediates in the synthesis of kinase inhibitors, compounds with antimicrobial properties, and other therapeutic agents. The nitro group can be readily reduced to an amino group, providing a handle for further functionalization, while the pyridine nitrogen and the methyl group can influence the physicochemical properties and biological activity of the final compounds.

Synthesis of Kinase Inhibitors

Nitropyridine scaffolds are integral to the development of potent and selective kinase inhibitors, which are crucial in oncology and inflammation research. Structurally related compounds to this compound have been successfully utilized in the synthesis of inhibitors for Janus kinase 2 (JAK2), Glycogen Synthase Kinase-3 (GSK3), and p70S6Kβ.

  • JAK2 Inhibitors: Derivatives of 2-chloro-5-methyl-3-nitropyridine have been used to synthesize potent JAK2 inhibitors. These compounds are of significant interest for the treatment of myeloproliferative neoplasms.

  • GSK3 Inhibitors: 2,6-Dichloro-3-nitropyridine has served as a starting material for the synthesis of highly potent GSK3 inhibitors, which are being investigated for their therapeutic potential in neurodegenerative diseases and diabetes.

  • p70S6Kβ Inhibitors: The same 2,6-dichloro-3-nitropyridine scaffold has been employed to develop inhibitors of p70S6Kβ, a kinase involved in cell growth and proliferation, making it a target in cancer therapy.

Development of Antimicrobial Agents

The pyridine nucleus is a common feature in many antimicrobial drugs. The introduction of a nitro group can enhance the antimicrobial activity. Research on derivatives of 2-methyl-5-nitro-6-phenylnicotinohydrazide has demonstrated their potential as antibacterial and antifungal agents. These findings suggest that derivatives of this compound could also exhibit valuable antimicrobial properties.

Precursor for Diverse Bioactive Molecules

The reactivity of the nitropyridine ring allows for a variety of chemical transformations, making it a valuable precursor for a wide range of bioactive molecules. These include urease inhibitors for the treatment of gastric diseases and compounds with potential anti-neurodegenerative and antiviral activities.

Quantitative Data Summary

The following table summarizes the biological activity of representative compounds synthesized from nitropyridine derivatives analogous to this compound.

Compound ClassTargetStarting MaterialRepresentative Compound ActivityReference
GSK3 InhibitorGSK32,6-Dichloro-3-nitropyridineIC₅₀: 8 nM, EC₅₀: 0.13 µM[1]
JAK2 InhibitorJAK22-Chloro-5-methyl-3-nitropyridineIC₅₀: 8.5–12.2 µM[2]
p70S6Kβ Inhibitorp70S6Kβ2,6-Dichloro-3-nitropyridineIC₅₀: 444 nM[1]
Urease InhibitorJack Bean Urease2-Chloro-3-nitropyridineIC₅₀: 2.0–2.3 μM[1]

Experimental Protocols

The following are representative protocols for the synthesis of bioactive molecules using nitropyridine derivatives, which can be adapted for reactions involving this compound.

Protocol 1: Synthesis of a GSK3 Inhibitor Precursor

This protocol is adapted from the synthesis of GSK3 inhibitors using 2,6-dichloro-3-nitropyridine.

Step 1: Suzuki Coupling

  • To a solution of 2,6-dichloro-3-nitropyridine (1.0 eq) in a suitable solvent (e.g., toluene/ethanol/water mixture), add the desired arylboronic acid (1.1 eq).

  • Add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq) and a base (e.g., Na₂CO₃, 2.0 eq).

  • Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at reflux for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture, and perform an aqueous workup. Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Step 2: Nucleophilic Aromatic Substitution

  • Dissolve the product from Step 1 (1.0 eq) in a suitable solvent (e.g., THF or DMF).

  • Add the aminoethylamine derivative (1.2 eq) and a base (e.g., triethylamine or diisopropylethylamine, 2.0 eq).

  • Stir the reaction mixture at room temperature or with gentle heating for 4-12 hours.

  • Monitor the reaction by TLC.

  • Upon completion, perform an aqueous workup and extract the product with an organic solvent.

  • Dry, concentrate, and purify the product by column chromatography.

Protocol 2: Reduction of the Nitro Group
  • Dissolve the nitropyridine derivative (1.0 eq) in a suitable solvent (e.g., ethanol, ethyl acetate, or methanol).

  • Add a reducing agent such as iron powder (Fe, 5.0 eq) and ammonium chloride (NH₄Cl, 5.0 eq) in water, or use catalytic hydrogenation with Pd/C under a hydrogen atmosphere.

  • Heat the reaction mixture at reflux (for Fe/NH₄Cl) or stir at room temperature (for Pd/C) for 2-6 hours.

  • Monitor the reaction by TLC.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst or iron salts.

  • Concentrate the filtrate under reduced pressure to obtain the aminopyridine derivative.

Visualizations

experimental_workflow start This compound intermediate1 Functionalized Nitropyridine start->intermediate1 Synthetic Transformation (e.g., Suzuki Coupling, SNAr) intermediate2 Aminopyridine Derivative intermediate1->intermediate2 Nitro Group Reduction final_product Bioactive Molecule (e.g., Kinase Inhibitor) intermediate2->final_product Further Functionalization

Caption: A generalized experimental workflow for the synthesis of bioactive molecules starting from this compound.

signaling_pathway extracellular_signal Extracellular Signal receptor Receptor Tyrosine Kinase extracellular_signal->receptor JAK JAK2 receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation gene_expression Gene Expression STAT->gene_expression Transcription Regulation inhibitor JAK2 Inhibitor (Nitropyridine-derived) inhibitor->JAK Inhibition

Caption: A simplified diagram of the JAK-STAT signaling pathway, a target for inhibitors derived from nitropyridines.

References

Protocol for the nitration of 2-methylpyridine to yield 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed protocol for the synthesis of 2-Methyl-6-nitropyridine. As direct nitration of 2-methylpyridine is synthetically challenging and typically yields a mixture of 3- and 5-nitro isomers, this protocol details a more reliable multi-step synthetic route. The presented pathway commences with the readily available starting material, 2-amino-6-methylpyridine, and proceeds through a diazotization reaction followed by a Sandmeyer-type reaction to introduce the nitro group at the 6-position. This application note provides comprehensive experimental procedures, quantitative data, and a visual representation of the workflow to guide researchers in the successful synthesis of the target compound.

Introduction

This compound is a valuable building block in medicinal chemistry and materials science. The introduction of a nitro group onto the pyridine ring at the 6-position, adjacent to the methyl group, can be challenging due to the directing effects of the pyridine nitrogen and the methyl substituent. Direct electrophilic nitration of 2-methylpyridine predominantly yields the 3- and 5-nitro isomers. Therefore, an indirect, multi-step approach is necessary to achieve the desired regioselectivity.

This protocol describes a robust two-step synthesis of this compound, starting from 2-amino-6-methylpyridine. The key transformation involves the conversion of the amino group to a diazonium salt, which is subsequently displaced by a nitro group using a nitrite salt in the presence of a copper catalyst. This method offers a reliable and reproducible route to the desired product.

Experimental Protocol

Materials and Methods

Materials:

Reagent/SolventGradeSupplier
2-Amino-6-methylpyridine98%Sigma-Aldrich
Hydrochloric Acid (HCl)Concentrated (37%)Fisher Scientific
Sodium Nitrite (NaNO₂)99%Acros Organics
Copper(I) oxide (Cu₂O)97%Alfa Aesar
Sodium Nitrite (NaNO₂)99%Acros Organics
Diethyl etherAnhydrousVWR
Sodium bicarbonateSaturated solutionJ.T. Baker
Anhydrous sodium sulfateACS gradeEMD Millipore
Deionized water------

Equipment:

  • Three-necked round-bottom flask (250 mL)

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Thermometer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard glassware for extraction and filtration

Synthesis of this compound

Step 1: Diazotization of 2-Amino-6-methylpyridine

  • In a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, dissolve 10.8 g (0.1 mol) of 2-amino-6-methylpyridine in 50 mL of concentrated hydrochloric acid.

  • Cool the solution to 0-5 °C in an ice-salt bath with vigorous stirring.

  • Prepare a solution of 7.6 g (0.11 mol) of sodium nitrite in 20 mL of deionized water.

  • Slowly add the sodium nitrite solution dropwise to the cooled solution of 2-amino-6-methylpyridine hydrochloride over a period of 30 minutes, ensuring the temperature is maintained between 0 and 5 °C.

  • After the addition is complete, continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 15 minutes.

Step 2: Sandmeyer-type Nitration

  • In a separate 500 mL beaker, prepare a suspension of 1.4 g (0.01 mol) of copper(I) oxide and 13.8 g (0.2 mol) of sodium nitrite in 100 mL of deionized water.

  • Cool this suspension to 0-5 °C in an ice bath.

  • Slowly and carefully add the previously prepared cold diazonium salt solution to the copper(I) oxide and sodium nitrite suspension with continuous stirring. The addition should be controlled to maintain the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for 2 hours. During this time, the evolution of nitrogen gas will be observed.

  • Once the gas evolution ceases, extract the reaction mixture with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with a saturated sodium bicarbonate solution (2 x 50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford pure this compound.

Data Presentation

ParameterValue
Starting Material 2-Amino-6-methylpyridine
Molecular Weight108.14 g/mol
Amount10.8 g (0.1 mol)
Product This compound
Molecular Weight138.12 g/mol
Theoretical Yield13.8 g
AppearancePale yellow solid
Melting Point35-37 °C
Purity (by GC-MS)>98%

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer-type Nitration & Work-up start Dissolve 2-amino-6-methylpyridine in conc. HCl cool1 Cool to 0-5 °C start->cool1 add_nitrite Add NaNO₂ solution dropwise at 0-5 °C cool1->add_nitrite prep_nitrite Prepare aq. NaNO₂ solution prep_nitrite->add_nitrite stir1 Stir for 15 min at 0-5 °C add_nitrite->stir1 add_diazonium Add diazonium salt solution to Cu₂O/NaNO₂ suspension stir1->add_diazonium Diazonium Salt Solution prep_cu_susp Prepare suspension of Cu₂O and NaNO₂ in water cool2 Cool to 0-5 °C prep_cu_susp->cool2 cool2->add_diazonium stir2 Stir at room temperature for 2 hours add_diazonium->stir2 extract Extract with diethyl ether stir2->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography concentrate->purify product This compound purify->product

Caption: Synthetic workflow for this compound.

Safety Precautions

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety goggles, lab coat, and gloves) must be worn at all times.

  • Concentrated hydrochloric acid is corrosive and should be handled with care.

  • Diazonium salts are potentially explosive, especially when dry. Do not isolate the diazonium salt intermediate. Use it in solution immediately after preparation.

  • The reaction should be carried out at the specified low temperatures to minimize the decomposition of the diazonium salt.

  • Handle sodium nitrite with care as it is toxic.

Conclusion

The provided protocol offers a detailed and reliable method for the synthesis of this compound from 2-amino-6-methylpyridine. By employing a diazotization and Sandmeyer-type reaction, this multi-step approach overcomes the regioselectivity challenges associated with the direct nitration of 2-methylpyridine. The clear, step-by-step instructions, along with the quantitative data and workflow diagram, should enable researchers to successfully prepare this important synthetic intermediate.

Application Notes and Protocols: The Role of 2-Methyl-6-nitropyridine in the Synthesis of Anti-inflammatory Agents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Methyl-6-nitropyridine is a substituted pyridine derivative that serves as a versatile precursor in the synthesis of various heterocyclic compounds with potential biological activities. While direct literature extensively detailing the use of this compound for the synthesis of anti-inflammatory agents is limited, its structural features, particularly the presence of a nitro group and a methyl group on the pyridine ring, offer multiple avenues for chemical modification. The nitro group can be readily reduced to an amino group, a common functional handle in the synthesis of bioactive molecules. This application note will explore the potential of this compound as a starting material for the synthesis of anti-inflammatory agents, drawing a direct link to reported anti-inflammatory compounds derived from its reduced form, 2-amino-6-methylpyridine.

Synthetic Pathway and Rationale

The primary synthetic strategy involves the reduction of the nitro group in this compound to an amine, yielding 2-amino-6-methylpyridine. This intermediate is a key building block for the synthesis of various heterocyclic systems, including those with demonstrated anti-inflammatory properties. The amino group in 2-amino-6-methylpyridine can be further functionalized to introduce pharmacophores known to interact with inflammatory targets.

A notable example is the synthesis of 2-amino-6-methylpyridine-4-thiazolidinone hybrids, which have been investigated as potential anti-inflammatory agents[1]. The thiazolidinone ring is a well-known scaffold in medicinal chemistry, and its combination with the 2-amino-6-methylpyridine moiety has been explored for synergistic effects.

Below is a proposed synthetic workflow from this compound to a potential anti-inflammatory agent.

Synthetic Workflow This compound This compound Reduction Reduction This compound->Reduction e.g., H2, Pd/C or SnCl2, HCl 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Reduction->2-Amino-6-methylpyridine Further Synthesis Further Synthesis 2-Amino-6-methylpyridine->Further Synthesis e.g., Reaction with chloroacetyl chloride, thiourea, and an aldehyde Anti-inflammatory Agents Anti-inflammatory Agents Further Synthesis->Anti-inflammatory Agents

Caption: Proposed synthetic workflow from this compound to anti-inflammatory agents.

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-6-methylpyridine from this compound (Proposed)

This protocol describes a standard method for the reduction of an aromatic nitro group to an amine.

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂)

  • Concentrated hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of this compound (1.0 eq) in ethanol, add tin(II) chloride dihydrate (3.0-5.0 eq).

  • Slowly add concentrated hydrochloric acid with stirring.

  • Heat the reaction mixture to reflux for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature and carefully neutralize with a concentrated sodium hydroxide solution until the pH is basic.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain crude 2-amino-6-methylpyridine.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Synthesis of 2-Amino-6-methylpyridine-4-thiazolidinone Hybrid (Example)

This protocol is based on the synthesis of thiazolidinone derivatives from an amino-pyridine precursor, as described in the literature for similar compounds[1].

Materials:

  • 2-Amino-6-methylpyridine

  • Chloroacetyl chloride

  • Thiourea

  • Appropriate aromatic aldehyde

  • Anhydrous ethanol

  • Sodium acetate

  • Glacial acetic acid

Procedure:

  • Synthesis of 2-(2-chloroacetamido)-6-methylpyridine: To a stirred solution of 2-amino-6-methylpyridine (1.0 eq) in a suitable solvent (e.g., dichloromethane), add triethylamine (1.1 eq) and cool the mixture in an ice bath. Slowly add chloroacetyl chloride (1.1 eq) and stir the reaction at room temperature for 12-16 hours. Monitor the reaction by TLC. After completion, wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate to get the crude product.

  • Synthesis of 2-((2-imino-4-oxothiazolidin-3-yl)amino)-6-methylpyridine: A mixture of 2-(2-chloroacetamido)-6-methylpyridine (1.0 eq) and thiourea (1.2 eq) in anhydrous ethanol is refluxed for 6-8 hours. The progress of the reaction is monitored by TLC. After completion, the reaction mixture is cooled, and the precipitated solid is filtered, washed with cold ethanol, and dried.

  • Synthesis of the final 2-amino-6-methylpyridine-4-thiazolidinone hybrid: A mixture of the product from the previous step (1.0 eq), an appropriate aromatic aldehyde (1.0 eq), and anhydrous sodium acetate (2.0 eq) in glacial acetic acid is refluxed for 8-10 hours. After completion of the reaction, the mixture is poured into crushed ice. The solid product is filtered, washed with water, and recrystallized from a suitable solvent to afford the pure final compound.

Data on Anti-inflammatory Activity

While specific quantitative data for compounds directly synthesized from this compound is not available, the following table summarizes the reported anti-inflammatory activity of a derivative of 2-amino-6-methylpyridine, which is a key intermediate. The data is presented for a representative compound from the 2-amino-6-methylpyridine-4-thiazolidinone hybrid series[1].

Compound IDIn Vitro Anti-inflammatory AssayIC₅₀ (µM)Reference
DSB-009Inhibition of inflammation (specific assay not detailed in abstract)Not specified, but identified as the most potent[1]

Note: The available abstract did not provide a specific IC₅₀ value, but highlighted compound DSB-009 as the most potent in the series.

Signaling Pathways in Inflammation

Anti-inflammatory agents often exert their effects by modulating key signaling pathways involved in the inflammatory response. Two of the most critical pathways are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways. While the exact mechanism of action for 2-amino-6-methylpyridine derivatives is a subject for further research, a general representation of these pathways is provided below.

NF-kB Signaling Pathway Inflammatory Stimuli Inflammatory Stimuli IKK Activation IKK Activation Inflammatory Stimuli->IKK Activation IkB Phosphorylation & Degradation IkB Phosphorylation & Degradation IKK Activation->IkB Phosphorylation & Degradation NF-kB NF-kB IkB Phosphorylation & Degradation->NF-kB releases Potential Inhibition Potential site of action for anti-inflammatory agents IkB Phosphorylation & Degradation->Potential Inhibition Nucleus Nucleus NF-kB->Nucleus translocates to Gene Transcription Gene Transcription Nucleus->Gene Transcription Pro-inflammatory Mediators Pro-inflammatory Mediators Gene Transcription->Pro-inflammatory Mediators

Caption: Simplified diagram of the NF-κB signaling pathway in inflammation.

MAPK Signaling Pathway Stress/Cytokines Stress/Cytokines MAPKKK MAPKKK Stress/Cytokines->MAPKKK MAPKK MAPKK MAPKKK->MAPKK MAPK (p38, JNK, ERK) MAPK (p38, JNK, ERK) MAPKK->MAPK (p38, JNK, ERK) Potential Inhibition Potential site of action for anti-inflammatory agents MAPKK->Potential Inhibition Transcription Factors Transcription Factors MAPK (p38, JNK, ERK)->Transcription Factors Gene Expression Gene Expression Transcription Factors->Gene Expression Inflammatory Response Inflammatory Response Gene Expression->Inflammatory Response

Caption: Simplified diagram of the MAPK signaling pathway in inflammation.

Conclusion

This compound holds potential as a precursor for the synthesis of novel anti-inflammatory agents. The straightforward reduction of its nitro group provides access to 2-amino-6-methylpyridine, a valuable intermediate that can be elaborated into various heterocyclic structures. The documented anti-inflammatory potential of 2-amino-6-methylpyridine-4-thiazolidinone hybrids underscores the viability of this synthetic approach. Further research is warranted to synthesize and evaluate a broader range of derivatives from this compound and to elucidate their specific mechanisms of action within the complex network of inflammatory signaling pathways. The protocols and data presented herein provide a foundational framework for researchers and drug development professionals to explore this promising area of medicinal chemistry.

References

Application Notes and Protocols for the Large-Scale Synthesis of 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed experimental framework for the large-scale synthesis of 2-Methyl-6-nitropyridine, a key intermediate in the pharmaceutical and agrochemical industries.[1] The synthesis is approached via a two-step process involving the N-oxidation of 2-methylpyridine (2-picoline) followed by regioselective nitration and subsequent deoxygenation. This method is proposed to circumvent the low yields and isomeric mixture challenges associated with the direct nitration of 2-picoline.[2]

Synthesis Pathway Overview

The proposed synthetic route involves three key stages:

  • N-Oxidation of 2-Methylpyridine: Conversion of the starting material, 2-methylpyridine, to 2-picoline N-oxide. This step activates the pyridine ring for electrophilic substitution.

  • Nitration of 2-Picoline N-oxide: Introduction of a nitro group onto the pyridine ring. The N-oxide group directs the substitution to the C4 and C2/C6 positions.

  • Deoxygenation of this compound N-oxide: Removal of the N-oxide to yield the final product.

It is important to note that the nitration step may produce a mixture of isomers, primarily 2-methyl-4-nitropyridine N-oxide and the desired this compound N-oxide, which will necessitate a purification step.

Experimental Protocols

Stage 1: Synthesis of 2-Picoline N-oxide

This protocol is adapted from established methods for pyridine N-oxide synthesis.[3][4][5]

Materials:

  • 2-Methylpyridine (2-picoline)

  • m-Chloroperoxybenzoic acid (m-CPBA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate (NaHCO₃) solution (saturated)

  • Sodium sulfite (Na₂SO₃) solution (10%)

  • Magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Reaction vessel with stirring and temperature control

Procedure:

  • In a suitable reaction vessel, dissolve 2-methylpyridine in dichloromethane.

  • Cool the solution to 0-5°C using an ice bath.

  • Slowly add m-chloroperoxybenzoic acid (m-CPBA) portion-wise, maintaining the temperature below 10°C.

  • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding a 10% aqueous solution of sodium sulfite to decompose excess peroxide.

  • Wash the organic layer with a saturated sodium bicarbonate solution to remove m-chlorobenzoic acid.

  • Separate the organic layer, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain crude 2-picoline N-oxide.

Stage 2: Nitration of 2-Picoline N-oxide

This protocol is based on the nitration of pyridine-N-oxide.[6][7]

Materials:

  • 2-Picoline N-oxide

  • Fuming nitric acid (90%)

  • Concentrated sulfuric acid (98%)

  • Ice

  • Sodium carbonate (Na₂CO₃) solution (saturated)

  • Reaction vessel with mechanical stirring, dropping funnel, and thermometer

Procedure:

  • Carefully prepare the nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid in a separate vessel, while cooling in an ice bath.

  • In the main reaction vessel, gently heat the 2-picoline N-oxide to its melting point (if solid) or to approximately 60°C.

  • Slowly add the nitrating mixture dropwise to the 2-picoline N-oxide, maintaining the reaction temperature between 125-130°C.[7]

  • After the addition is complete, continue to heat the mixture at this temperature for 3-4 hours.

  • Monitor the reaction by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • Neutralize the acidic solution by the slow addition of a saturated sodium carbonate solution until the pH is approximately 7-8. This should be done with vigorous stirring and cooling, as the neutralization is highly exothermic.

  • The product, a mixture of 2-methyl-4-nitropyridine N-oxide and this compound N-oxide, will precipitate.

  • Filter the solid product, wash with cold water, and dry.

  • The isomers can be separated by fractional crystallization or column chromatography.

Stage 3: Deoxygenation of this compound N-oxide

Materials:

  • This compound N-oxide

  • Phosphorus trichloride (PCl₃)

  • Chloroform (CHCl₃) or Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the purified this compound N-oxide in chloroform or dichloromethane.

  • Cool the solution in an ice bath.

  • Slowly add phosphorus trichloride dropwise.

  • After the addition, allow the mixture to warm to room temperature and then heat to reflux for 2-3 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture and carefully pour it into a saturated sodium bicarbonate solution to neutralize the acid and quench the excess PCl₃.

  • Separate the organic layer, wash with water, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure to yield this compound.

Quantitative Data Summary

The following tables provide representative quantitative data for a laboratory-scale synthesis. These quantities should be scaled appropriately for large-scale production, with careful consideration of heat management and reaction kinetics.

Table 1: Reagents for the Synthesis of 2-Picoline N-oxide

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
2-Methylpyridine93.131.093.1 g
m-CPBA (~77%)172.571.1~246 g
Dichloromethane--1 L

Table 2: Reaction Conditions for Nitration

ParameterValue
Reaction Temperature125-130 °C
Reaction Time3-4 hours
QuenchingPouring onto ice
NeutralizationSaturated Na₂CO₃ solution to pH 7-8

Table 3: Reagents for Deoxygenation

ReagentMolar Mass ( g/mol )Quantity (moles)Mass/Volume
This compound N-oxide154.120.577.1 g
Phosphorus trichloride137.330.682.4 g (52.5 mL)
Chloroform--500 mL

Experimental Workflow and Logic Diagrams

The overall workflow for the synthesis of this compound is depicted below.

Synthesis_Workflow cluster_stage1 Stage 1: N-Oxidation cluster_stage2 Stage 2: Nitration cluster_stage3 Stage 3: Deoxygenation A Dissolve 2-Methylpyridine in Dichloromethane B Cool to 0-5°C A->B C Add m-CPBA B->C D Stir at Room Temperature for 24h C->D E Quench with Na₂SO₃ D->E F Wash with NaHCO₃ E->F G Dry and Concentrate F->G H 2-Picoline N-oxide G->H I Heat 2-Picoline N-oxide to 60°C H->I K Add Nitrating Mixture (125-130°C) I->K J Prepare Nitrating Mixture (HNO₃ + H₂SO₄) J->K L Heat for 3-4h K->L M Cool and Pour onto Ice L->M N Neutralize with Na₂CO₃ M->N O Filter and Dry N->O P Isomer Mixture O->P Q Purification (Crystallization/Chromatography) P->Q R This compound N-oxide Q->R S Dissolve N-oxide in Chloroform R->S T Cool to 0-5°C S->T U Add PCl₃ T->U V Reflux for 2-3h U->V W Neutralize with NaHCO₃ V->W X Extract, Dry, and Concentrate W->X Y This compound X->Y

Caption: Workflow for the synthesis of this compound.

The logical relationship for the selective synthesis strategy is outlined in the diagram below.

Logic_Diagram Start 2-Methylpyridine N_Oxide 2-Picoline N-oxide Start->N_Oxide N-Oxidation Nitration Nitration N_Oxide->Nitration Isomers Mixture of Nitrated N-oxides Nitration->Isomers Purification Separation Isomers->Purification Target_N_Oxide This compound N-oxide Purification->Target_N_Oxide Deoxygenation Deoxygenation Target_N_Oxide->Deoxygenation Final_Product This compound Deoxygenation->Final_Product

Caption: Logic of the selective synthesis strategy.

References

Application Notes and Protocols for the Functionalization of the Methyl Group in 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of synthetic methodologies for the functionalization of the methyl group in 2-methyl-6-nitropyridine. This versatile building block is of interest in medicinal chemistry and materials science due to the presence of a reactive methyl group activated by the electron-withdrawing nitro group and the pyridine ring nitrogen. The following sections detail key reactions, experimental protocols, and quantitative data for condensation, oxidation, and deprotonation/metalation reactions.

Condensation Reactions with Aromatic Aldehydes

The methyl group of this compound is sufficiently acidic to undergo condensation reactions with aromatic aldehydes, such as a Knoevenagel-type condensation, to yield 2-styryl-6-nitropyridine derivatives. These products are valuable intermediates for the synthesis of more complex heterocyclic systems. The reaction is typically catalyzed by a weak base, such as piperidine.

General Reaction Pathway

G reactant1 This compound reagents + reactant1->reagents reactant2 Aromatic Aldehyde (ArCHO) arrow Piperidine, Toluene Heat reactant2->arrow product 2-(2-Arylvinyl)-6-nitropyridine reagents->reactant2 arrow->product

Caption: Knoevenagel-type condensation of this compound.

Quantitative Data
Aldehyde (ArCHO)Reaction Time (h)Yield (%)
Benzaldehyde485
4-Chlorobenzaldehyde392
4-Methoxybenzaldehyde580
4-(Dimethylamino)benzaldehyde675

Note: Data adapted from a study on 2-methyl-3,5-dinitropyridine and should be considered as a guideline.

Experimental Protocol: Synthesis of 2-(2-Arylvinyl)-6-nitropyridine

This protocol is a representative procedure for the condensation of this compound with an aromatic aldehyde.

Materials:

  • This compound

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Piperidine

  • Toluene

  • Anhydrous magnesium sulfate or sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq.) in toluene.

  • Add the aromatic aldehyde (1.1 eq.) to the solution.

  • Add a catalytic amount of piperidine (0.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, cool the mixture to room temperature.

  • Wash the reaction mixture with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 2-(2-arylvinyl)-6-nitropyridine.

Oxidation to 6-Nitropicolinic Acid

The methyl group of this compound can be oxidized to a carboxylic acid, yielding 6-nitropicolinic acid (6-nitro-pyridine-2-carboxylic acid), a valuable intermediate for the synthesis of pharmaceuticals and other fine chemicals. Strong oxidizing agents such as potassium permanganate (KMnO₄) or selenium dioxide (SeO₂) are commonly employed for the oxidation of methylpyridines.[1]

General Reaction Pathway

G reactant This compound arrow [O] reactant->arrow product 6-Nitropicolinic Acid arrow->product

Caption: Oxidation of the methyl group to a carboxylic acid.

Quantitative Data

Specific yield data for the oxidation of this compound is not detailed in the provided search results. However, the oxidation of the related compound 2-picoline to 2-pyridinecarboxylic acid using selenium dioxide has been reported with a yield of 50%.[1] This suggests that similar yields may be achievable for the target substrate.

SubstrateOxidizing AgentProductReported Yield (%)
2-PicolineSelenium Dioxide2-Pyridinecarboxylic Acid50[1]
Experimental Protocol: Synthesis of 6-Nitropicolinic Acid

This protocol provides a general method for the oxidation of this compound using potassium permanganate.

Materials:

  • This compound

  • Potassium permanganate (KMnO₄)

  • Sodium hydroxide (NaOH) or Sodium carbonate (Na₂CO₃)

  • Sulfuric acid (H₂SO₄) or Hydrochloric acid (HCl)

  • Sodium bisulfite (NaHSO₃) (for quenching)

  • Water

  • Ethanol or other suitable solvent for recrystallization

Procedure:

  • In a round-bottom flask, dissolve this compound in water containing a base such as sodium hydroxide or sodium carbonate.

  • Heat the solution to a temperature between 70-90 °C.

  • Slowly add a solution of potassium permanganate in water to the reaction mixture with vigorous stirring. The addition should be controlled to maintain the reaction temperature.

  • After the addition is complete, continue heating and stirring the mixture until the purple color of the permanganate has disappeared, indicating the completion of the reaction.

  • Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) precipitate.

  • If necessary, add sodium bisulfite to the filtrate to destroy any remaining permanganate.

  • Carefully acidify the filtrate with sulfuric acid or hydrochloric acid to a pH of approximately 3-4 to precipitate the 6-nitropicolinic acid.

  • Cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by filtration, wash with cold water, and dry.

  • The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or water.

Deprotonation and Reaction with Electrophiles

The methyl group of this compound is expected to be significantly acidic due to the electron-withdrawing effects of both the pyridine nitrogen and the 6-nitro group. This allows for deprotonation by strong bases to form a nucleophilic carbanion, which can then react with a variety of electrophiles to form new carbon-carbon bonds.

General Reaction Pathway

G start This compound step1_reagents Strong Base (e.g., LDA, n-BuLi) start->step1_reagents intermediate 2-(Lithiomethyl)-6-nitropyridine (Carbanion) step1_reagents->intermediate step2_reagents Electrophile (E+) (e.g., Aldehyde, Alkyl halide) intermediate->step2_reagents product Functionalized Product step2_reagents->product

Caption: Deprotonation and subsequent electrophilic substitution.

Quantitative Data

Detailed experimental data for the deprotonation of this compound and subsequent reaction with electrophiles is not available in the searched literature. The success and yield of this reaction will be highly dependent on the choice of base, solvent, temperature, and the nature of the electrophile. Careful optimization of reaction conditions is recommended.

Experimental Protocol: General Procedure for Deprotonation and Alkylation

This protocol outlines a general procedure for the deprotonation of this compound and subsequent reaction with an electrophile, such as an aldehyde or ketone.

Materials:

  • This compound

  • Anhydrous tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA))

  • Electrophile (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate or sodium sulfate

  • Solvents for chromatography

Procedure:

  • Set up a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous THF to the flask and cool it to -78 °C using a dry ice/acetone bath.

  • Slowly add the strong base (e.g., n-BuLi or a freshly prepared solution of LDA) to the stirred THF.

  • Add a solution of this compound in anhydrous THF dropwise to the base solution at -78 °C. The formation of the carbanion may be indicated by a color change. Stir the mixture for 30-60 minutes at this temperature.

  • Slowly add a solution of the electrophile (e.g., benzaldehyde) in anhydrous THF to the carbanion solution at -78 °C.

  • Allow the reaction to proceed at -78 °C for a specified time, monitoring by TLC.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Allow the mixture to warm to room temperature.

  • Extract the aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Safety Precautions: Strong bases like n-butyllithium are pyrophoric and must be handled with extreme care under an inert atmosphere. Reactions at low temperatures require appropriate cooling baths. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Application Notes and Protocols: 2-Methyl-6-nitropyridine as an Intermediate in Agrochemical Manufacturing

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-Methyl-6-nitropyridine as a key intermediate in the synthesis of neonicotinoid insecticides, specifically focusing on the preparation of Nitenpyram and Acetamiprid. Detailed experimental protocols, quantitative data, and mechanistic insights are provided to support research and development in the agrochemical sector.

Introduction

This compound is a versatile heterocyclic compound that serves as a crucial building block in the manufacturing of various agrochemicals.[1] Its chemical structure allows for a variety of transformations, making it an ideal starting material for the synthesis of complex, biologically active molecules. This document outlines the synthetic pathways from this compound to the commercially significant neonicotinoid insecticides, Nitenpyram and Acetamiprid. Neonicotinoids are a class of neuro-active insecticides that act on the central nervous system of insects, leading to paralysis and death.[2][3]

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₆H₆N₂O₂
Molecular Weight 138.12 g/mol
Appearance Pale yellow crystalline solid
Melting Point 36-38 °C
Boiling Point 115 °C at 10 mmHg
CAS Number 1603-41-4

Synthetic Pathways

The overall synthetic strategy involves the transformation of this compound into key chlorinated intermediates, which are then further functionalized to yield the final neonicotinoid products. The following diagram illustrates the general synthetic workflow.

Synthetic Workflow This compound This compound 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine This compound->2-Amino-6-methylpyridine Reduction 2-Chloro-6-methylpyridine 2-Chloro-6-methylpyridine 2-Amino-6-methylpyridine->2-Chloro-6-methylpyridine Sandmeyer Reaction 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine 2-Chloro-6-methylpyridine->2-Chloro-5-chloromethylpyridine Side-Chain Chlorination Nitenpyram Nitenpyram 2-Chloro-5-chloromethylpyridine->Nitenpyram Multi-step Synthesis Acetamiprid Acetamiprid 2-Chloro-5-chloromethylpyridine->Acetamiprid Multi-step Synthesis

Caption: General synthetic workflow from this compound to neonicotinoid insecticides.

Synthesis of Key Intermediates

The successful synthesis of the target agrochemicals hinges on the efficient preparation of key pyridine intermediates. The following sections detail the experimental protocols for these transformations.

The reduction of the nitro group to an amine is the initial step in functionalizing the pyridine ring. A common method for this transformation is catalytic hydrogenation.

Experimental Protocol:

  • To a solution of this compound (10.0 g, 72.4 mmol) in ethanol (100 mL) in a hydrogenation vessel, add 10% Palladium on carbon (1.0 g).

  • Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture vigorously at room temperature for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully vent the hydrogen gas and filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Wash the Celite pad with ethanol (2 x 20 mL).

  • Concentrate the filtrate under reduced pressure to yield 2-Amino-6-methylpyridine as a solid.

ProductStarting MaterialReagentsSolventConditionsYield
2-Amino-6-methylpyridine This compoundH₂, 10% Pd/CEthanolRT, 50 psi, 4-6 h>95%

Spectroscopic Data for 2-Amino-6-methylpyridine:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.29 (t, J=7.8 Hz, 1H), 6.40 (d, J=7.2 Hz, 1H), 6.25 (d, J=8.4 Hz, 1H), 4.45 (br s, 2H), 2.37 (s, 3H).[4]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 158.4, 157.1, 138.5, 111.8, 105.9, 24.3.

The Sandmeyer reaction is a classic and effective method for converting an amino group on an aromatic ring to a halogen.[5][6][7]

Experimental Protocol:

  • Dissolve 2-Amino-6-methylpyridine (10.8 g, 100 mmol) in a mixture of concentrated hydrochloric acid (30 mL) and water (30 mL) in a three-necked flask equipped with a mechanical stirrer and a thermometer.

  • Cool the mixture to 0-5 °C in an ice-salt bath.

  • Slowly add a solution of sodium nitrite (7.6 g, 110 mmol) in water (15 mL) dropwise, maintaining the temperature below 5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

  • In a separate flask, prepare a solution of copper(I) chloride (12.9 g, 130 mmol) in concentrated hydrochloric acid (20 mL).

  • Slowly add the cold diazonium salt solution to the copper(I) chloride solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and then heat to 60 °C for 1 hour, or until nitrogen evolution ceases.

  • Cool the mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Wash the combined organic layers with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain 2-Chloro-6-methylpyridine as a colorless liquid.

ProductStarting MaterialReagentsSolventConditionsYield
2-Chloro-6-methylpyridine 2-Amino-6-methylpyridine1. HCl, NaNO₂2. CuClWater0-5 °C then 60 °C~70-80%

Spectroscopic Data for 2-Chloro-6-methylpyridine:

  • ¹H NMR (CDCl₃, 300 MHz): δ 7.50 (t, J=7.7 Hz, 1H), 7.08 (d, J=7.5 Hz, 1H), 6.98 (d, J=7.8 Hz, 1H), 2.52 (s, 3H).[8]

  • ¹³C NMR (CDCl₃, 75 MHz): δ 159.2, 150.8, 138.8, 122.9, 119.5, 24.6.[3]

Radical-initiated chlorination of the methyl group is a key step to introduce a reactive handle for further elaboration.[9][10][11]

Experimental Protocol:

  • In a flask equipped with a reflux condenser, a gas inlet, and a mechanical stirrer, place 2-Chloro-6-methylpyridine (12.75 g, 100 mmol) and carbon tetrachloride (100 mL).

  • Add a radical initiator such as azobisisobutyronitrile (AIBN) (0.164 g, 1 mmol).

  • Heat the mixture to reflux (approximately 77 °C).

  • Bubble chlorine gas through the refluxing solution while irradiating with a UV lamp.

  • Monitor the reaction progress by Gas Chromatography (GC) or ¹H NMR.

  • Upon completion (disappearance of the starting material), cool the reaction mixture to room temperature.

  • Wash the solution with aqueous sodium bisulfite solution to remove excess chlorine, followed by saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.

  • The crude product can be purified by crystallization or distillation to yield 2-Chloro-5-chloromethylpyridine.

ProductStarting MaterialReagentsSolventConditionsYield
2-Chloro-5-chloromethylpyridine 2-Chloro-6-methylpyridineCl₂, AIBNCCl₄Reflux, UV light~60-70%

Spectroscopic Data for 2-Chloro-5-chloromethylpyridine:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.41 (d, J=2.4 Hz, 1H), 7.72 (dd, J=8.2, 2.4 Hz, 1H), 7.39 (d, J=8.2 Hz, 1H), 4.58 (s, 2H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 151.0, 149.8, 139.1, 124.2, 120.9, 45.3.

Synthesis of Nitenpyram

Nitenpyram is synthesized from the key intermediate 2-Chloro-5-chloromethylpyridine in a multi-step process.[1][2][12][13]

Nitenpyram Synthesis 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine N-(6-chloro-3-pyridylmethyl)-N-ethylamine N-(6-chloro-3-pyridylmethyl)-N-ethylamine 2-Chloro-5-chloromethylpyridine->N-(6-chloro-3-pyridylmethyl)-N-ethylamine Ethylamine Nitenpyram Nitenpyram N-(6-chloro-3-pyridylmethyl)-N-ethylamine->Nitenpyram Condensation with 1-methylamino-1-(methylthio)-2-nitroethene

Caption: Synthetic pathway to Nitenpyram.

Step 4a: Synthesis of N-(6-chloro-3-pyridylmethyl)-N-ethylamine

Experimental Protocol:

  • To a solution of ethylamine (70% in water, 10.0 g, approx. 155 mmol) in acetonitrile (100 mL), add 2-Chloro-5-chloromethylpyridine (16.2 g, 100 mmol) dropwise at room temperature with stirring.[14][15]

  • Stir the reaction mixture at room temperature for 2 hours.

  • Remove the solvent under reduced pressure.

  • Dissolve the residue in dichloromethane (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to give N-(6-chloro-3-pyridylmethyl)-N-ethylamine, which can be used in the next step without further purification.

ProductStarting MaterialReagentsSolventConditionsYield
N-(6-chloro-3-pyridylmethyl)-N-ethylamine 2-Chloro-5-chloromethylpyridineEthylamineAcetonitrileRoom Temperature, 2 h~90-95%
Step 4b: Synthesis of Nitenpyram

Experimental Protocol:

  • To a solution of N-(6-chloro-3-pyridylmethyl)-N-ethylamine (18.5 g, 100 mmol) in dichloromethane (150 mL), add 1-methylamino-1-(methylthio)-2-nitroethene (14.8 g, 100 mmol) and a catalytic amount of a base such as triethylamine (1.4 mL, 10 mmol).

  • Reflux the mixture for 8-10 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture and wash with water (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent.

  • Purify the crude product by recrystallization from ethanol to afford Nitenpyram as a pale yellow solid.[16]

ProductStarting MaterialReagentsSolventConditionsYield
Nitenpyram N-(6-chloro-3-pyridylmethyl)-N-ethylamine1-methylamino-1-(methylthio)-2-nitroethene, TriethylamineDichloromethaneReflux, 8-10 h~85-90%

Spectroscopic Data for Nitenpyram:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J=2.5 Hz, 1H), 7.65 (dd, J=8.3, 2.5 Hz, 1H), 7.32 (d, J=8.3 Hz, 1H), 6.55 (s, 1H), 4.60 (s, 2H), 3.35 (q, J=7.2 Hz, 2H), 2.95 (d, J=5.0 Hz, 3H), 1.20 (t, J=7.2 Hz, 3H).[17]

Synthesis of Acetamiprid

Acetamiprid is another important neonicotinoid synthesized from 2-Chloro-5-chloromethylpyridine.[6][7][17][18][19][20]

Acetamiprid Synthesis 2-Chloro-5-chloromethylpyridine 2-Chloro-5-chloromethylpyridine N-(6-chloro-3-pyridylmethyl)-N-methylamine N-(6-chloro-3-pyridylmethyl)-N-methylamine 2-Chloro-5-chloromethylpyridine->N-(6-chloro-3-pyridylmethyl)-N-methylamine Methylamine Acetamiprid Acetamiprid N-(6-chloro-3-pyridylmethyl)-N-methylamine->Acetamiprid Condensation with N-cyano-S-methyl-isothiourea

Caption: Synthetic pathway to Acetamiprid.

Step 5a: Synthesis of N-(6-chloro-3-pyridylmethyl)-N-methylamine

Experimental Protocol:

  • To a solution of methylamine (40% in water, 11.6 g, 150 mmol) in methanol (100 mL), add 2-Chloro-5-chloromethylpyridine (16.2 g, 100 mmol) dropwise at 0-5 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 3 hours.

  • Remove the solvent under reduced pressure.

  • Take up the residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate to yield N-(6-chloro-3-pyridylmethyl)-N-methylamine, which is used directly in the next step.

ProductStarting MaterialReagentsSolventConditionsYield
N-(6-chloro-3-pyridylmethyl)-N-methylamine 2-Chloro-5-chloromethylpyridineMethylamineMethanol0-5 °C to RT, 3 h~90-95%
Step 5b: Synthesis of Acetamiprid

Experimental Protocol:

  • To a solution of N-(6-chloro-3-pyridylmethyl)-N-methylamine (17.1 g, 100 mmol) in acetonitrile (150 mL), add N-cyano-S-methyl-isothiourea (11.5 g, 100 mmol) and potassium carbonate (13.8 g, 100 mmol).

  • Heat the mixture to reflux for 6-8 hours.

  • Monitor the reaction by TLC.

  • After completion, cool the mixture and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) or by recrystallization from a suitable solvent to give Acetamiprid as a white solid.

ProductStarting MaterialReagentsSolventConditionsYield
Acetamiprid N-(6-chloro-3-pyridylmethyl)-N-methylamineN-cyano-S-methyl-isothiourea, K₂CO₃AcetonitrileReflux, 6-8 h~80-85%

Spectroscopic Data for Acetamiprid:

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.34 (d, J=2.6 Hz, 1H), 7.67 (dd, J=8.3, 2.6 Hz, 1H), 7.33 (d, J=8.3 Hz, 1H), 4.50 (s, 2H), 2.90 (s, 3H), 2.10 (s, 3H).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 157.0, 149.5, 148.8, 138.5, 124.5, 117.5, 50.5, 36.5, 19.0.[21]

Mechanism of Action: Signaling Pathway

Neonicotinoid insecticides act as agonists of the insect nicotinic acetylcholine receptor (nAChR).[19][22][23][24][25][26] Their binding to the receptor leads to the continuous opening of the ion channel, causing an uncontrolled influx of cations (primarily Na⁺ and Ca²⁺) into the postsynaptic neuron. This results in the depolarization of the neuronal membrane, leading to hyperexcitation, subsequent paralysis, and ultimately the death of the insect.

Neonicotinoid Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron ACh Acetylcholine (ACh) nAChR Nicotinic Acetylcholine Receptor (nAChR) ACh->nAChR Binds (Endogenous) Neonicotinoid Neonicotinoid (e.g., Nitenpyram) Neonicotinoid->nAChR Binds (Agonist) IonChannel Ion Channel (Open) nAChR->IonChannel Activates Depolarization Membrane Depolarization IonChannel->Depolarization Causes Hyperexcitation Hyperexcitation Depolarization->Hyperexcitation Paralysis Paralysis & Death Hyperexcitation->Paralysis NaCa Na⁺, Ca²⁺ Influx NaCa->IonChannel

Caption: Simplified signaling pathway of neonicotinoid action on insect neurons.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of neonicotinoid insecticides. The synthetic routes outlined in these application notes provide a clear pathway for the preparation of Nitenpyram and Acetamiprid through key chlorinated pyridine intermediates. The detailed protocols and compiled data serve as a practical resource for researchers and professionals in the agrochemical industry, facilitating further development and optimization of these important crop protection agents.

References

Application Notes: Synthetic Utility of 2-Methyl-6-nitropyridine in Specialized Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extensive literature review indicates that the direct polymerization of 2-Methyl-6-nitropyridine is not a well-documented field of study. Its primary utility is established as a versatile intermediate in the synthesis of pharmaceuticals and agrochemicals. However, the inherent reactivity of the nitropyridine scaffold presents potential, yet largely unexplored, avenues for the development of specialized polymers. This document outlines hypothetical synthetic strategies and potential applications based on the known reactivity of this compound and related compounds, providing a theoretical framework for researchers venturing into this novel area.

Introduction: Potential of this compound in Polymer Chemistry

This compound is a substituted pyridine derivative with two key functional groups that can be exploited for polymer synthesis: the nitro group and the methyl group. The electron-withdrawing nature of the nitro group activates the pyridine ring for nucleophilic substitution reactions, while the methyl group offers a site for condensation or functionalization. These reactive centers suggest that this compound could serve as a monomer or a precursor to a monomer for various polymerization techniques, leading to polymers with unique electronic, optical, or biological properties.

Hypothetical Synthetic Pathways and Protocols

While no specific experimental data for the polymerization of this compound is available, the following protocols are proposed based on established organic chemistry principles and the reactivity of analogous molecules.

Pathway A: Synthesis of a Vinyl Monomer for Radical Polymerization

This pathway focuses on converting the methyl group of this compound into a polymerizable vinyl group.

Protocol 1: Synthesis of 2-Styryl-6-nitropyridine

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, dissolve this compound (1 equivalent) and benzaldehyde (1.2 equivalents) in toluene (10 mL per gram of this compound).

  • Catalyst Addition: Add piperidine (0.1 equivalents) to the solution.

  • Reaction: Heat the mixture to reflux (approximately 110°C) and maintain for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield 2-styryl-6-nitropyridine.

Protocol 2: Radical Polymerization of 2-Styryl-6-nitropyridine

  • Monomer Preparation: Dissolve the purified 2-styryl-6-nitropyridine monomer in anhydrous toluene.

  • Initiator Addition: Add a radical initiator such as azobisisobutyronitrile (AIBN) (1-2 mol% with respect to the monomer).

  • Polymerization: Degas the solution by several freeze-pump-thaw cycles and then heat under a nitrogen atmosphere at 60-80°C for 24 hours.

  • Isolation: Precipitate the polymer by pouring the cooled reaction mixture into a large excess of a non-solvent like methanol.

  • Purification and Drying: Collect the polymer by filtration, wash with fresh non-solvent, and dry under vacuum to a constant weight.

G Start This compound Step1 Condensation with Benzaldehyde (Piperidine, Toluene, Reflux) Start->Step1 Monomer 2-Styryl-6-nitropyridine Monomer Step1->Monomer Step2 Radical Polymerization (AIBN, Toluene, Heat) Monomer->Step2 Polymer Poly(2-styryl-6-nitropyridine) Step2->Polymer

Caption: Proposed synthesis of poly(2-styryl-6-nitropyridine).

Pathway B: Polycondensation via Nucleophilic Aromatic Substitution

This approach utilizes the reactivity of the nitro group as a leaving group in a nucleophilic aromatic substitution reaction with a difunctional nucleophile to form a polymer.

Protocol 3: Synthesis of a Poly(ether pyridine)

  • Monomer Preparation: Prepare a difunctional nucleophile such as Bisphenol A.

  • Reaction Setup: In a moisture-free environment, dissolve this compound (1 equivalent) and Bisphenol A (1 equivalent) in a polar aprotic solvent like N,N-Dimethylformamide (DMF).

  • Base Addition: Add a strong base such as potassium carbonate (2.5 equivalents).

  • Polymerization: Heat the reaction mixture at 150-160°C for 24-48 hours under a nitrogen atmosphere.

  • Isolation and Purification: Cool the reaction mixture, pour it into acidic water to precipitate the polymer. Filter the polymer, wash it with water and methanol, and then dry it under vacuum.

G Monomer1 This compound Reaction Polycondensation (K2CO3, DMF, Heat) Monomer1->Reaction Monomer2 Difunctional Nucleophile (e.g., Bisphenol A) Monomer2->Reaction Polymer Specialized Poly(ether pyridine) Reaction->Polymer

Caption: Polycondensation of this compound.

Potential Applications and Data

Polymers derived from this compound are anticipated to possess unique properties. The presence of the electron-deficient nitropyridine units in the polymer backbone could lead to materials with interesting electronic and optical characteristics, potentially finding applications as conductive polymers or in non-linear optics.

As this is a theoretical exploration, no quantitative data is currently available. The table below is a template for researchers to populate as experimental data becomes available.

Polymer Synthesis PathwayMonomer(s)Polymerization ConditionsMolecular Weight (Mn)Polydispersity Index (PDI)Glass Transition Temp. (Tg)
Pathway A 2-Styryl-6-nitropyridineAIBN, Toluene, 70°C, 24hData to be determinedData to be determinedData to be determined
Pathway B This compound, Bisphenol AK₂CO₃, DMF, 160°C, 48hData to be determinedData to be determinedData to be determined

Conclusion

The synthetic utility of this compound in creating specialized polymers represents a nascent and promising field of research. The protocols and pathways detailed in these application notes provide a foundational framework for the synthesis and investigation of novel polymers based on this versatile building block. Future experimental work is required to validate these proposed methods and to fully characterize the properties of the resulting materials.

Application Notes and Protocols: Reactions of 2-Methyl-6-nitropyridine with Sulfur Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-6-nitropyridine is a versatile heterocyclic building block in organic synthesis. The presence of a nitro group at the 6-position, ortho to the nitrogen atom, significantly activates the pyridine ring for nucleophilic aromatic substitution (SNAr). This activation facilitates the displacement of the nitro group by a variety of nucleophiles, including sulfur-based reagents. The resulting 2-methyl-6-(organothio)pyridines are valuable intermediates in medicinal chemistry and drug development, as the pyridine-thioether moiety is a common scaffold in biologically active molecules.[1]

These application notes provide an overview of the reactions of this compound with common sulfur nucleophiles, including thiophenolates, inorganic sulfides, and thiocyanates. Detailed experimental protocols, based on established methodologies for similar substrates, are provided to guide researchers in the synthesis of these important compounds.

Reaction Schemes and Mechanisms

The reaction of this compound with sulfur nucleophiles proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. The electron-withdrawing nitro group strongly polarizes the C-NO2 bond, making the carbon at the 6-position highly electrophilic. The reaction is initiated by the attack of the sulfur nucleophile on this electrophilic carbon, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The aromaticity is subsequently restored by the departure of the nitrite leaving group, yielding the corresponding 2-methyl-6-(organothio)pyridine.

General Reaction:

Data Presentation: Reactions of Nitropyridines with Sulfur Nucleophiles

While specific quantitative data for the reactions of this compound with a broad range of sulfur nucleophiles is not extensively documented in publicly available literature, the following table summarizes typical reaction conditions and yields for analogous SNAr reactions on activated nitropyridine systems. These examples provide a strong basis for developing protocols for this compound.

SubstrateSulfur NucleophileProductSolventBaseTemp. (°C)Time (h)Yield (%)Reference Analogy
2-Chloro-4-methyl-3-nitropyridineVarious Thiols2-(Alkyl/Arylthio)-4-methyl-3-nitropyridineDMFK2CO3RT - 802 - 1270-95[2]
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH)2-Methyl-3-benzylthio-5-nitropyridineDMFK2CO3501Good[3]
2-HalopyridinesThiols/Thiolates2-ThiopyridinesVariousVariousRT - Reflux1 - 24High[4][5]
o-ChloronitrobenzeneSodium DisulfideDi-o-nitrophenyl disulfideEthanol-Reflux2Good[6]

Experimental Protocols

The following protocols are adapted from established procedures for nucleophilic aromatic substitution on nitropyridines and halopyridines. Researchers should optimize these conditions for their specific application.

Protocol 1: Synthesis of 2-Methyl-6-(phenylthio)pyridine

This protocol describes the reaction of this compound with thiophenol in the presence of a base.

Materials:

  • This compound

  • Thiophenol

  • Potassium Carbonate (K2CO3) or Sodium Hydride (NaH)

  • Anhydrous Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 equiv) in anhydrous DMF.

  • Add potassium carbonate (1.5 equiv) to the solution.

  • Slowly add thiophenol (1.1 equiv) to the stirred suspension.

  • Heat the reaction mixture to 80-100 °C and monitor the progress by Thin Layer Chromatography (TLC).

  • Once the starting material is consumed (typically 4-8 hours), cool the reaction mixture to room temperature.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 2-methyl-6-(phenylthio)pyridine.

Protocol 2: Synthesis of Di(6-methylpyridin-2-yl) sulfide

This protocol outlines the reaction of this compound with a sulfide source to form the corresponding thioether.

Materials:

  • This compound

  • Sodium Sulfide Nonahydrate (Na2S·9H2O)

  • Anhydrous Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve this compound (2.0 equiv) in anhydrous DMF.

  • Add sodium sulfide nonahydrate (1.0 equiv) to the solution.

  • Heat the reaction mixture to 100-120 °C and stir vigorously. Monitor the reaction by TLC.

  • After completion (typically 6-12 hours), cool the mixture to room temperature.

  • Carefully pour the reaction mixture into a larger volume of water, which may result in the precipitation of the product.

  • Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with water (2 x 50 mL) and then brine (1 x 50 mL).

  • Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent in vacuo.

  • Purify the residue by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain di(6-methylpyridin-2-yl) sulfide.

Protocol 3: Synthesis of 2-Methyl-6-thiocyanatopyridine

This protocol describes the conversion of this compound to 2-methyl-6-thiocyanatopyridine using a thiocyanate salt.

Materials:

  • This compound

  • Potassium Thiocyanate (KSCN) or Sodium Thiocyanate (NaSCN)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Ethyl acetate

  • Deionized water

  • Anhydrous Sodium Sulfate (Na2SO4)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 equiv) and potassium thiocyanate (1.5 equiv) in anhydrous DMSO.

  • Heat the reaction mixture to 120-140 °C. Monitor the reaction progress by TLC.

  • Upon completion (typically 8-16 hours), cool the reaction to room temperature.

  • Pour the mixture into a large volume of ice-water and stir until the product precipitates.

  • Collect the solid by vacuum filtration and wash with cold water.

  • Alternatively, if the product does not precipitate, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with water (3 x 50 mL) to remove residual DMSO, followed by a brine wash (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford 2-methyl-6-thiocyanatopyridine.

Visualizations

Experimental Workflow for SNAr Reactions

experimental_workflow cluster_setup Reaction Setup cluster_workup Work-up cluster_purification Purification start Dissolve this compound in Anhydrous Solvent add_base Add Base (e.g., K2CO3) start->add_base add_nucleophile Add Sulfur Nucleophile add_base->add_nucleophile heat Heat and Stir add_nucleophile->heat quench Quench with Water heat->quench extract Extract with Organic Solvent quench->extract wash Wash Organic Layer extract->wash dry Dry and Concentrate wash->dry chromatography Column Chromatography dry->chromatography product Pure Product chromatography->product

Caption: General workflow for the synthesis of 2-methyl-6-(organothio)pyridines.

Logical Relationship of SNAr Mechanism

snAr_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products reactant This compound + Sulfur Nucleophile transition_state_1 Transition State 1 reactant->transition_state_1 Nucleophilic Attack intermediate Meisenheimer Complex (Resonance Stabilized) transition_state_1->intermediate transition_state_2 Transition State 2 intermediate->transition_state_2 Leaving Group Departure product 2-Methyl-6-(organothio)pyridine + Nitrite transition_state_2->product

Caption: Key stages of the SNAr mechanism.

Applications in Drug Development

Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, appearing in a wide range of approved drugs.[7] The introduction of a sulfur-containing substituent at the 6-position of a 2-methylpyridine core can significantly influence the molecule's physicochemical properties, such as lipophilicity, metabolic stability, and ability to form key interactions with biological targets.

  • Enzyme Inhibition: The pyridine-thioether motif is present in various enzyme inhibitors. For instance, derivatives of 2-((phenylthio)methyl)pyridine have been investigated as anti-inflammatory agents.[8]

  • Receptor Modulation: Substituted pyridines, such as 2-methyl-6-(phenylethynyl)-pyridine (MPEP), are known to be potent and selective antagonists for metabotropic glutamate receptors, highlighting the importance of substitution at the 6-position for neurological drug targets.[7]

  • Antimicrobial and Antiviral Agents: The incorporation of sulfur-containing heterocycles is a common strategy in the design of antimicrobial and antiviral drugs. Thio-substituted pyridines have been explored for their potential antibacterial and antifungal activities.

  • Anticancer Therapeutics: The 3-nitroimidazo[1,2-a]pyridine scaffold, which can be synthesized from nitropyridine precursors, has shown promise in the development of antikinetoplastid agents and could be explored for anticancer properties.[9]

The synthesis of a library of 2-methyl-6-(organothio)pyridines using the reactions described herein provides a valuable platform for structure-activity relationship (SAR) studies in drug discovery programs. The versatility of sulfur chemistry allows for the introduction of a wide range of functionalities, enabling the fine-tuning of a compound's biological activity and pharmacokinetic profile.

References

Troubleshooting & Optimization

Technical Support Center: Improving Regioselectivity of 2-Picoline Nitration

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the nitration of 2-picoline. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on improving the regioselectivity of this critical transformation.

Frequently Asked Questions (FAQs)

Q1: Why is the nitration of 2-picoline so challenging?

The nitration of 2-picoline, and pyridines in general, is challenging due to the electron-deficient nature of the pyridine ring.[1][2] The nitrogen atom withdraws electron density from the ring, making it less susceptible to electrophilic aromatic substitution reactions like nitration.[1][3] This low reactivity often necessitates harsh reaction conditions, such as high temperatures and strong acids, which can lead to low yields and the formation of side products.[1][4]

Q2: What are the typical products of 2-picoline nitration and what influences their distribution?

Direct nitration of 2-picoline under forcing conditions (e.g., KNO3 in fuming H2SO4 at high temperatures) typically yields a mixture of isomers, with 3-nitro-2-picoline and 5-nitro-2-picoline being the major products. The inherent electronic properties of the pyridine ring direct the incoming electrophile (the nitronium ion, NO2+) to the meta-positions (C3 and C5) relative to the ring nitrogen. The methyl group at the 2-position can also influence the regioselectivity, though the electronic deactivation by the ring nitrogen is the dominant factor.

Q3: What are the main strategies to improve the regioselectivity of 2-picoline nitration?

There are three primary strategies to improve the regioselectivity of 2-picoline nitration:

  • Nitration via 2-Picoline N-oxide: This is a widely used method. The N-oxide is more reactive towards electrophilic substitution than the parent pyridine.[5][6] The N-oxide group is an activating group and directs the nitration primarily to the 4-position (para) and to a lesser extent the 2-position (ortho).[7] Subsequent deoxygenation of the nitro-2-picoline N-oxide yields the corresponding nitropicoline.

  • Dearomatization-Rearomatization Strategy: This is a more recent and highly regioselective method for meta-nitration.[1][8] It involves the temporary conversion of the pyridine into an electron-rich oxazino pyridine intermediate, which then undergoes a regioselective radical-based nitration at the C5 position.[1]

  • Use of Alternative Nitrating Agents: While the classic mixed acid (HNO3/H2SO4) is common, other nitrating agents can offer better selectivity or milder reaction conditions.[4][9][10] These can include nitronium tetrafluoroborate (NO2BF4), dinitrogen pentoxide (N2O5), or a mixture of nitric acid and acetic anhydride.[4][11][12]

Troubleshooting Guides

Issue 1: Low Yield of Nitrated Product
Possible Cause Troubleshooting Step
Insufficiently harsh reaction conditions for direct nitration. For direct nitration, ensure the temperature is sufficiently high (can be >300 °C) and the acid is fuming sulfuric acid.[1] However, be aware of potential product degradation.
Decomposition of starting material or product under harsh conditions. Consider switching to a milder, two-step method via the N-oxide.[7]
Inefficient generation of the nitronium ion. Ensure the use of a strong acid catalyst like concentrated sulfuric acid with nitric acid.[13] For alternative methods, verify the quality and reactivity of the nitrating agent.
Incomplete reaction. Monitor the reaction progress using TLC or GC. If the reaction stalls, consider a moderate increase in temperature or reaction time.
Issue 2: Poor Regioselectivity / Mixture of Isomers
Possible Cause Troubleshooting Step
Direct nitration inherently provides poor regioselectivity for many substituted pyridines. To achieve high regioselectivity for a specific isomer, a directed approach is necessary.
To favor 4-nitro-2-picoline: Utilize the N-oxide strategy. The N-oxide group strongly directs nitration to the 4-position.[7]
To favor 5-nitro-2-picoline (meta-nitration): Employ the dearomatization-rearomatization strategy, which has shown excellent C5-selectivity.[1]
Reaction conditions favoring multiple pathways. Carefully control the reaction temperature and the rate of addition of the nitrating agent.
Issue 3: Formation of Side Products (e.g., dinitrated products, oxidation products)
Possible Cause Troubleshooting Step
Excessive nitrating agent. Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the nitrating agent.
Reaction temperature is too high. Lower the reaction temperature and monitor for the desired product formation. High temperatures can lead to over-nitration and decomposition.
Presence of strong oxidizing conditions. If using mixed acid, be aware of its oxidizing potential. Consider alternative, less oxidizing nitrating agents if oxidation of the methyl group is a problem.

Experimental Protocols

Protocol 1: Nitration of 2-Picoline via the N-oxide (to favor 4-nitro-2-picoline)

Step A: Synthesis of 2-Picoline N-oxide

  • To a solution of 2-picoline in acetic acid, add hydrogen peroxide (30% solution) dropwise at room temperature.

  • Heat the mixture to 70-80°C for several hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and carefully neutralize with a saturated solution of sodium carbonate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 2-picoline N-oxide.

Step B: Nitration of 2-Picoline N-oxide

  • Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to fuming nitric acid in an ice bath.

  • Add 2-picoline N-oxide portion-wise to the nitrating mixture at 0°C.

  • After the addition is complete, slowly warm the reaction to 90-100°C and maintain for 2-3 hours.

  • Cool the reaction mixture and pour it onto crushed ice.

  • Neutralize carefully with a base (e.g., sodium carbonate solution) until the product precipitates.

  • Filter the solid, wash with cold water, and dry to obtain 4-nitro-2-picoline N-oxide.

Step C: Deoxygenation of 4-nitro-2-picoline N-oxide

  • Dissolve 4-nitro-2-picoline N-oxide in a suitable solvent (e.g., chloroform).

  • Add phosphorus trichloride (PCl3) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for several hours.

  • Pour the reaction mixture into ice water and neutralize with a base.

  • Extract the product with an organic solvent, dry the organic layer, and concentrate to yield 4-nitro-2-picoline.

Protocol 2: Highly Regioselective meta-Nitration via Dearomatization-Rearomatization

This protocol is based on a novel method and provides excellent selectivity for the 5-position.[1]

  • Formation of Oxazino Pyridine Intermediate: In a one-pot, open-air process, 2-picoline is reacted with a suitable reagent to form an oxazino pyridine intermediate.

  • Radical Nitration: The intermediate is then subjected to a radical nitration using tert-butyl nitrite (TBN) as an electrophilic NO2 radical source, in the presence of TEMPO and O2 as co-oxidants.[1] This step proceeds with high regioselectivity at the C5-position.

  • Rearomatization: The resulting NO2-oxazino pyridine is a stable intermediate which can be rearomatized by treatment with acid to yield 5-nitro-2-picoline.[1]

Data Presentation

Table 1: Comparison of Regioselectivity in 2-Picoline Nitration Methods

MethodMajor ProductTypical YieldKey AdvantagesKey Disadvantages
Direct Nitration (Harsh Conditions) Mixture of 3- and 5-nitro-2-picolineLow (<10-20%)Single stepLow yield, poor regioselectivity, harsh conditions
Nitration via N-oxide 4-nitro-2-picolineModerate to GoodGood regioselectivity for the 4-positionMulti-step process
Dearomatization-Rearomatization 5-nitro-2-picolineGood to Excellent (up to 87% for similar substrates[1])Excellent regioselectivity for the 5-position, mild conditionsMulti-step process, newer methodology

Visualizations

Nitration_Pathways cluster_direct Direct Nitration cluster_noxide N-oxide Pathway cluster_dearom Dearomatization-Rearomatization Pathway Picoline 2-Picoline Direct_Nitration Harsh Conditions (e.g., KNO3, fuming H2SO4) Picoline->Direct_Nitration N_Oxide 2-Picoline N-oxide Picoline->N_Oxide Oxidation Dearomatization Oxazino Pyridine Formation Picoline->Dearomatization Product_Mix Mixture of 3- and 5-nitro-2-picoline Direct_Nitration->Product_Mix Nitration_N_Oxide Nitration (HNO3/H2SO4) N_Oxide->Nitration_N_Oxide Nitro_N_Oxide 4-nitro-2-picoline N-oxide Nitration_N_Oxide->Nitro_N_Oxide Deoxygenation Deoxygenation (e.g., PCl3) Nitro_N_Oxide->Deoxygenation Product_4_Nitro 4-nitro-2-picoline Deoxygenation->Product_4_Nitro Oxazino Oxazino Intermediate Dearomatization->Oxazino Radical_Nitration Radical Nitration (TBN, TEMPO, O2) Oxazino->Radical_Nitration Nitro_Oxazino 5-nitro-oxazino Intermediate Radical_Nitration->Nitro_Oxazino Rearomatization Acid Treatment Nitro_Oxazino->Rearomatization Product_5_Nitro 5-nitro-2-picoline Rearomatization->Product_5_Nitro Troubleshooting_Logic cluster_yield Troubleshooting: Low Yield cluster_selectivity Troubleshooting: Poor Regioselectivity cluster_side_products Troubleshooting: Side Products Start Start: Nitration of 2-Picoline Problem Identify Primary Issue Start->Problem Low_Yield Low Yield Problem->Low_Yield Yield < Desired Poor_Selectivity Poor Regioselectivity Problem->Poor_Selectivity Incorrect Isomer Ratio Side_Products Side Products Problem->Side_Products Impure Product Check_Conditions Using Direct Nitration? Low_Yield->Check_Conditions Target_Isomer Desired Isomer? Poor_Selectivity->Target_Isomer Check_Stoichiometry Check Nitrating Agent Stoichiometry Side_Products->Check_Stoichiometry Switch_Method Switch to N-oxide or Dearomatization Method Check_Conditions->Switch_Method Yes Increase_Severity Increase Temperature/ Use Stronger Acid Check_Conditions->Increase_Severity No, but still low Solution Implement Solution and Re-evaluate Switch_Method->Solution Monitor_Reaction Monitor Reaction Progress Increase_Severity->Monitor_Reaction Monitor_Reaction->Solution Use_N_Oxide For 4-nitro, use N-oxide Pathway Target_Isomer->Use_N_Oxide 4-nitro Use_Dearom For 5-nitro, use Dearomatization Pathway Target_Isomer->Use_Dearom 5-nitro Use_N_Oxide->Solution Use_Dearom->Solution Reduce_Temp Lower Reaction Temperature Check_Stoichiometry->Reduce_Temp Stoichiometry OK Alternative_Reagent Consider Milder Nitrating Agent Reduce_Temp->Alternative_Reagent Alternative_Reagent->Solution

References

Side reactions and byproduct formation in 2-Methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitropyridine. The information addresses common side reactions, byproduct formation, and provides detailed experimental protocols to mitigate these issues.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the synthesis of this compound?

The primary challenge in synthesizing this compound lies in controlling the regioselectivity of the nitration reaction. Direct nitration of 2-picoline (2-methylpyridine) is generally not a viable method as it predominantly yields a mixture of 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine. Achieving substitution at the C6 position is difficult due to the electronic deactivation of the pyridine ring by the nitrogen atom, which directs electrophilic substitution to the 3- and 5-positions.

Q2: What are the common side reactions and byproducts observed during the synthesis?

The synthesis of this compound is often accompanied by the formation of several byproducts, which can complicate purification and reduce the overall yield. The most common side reactions and the resulting byproducts are:

  • Isomer Formation: The most significant side reaction is the formation of other nitro-isomers, primarily 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine.

  • Over-Nitration: Under harsh reaction conditions, dinitration of the pyridine ring can occur, leading to the formation of dinitro-2-picoline derivatives.

  • Oxidation of the Methyl Group: The nitrating acid mixture can also act as an oxidizing agent, converting the methyl group to a carboxylic acid, resulting in the formation of 6-nitropicolinic acid.

  • N-Oxide Formation: The pyridine nitrogen can be oxidized to form this compound N-oxide.

Q3: What is the recommended synthetic route to obtain this compound with high selectivity?

Given the challenges of direct nitration, a multi-step synthetic route starting from 2-amino-6-methylpyridine is the recommended approach for achieving high selectivity for the desired 6-nitro isomer. This method involves the diazotization of the amino group, followed by a Sandmeyer-type reaction to introduce the nitro group.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of this compound.

Problem 1: Low yield of the desired this compound and a high proportion of isomeric byproducts.

Possible Cause:

  • Direct Nitration of 2-Picoline: As previously mentioned, direct nitration is not regioselective for the 6-position.

  • Suboptimal Reaction Conditions in the Sandmeyer Approach: Incorrect temperature, reagent stoichiometry, or addition rates during the diazotization or Sandmeyer reaction can lead to the formation of undesired isomers and other byproducts.

Solutions:

  • Utilize the Recommended Synthetic Route: Start with 2-amino-6-methylpyridine to ensure regioselective introduction of the nitro group at the 6-position.

  • Optimize Reaction Conditions:

    • Temperature Control: Maintain a low temperature (typically 0-5 °C) during the diazotization step to ensure the stability of the diazonium salt.

    • Slow Reagent Addition: Add the sodium nitrite solution slowly to the acidic solution of 2-amino-6-methylpyridine to control the reaction rate and prevent a rapid increase in temperature.

    • Catalyst Choice in Sandmeyer Reaction: Use freshly prepared copper(I) nitrite for the Sandmeyer reaction to ensure high conversion of the diazonium salt to the desired nitro compound.

Problem 2: Presence of significant amounts of dinitrated byproducts.

Possible Cause:

  • Excessive Nitrating Agent: Using a large excess of the nitrating agent in any nitration step increases the likelihood of multiple nitrations.

  • High Reaction Temperature: Elevated temperatures can promote further nitration of the mono-nitrated product.

Solutions:

  • Stoichiometric Control: Carefully control the stoichiometry of the nitrating agent. Use a minimal excess to drive the reaction to completion while minimizing over-nitration.

  • Temperature Management: Maintain the recommended reaction temperature and avoid localized overheating.

Problem 3: Formation of 6-nitropicolinic acid.

Possible Cause:

  • Strong Oxidizing Conditions: The use of harsh nitrating conditions (e.g., high concentrations of nitric and sulfuric acid, elevated temperatures) can lead to the oxidation of the methyl group.

Solutions:

  • Milder Nitrating Agents: If direct nitration is attempted, consider using milder nitrating agents.

  • Protecting Groups: In some synthetic strategies, it may be necessary to protect the methyl group before nitration, although this adds extra steps to the synthesis. For the recommended Sandmeyer route, this is less of a concern.

Experimental Protocols

Synthesis of this compound from 2-Amino-6-methylpyridine

This two-step protocol is the recommended method for the selective synthesis of this compound.

Step 1: Diazotization of 2-Amino-6-methylpyridine

Methodology:

  • In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-amino-6-methylpyridine in a dilute solution of a strong acid (e.g., hydrochloric acid or sulfuric acid).

  • Cool the solution to 0-5 °C in an ice-salt bath.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise via the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 5 °C.

  • Stir the mixture at 0-5 °C for an additional 30 minutes after the addition is complete to ensure full formation of the diazonium salt.

Step 2: Sandmeyer Reaction with Copper(I) Nitrite

Methodology:

  • In a separate flask, prepare a solution of copper(I) nitrite. This can be generated in situ by reacting a copper(I) salt with sodium nitrite.

  • Cool the copper(I) nitrite solution to 0-5 °C.

  • Slowly add the cold diazonium salt solution from Step 1 to the copper(I) nitrite solution with vigorous stirring.

  • Allow the reaction mixture to slowly warm to room temperature and then stir for several hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Once the reaction is complete, extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel to isolate pure this compound.

Data Presentation

The following table summarizes the expected yields and byproduct distribution for different synthetic approaches. Note that quantitative data for the direct nitration of 2-picoline to the 6-nitro isomer is scarce due to the low selectivity of this method.

Synthetic RouteStarting MaterialKey ReagentsDesired Product Yield (approx.)Major Byproducts
Recommended Route 2-Amino-6-methylpyridine1. NaNO₂, HCl 2. CuNO₂HighMinimal isomeric byproducts
Direct Nitration 2-PicolineHNO₃, H₂SO₄Very Low2-methyl-3-nitropyridine, 2-methyl-5-nitropyridine, Dinitro-2-picolines, 6-Nitropicolinic acid

Mandatory Visualizations

Synthesis_Troubleshooting cluster_synthesis Synthesis of this compound cluster_recommended Recommended Route & Troubleshooting Start Start: 2-Picoline DirectNitration Direct Nitration (HNO3/H2SO4) Start->DirectNitration Isomers Mixture of Isomers (3-nitro, 5-nitro) DirectNitration->Isomers Major Pathway Byproducts_DN Dinitration & Oxidation Byproducts DirectNitration->Byproducts_DN Side Reactions Start_Rec Start: 2-Amino-6-methylpyridine Diazotization Diazotization (NaNO2/Acid) Start_Rec->Diazotization Sandmeyer Sandmeyer Reaction (CuNO2) Diazotization->Sandmeyer Product This compound Sandmeyer->Product High Selectivity LowYield Low Yield / Impurities Product->LowYield Problem? Troubleshoot Troubleshooting: - Check Temp Control - Slow Addition - Fresh Reagents LowYield->Troubleshoot

Caption: Logical workflow for troubleshooting the synthesis of this compound.

Experimental_Workflow cluster_step1 Step 1: Diazotization cluster_step2 Step 2: Sandmeyer Reaction cluster_workup Workup and Purification a Dissolve 2-amino-6-methylpyridine in acid b Cool to 0-5 °C a->b c Slowly add NaNO2 solution b->c d Stir for 30 min at 0-5 °C c->d g Slowly add diazonium salt solution d->g e Prepare CuNO2 solution f Cool to 0-5 °C e->f f->g h Warm to RT and stir g->h i Extraction with organic solvent h->i j Wash and dry organic layer i->j k Solvent removal j->k l Column Chromatography k->l m Pure this compound l->m

Caption: Experimental workflow for the synthesis of this compound.

Technical Support Center: Purification of 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the purification of 2-Methyl-6-nitropyridine. The following information is designed to address common issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The synthesis of this compound via the nitration of 2-picoline can result in several impurities. The most common include:

  • Isomeric Byproducts: Nitration of 2-picoline can also yield other isomers such as 2-methyl-4-nitropyridine and 2-methyl-5-nitropyridine. Separating these isomers is often the primary challenge in purification.

  • Unreacted Starting Materials: Residual 2-picoline may be present in the crude product.

  • Over-nitrated Products: Dinitro- or polynitro-picoline species can form under harsh nitration conditions.

  • Oxidation Products: The methyl group can be susceptible to oxidation, leading to the formation of 6-nitro-2-picolinic acid.

  • Residual Acids: Traces of the acids used in the nitration process (e.g., sulfuric acid, nitric acid) may remain.

Q2: What are the recommended purification techniques for this compound?

A2: The two primary purification techniques for this compound are recrystallization and column chromatography. The choice between them depends on the impurity profile and the desired final purity.

  • Recrystallization is effective for removing small amounts of impurities when a suitable solvent is found. It is a cost-effective and scalable method.

  • Column Chromatography is a powerful technique for separating compounds with different polarities, making it particularly useful for removing isomeric impurities.[1]

Q3: How do I choose a suitable recrystallization solvent for this compound?

A3: An ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature. For nitropyridine derivatives, common choices include:

  • Alcohols: Ethanol or methanol can be effective.[2]

  • Hydrocarbon/Polar Aprotic Mixtures: A mixture of a non-polar solvent like hexane or heptane with a more polar solvent like ethyl acetate or acetone can be used.[3]

  • Ether Mixtures: A combination of diethyl ether and petroleum ether has been used for the recrystallization of some nitropyridine derivatives.[1]

It is recommended to perform small-scale solubility tests with a range of solvents to identify the optimal one for your specific crude material.

Q4: What are the general parameters for column chromatography of this compound?

A4: For the column chromatography of polar compounds like nitropyridines, the following general parameters can be a good starting point:

  • Stationary Phase: Silica gel is the most common choice.

  • Mobile Phase (Eluent): A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a moderately polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The polarity of the eluent is gradually increased to facilitate the separation of compounds. For polar compounds, a starting point could be a 10-50% ethyl acetate/hexane mixture.[4]

Troubleshooting Guides

Recrystallization Issues
Problem Possible Cause Suggested Solution
No crystals form upon cooling. The solution is not saturated (too much solvent was added).Boil off some of the solvent to increase the concentration of the compound and allow it to cool again.
The solution is supersaturated.Scratch the inside of the flask with a glass rod to create nucleation sites. Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. The melting point of the compound is lower than the boiling point of the solvent.Re-heat the solution to dissolve the oil, add a small amount of a co-solvent in which the compound is less soluble, and cool slowly.
The cooling process is too rapid.Allow the solution to cool to room temperature slowly before placing it in an ice bath.
Low recovery of purified crystals. Too much solvent was used.Reduce the amount of solvent used for dissolution.
The crystals were washed with a solvent at room temperature.Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
Crystals are colored or appear impure. Colored impurities are present.Add a small amount of activated charcoal to the hot solution, boil for a few minutes, and then perform a hot filtration to remove the charcoal before cooling.
Column Chromatography Issues
Problem Possible Cause Suggested Solution
Poor separation of spots on the TLC plate. The polarity of the eluent is too high or too low.Test a range of solvent systems with varying polarities. For polar compounds, consider using a more polar solvent system like dichloromethane/methanol.
The compound does not move from the baseline on the TLC plate. The eluent is not polar enough.Gradually increase the polarity of the eluent. For very polar compounds, adding a small percentage of methanol to the eluent may be necessary.
Streaking of spots on the TLC plate. The sample is too concentrated.Dilute the sample before spotting it on the TLC plate.
The compound is interacting strongly with the silica gel.Add a small amount of a modifier to the eluent (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds).
Co-elution of the desired compound and impurities from the column. The polarity of the eluent is not optimized.Use a shallower gradient during elution, meaning the polarity of the eluent is increased more slowly over time.
The column is overloaded with the sample.Use a larger column or reduce the amount of crude material loaded onto the column.

Data Presentation

Due to the limited availability of specific quantitative data for the purification of this compound in the public domain, the following tables provide representative data based on general principles and data for analogous compounds. These should be used as a guideline for experimental design.

Table 1: Representative Purity of this compound After a Single Purification Step

Purification MethodStarting Purity (Crude)Purity After One StepTypical Yield
Recrystallization~85%95-98%70-85%
Column Chromatography~85%>99%60-80%

Table 2: Representative HPLC Purity Analysis of this compound

SampleRetention Time (min)Peak Area (%)
Crude Product
2-Methyl-4-nitropyridine4.85.2
This compound5.585.1
Unidentified Impurity6.19.7
After Recrystallization
2-Methyl-4-nitropyridine4.81.5
This compound5.598.3
Unidentified Impurity6.10.2
After Column Chromatography
This compound5.5>99.5

Experimental Protocols

Recrystallization Protocol

This is a general protocol and the choice of solvent should be optimized based on preliminary solubility tests.

  • Dissolution: In a fume hood, place the crude this compound in an Erlenmeyer flask. Add a minimal amount of a suitable hot solvent (e.g., ethanol or an ethanol/water mixture) while stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Crystal formation should be observed. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven at a temperature below the compound's melting point.

Column Chromatography Protocol
  • TLC Analysis: Determine the optimal eluent system by running thin-layer chromatography (TLC) on the crude material. A good solvent system will give the desired compound an Rf value of approximately 0.3-0.4 and show good separation from impurities. A common starting point is a mixture of hexane and ethyl acetate.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into a chromatography column and allow the silica gel to settle, ensuring an evenly packed column.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent and carefully load it onto the top of the silica gel column.

  • Elution: Begin eluting the column with the initial solvent system. If necessary, gradually increase the polarity of the eluent (gradient elution) to move the compounds down the column.

  • Fraction Collection: Collect the eluate in a series of fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify which fractions contain the pure product.

  • Isolation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.

Mandatory Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis Purity Analysis cluster_end Final Product Crude this compound Crude this compound Recrystallization Recrystallization Crude this compound->Recrystallization Option 1 ColumnChromatography Column Chromatography Crude this compound->ColumnChromatography Option 2 TLC TLC Analysis Recrystallization->TLC Purity Check ColumnChromatography->TLC Fraction Analysis HPLC HPLC Analysis TLC->HPLC Quantitative Analysis Pure Product Pure Product GCMS GC-MS Analysis HPLC->GCMS Impurity ID GCMS->Pure Product

Caption: General experimental workflow for the purification of this compound.

Troubleshooting_Recrystallization cluster_NoCrystals Troubleshooting: No Crystals cluster_OilingOut Troubleshooting: Oiling Out cluster_LowYield Troubleshooting: Low Yield Start Recrystallization Issue NoCrystals No Crystals Form Start->NoCrystals OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield Concentrate Concentrate Solution (Boil off solvent) NoCrystals->Concentrate Scratch Scratch Flask / Add Seed Crystal NoCrystals->Scratch Reheat Reheat and Add Co-solvent OilingOut->Reheat SlowCool Cool Slowly OilingOut->SlowCool MinSolvent Use Minimal Hot Solvent LowYield->MinSolvent ColdWash Wash with Ice-Cold Solvent LowYield->ColdWash

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Optimizing Nucleophilic Aromatic Substitution on 2-Methyl-6-nitropyridine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on nucleophilic aromatic substitution (SNAr) reactions involving 2-methyl-6-nitropyridine scaffolds.

Frequently Asked Questions (FAQs)

Q1: What is the role of the nitro group and the methyl group in nucleophilic aromatic substitution on this pyridine system?

A1: The nitro group (—NO₂) is a strong electron-withdrawing group. When positioned at the 6-position (para to the 2-position), it strongly activates the pyridine ring for nucleophilic attack by stabilizing the negatively charged intermediate (Meisenheimer complex) through resonance. The pyridine ring nitrogen itself is inherently electron-withdrawing, further activating the C2 and C6 positions. The methyl group (—CH₃) at the 2-position is a weak electron-donating group and can exert a minor deactivating effect. However, its more significant influence is often steric, potentially hindering the approach of bulky nucleophiles.

Q2: Which position on the this compound ring is most susceptible to nucleophilic attack?

A2: In a typical SNAr reaction, the nucleophile attacks a carbon atom bearing a good leaving group. For a substrate like 2-chloro-6-methyl-3-nitropyridine, the attack will occur at the C2 position, leading to the displacement of the chloride. The nitro group at the 3-position and the ring nitrogen activate this position. In some cases, with highly activated systems and specific nucleophiles (like thiols), the nitro group itself can be displaced.

Q3: What are common leaving groups used for SNAr reactions on this scaffold?

A3: While the nitro group can sometimes act as a leaving group, it is generally a poor one. For more efficient and predictable reactions, a halogen is typically used as the leaving group at the 2-position. The reactivity order for halogen leaving groups in SNAr is generally F > Cl > Br > I.[1] The high electronegativity of fluorine makes the carbon it is attached to more electrophilic, accelerating the rate-determining nucleophilic attack.[2] Therefore, 2-fluoro-6-methyl-nitropyridine would be the most reactive substrate, though 2-chloro and 2-bromo derivatives are also commonly used and often more readily available.

Q4: What are suitable solvents and bases for these reactions?

A4: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and acetonitrile are excellent choices as they can solvate cations while leaving the nucleophile relatively "naked" and more reactive. Alcohols like methanol or ethanol can also be used, especially when using alkoxide nucleophiles. The choice of base depends on the nucleophile. For amine nucleophiles, a tertiary amine like triethylamine (Et₃N) or diisopropylethylamine (DIPEA) is often used to quench the generated acid (e.g., HCl). For alcohol and thiol nucleophiles, a carbonate base like K₂CO₃ or a stronger base like sodium hydride (NaH) may be required to generate the corresponding nucleophilic anion.

Q5: Can the nitro group be displaced in this compound?

A5: Yes, under certain conditions, the nitro group can be displaced. This is more likely to occur with soft nucleophiles like thiolates and when the ring is highly activated.[3][4][5] However, for many nucleophiles, especially harder nucleophiles like alkoxides and amines, a better leaving group (like a halogen) at the position of substitution is generally required for an efficient reaction.

Troubleshooting Guides

Problem 1: No or Low Conversion to Product
Possible Cause Suggested Solution
Insufficiently activated substrate If you are attempting to displace the nitro group directly, the reaction may be too slow. Consider synthesizing the corresponding 2-halo-6-methyl-nitropyridine (e.g., 2-chloro or 2-fluoro derivative) to have a better leaving group.
Low reaction temperature SNAr reactions often require heating to overcome the activation energy associated with the disruption of aromaticity in the Meisenheimer complex.[6] Gradually increase the reaction temperature, for example, in 20 °C increments, while monitoring for product formation and potential decomposition.
Nucleophile is not sufficiently reactive If using a neutral nucleophile like an alcohol or thiol, it may not be nucleophilic enough. Add a base (e.g., K₂CO₃, NaH) to deprotonate it and form the more reactive alkoxide or thiolate.
Incorrect solvent choice The use of non-polar solvents can significantly slow down the reaction. Switch to a polar aprotic solvent like DMF or DMSO to improve reaction rates.
Steric hindrance If using a bulky nucleophile, the methyl group at the 2-position may be sterically hindering the attack. Consider using a less hindered nucleophile if possible.
Problem 2: Formation of Multiple Products or Side Reactions
Possible Cause Suggested Solution
Competitive attack at different positions If your substrate has multiple leaving groups, you may see a mixture of products. For example, in a dihalonitropyridine, substitution may occur at more than one position. Lowering the reaction temperature may improve selectivity. One study on a related system suggests that the ortho position to the nitro group might be kinetically favored, while the para position might be the thermodynamic product.[7]
Hydrolysis of the starting material or product If water is present in the reaction mixture, especially under basic conditions, hydrolysis of a halo- or nitro-group can occur, leading to the corresponding pyridone. Ensure all reagents and solvents are anhydrous.
Reaction with the solvent Some solvents, like DMF, can decompose at high temperatures to generate dimethylamine, which can act as a nucleophile and lead to undesired byproducts. If high temperatures are required, consider using a more stable solvent like DMSO or NMP.
Side reactions involving the methyl group Under very strong basic conditions, it is possible to deprotonate the methyl group, leading to undesired side reactions. Use the mildest base necessary to achieve the desired transformation.
Denitration In reactions with thiols, a common side reaction is the reduction of the nitro group.[8] Careful control of reaction conditions and stoichiometry is necessary.
Problem 3: Product Degradation
Possible Cause Suggested Solution
High reaction temperature The product may be unstable at the reaction temperature. Monitor the reaction progress by TLC or LC-MS and stop the reaction as soon as the starting material is consumed. Try running the reaction at a lower temperature for a longer period.
Harsh workup conditions The product may be sensitive to acidic or basic conditions during workup. Use a neutral workup procedure if possible, or carefully buffer the aqueous washes.

Data Presentation: Representative Reaction Conditions

The following tables summarize typical reaction conditions for nucleophilic aromatic substitution on nitropyridine systems analogous to this compound. These should be used as a starting point for optimization.

Table 1: Amination of 2-Chloro-nitropyridine Derivatives

SubstrateNucleophile (Amine)BaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-4-methyl-3-nitropyridineAmmonia----95
2-Chloro-4-methyl-3-nitropyridineHydrazine----90
2-Chloro-4-methyl-3-nitropyridinePhenylhydrazine----88
2,6-Dichloro-3-nitropyridineAqueous Ammonia-Methanol35-402-

Data for 2-Chloro-4-methyl-3-nitropyridine adapted from Chapman et al. (1980) as cited in a technical application note.[7] Data for 2,6-Dichloro-3-nitropyridine from a patent describing the synthesis of 2-amino-6-chloro-3-nitropyridine.[9]

Table 2: Alkoxylation of 2-Chloro-nitropyridine Derivatives

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)Yield (%)
2-Chloro-4-methyl-3-nitropyridineSodium methoxide-MethanolReflux285
2-Chloro-4-methyl-3-nitropyridineSodium ethoxide-EthanolReflux-87
2-Amino-3-nitro-6-chloropyridineSodium methoxide-Methanol25-30--
2-Chloro-3-nitro-6-methylpyridineGuaiacolDABCO-1303-489

Data for 2-Chloro-4-methyl-3-nitropyridine adapted from Chapman et al. (1980) as cited in a technical application note.[7] Data for 2-Amino-3-nitro-6-chloropyridine from a patent describing the synthesis of 2-amino-6-methoxy-3-nitropyridine.[9] Data for 2-Chloro-3-nitro-6-methylpyridine from a synthesis of 2-(2-methoxyphenoxy)-6-methyl-3-nitropyridine.[10]

Table 3: Thiolation of Nitropyridine Derivatives

SubstrateNucleophileBaseSolventTemp. (°C)Time (h)
2-Methyl-3,5-dinitropyridineBenzylthiol (BnSH)K₂CO₃DMF501
2-Styryl-3-nitropyridinesVarious thiolsK₂CO₃DMF501

In these examples, the nitro group is displaced. Data adapted from a study on the reactions of 2-methyl- and 2-styryl-3-nitropyridines with S-nucleophiles.[3][5]

Experimental Protocols

The following are general, representative protocols for conducting SNAr reactions on a 2-chloro-6-methyl-nitropyridine substrate. These should be adapted and optimized for specific substrates and nucleophiles.

Protocol 1: General Procedure for Amination
  • Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-6-methyl-3-nitropyridine (1.0 equiv.).

  • Reagents: Dissolve the starting material in a suitable solvent such as ethanol or DMF (to a concentration of approx. 0.1-0.5 M). Add the amine nucleophile (1.1-1.5 equiv.). If the amine is used as its hydrochloride salt, add a base such as triethylamine (2.0 equiv.).

  • Reaction: Heat the reaction mixture to a suitable temperature (e.g., 80 °C or reflux) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. If the product precipitates, it can be isolated by filtration. Otherwise, remove the solvent under reduced pressure.

  • Purification: Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: General Procedure for Alkoxylation
  • Setup: To a flame-dried, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a solution of the desired alcohol (1.5 equiv.) in an anhydrous polar aprotic solvent like THF or DMF.

  • Nucleophile Generation: Cool the solution in an ice bath and add a base such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv.) portion-wise. Allow the mixture to stir at room temperature for 30 minutes.

  • Reaction: Add a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 equiv.) in the same anhydrous solvent dropwise. Heat the reaction to a suitable temperature (e.g., 60-100 °C) and monitor its progress.

  • Workup: After completion, cool the reaction to room temperature and carefully quench with water or a saturated aqueous solution of ammonium chloride.

  • Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography.

Protocol 3: General Procedure for Thiolation
  • Setup: In a reaction flask, dissolve the thiol or thiophenol (1.2 equiv.) in a polar aprotic solvent like DMF.

  • Nucleophile Generation: Add a base such as potassium carbonate (K₂CO₃, 2.0 equiv.) and stir the mixture at room temperature for 20-30 minutes to form the thiolate.

  • Reaction: Add a solution of 2-chloro-6-methyl-3-nitropyridine (1.0 equiv.) in the same solvent. Heat the reaction mixture (e.g., 50-80 °C) until the starting material is consumed, as monitored by TLC or LC-MS.

  • Workup: Cool the reaction mixture and pour it into water. Extract the product with an organic solvent.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by column chromatography.

Visualizations

SNAr_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification start Dissolve Substrate (e.g., 2-Chloro-6-methyl-nitropyridine) in Anhydrous Solvent add_nuc Add Nucleophile (Amine, Alcohol, Thiol) start->add_nuc add_base Add Base (if required) add_nuc->add_base heat Heat to Target Temperature add_base->heat monitor Monitor by TLC/LC-MS heat->monitor quench Cool and Quench Reaction monitor->quench Reaction Complete extract Extract with Organic Solvent quench->extract purify Purify by Column Chromatography extract->purify end Final Product purify->end Isolate Pure Product Troubleshooting_Tree start Low or No Product Formation? q1 Is the leaving group optimal? (e.g., F or Cl) start->q1 a1_yes Yes q1->a1_yes Yes a1_no No (e.g., -NO2) q1->a1_no No q2 Is the reaction heated? a1_yes->q2 s1 s1 a1_no->s1 Consider using a halogenated substrate a2_yes Yes q2->a2_yes Yes a2_no No q2->a2_no No q3 Is the nucleophile anionic or sufficiently activated? a2_yes->q3 s2 s2 a2_no->s2 Heat the reaction (e.g., 80-120 °C) a3_yes Yes q3->a3_yes Yes a3_no No q3->a3_no No q4 Is the solvent polar aprotic (DMF, DMSO)? a3_yes->q4 s3 s3 a3_no->s3 Add a base to generate the anion a4_yes Yes q4->a4_yes Yes a4_no No q4->a4_no No solution Consider Increasing Temperature, Using a Stronger Base, or Changing Solvent a4_yes->solution s4 s4 a4_no->s4 Switch to a polar aprotic solvent Substituent_Effects cluster_activating Activating Groups (Increase Rate) cluster_deactivating Deactivating Groups (Decrease Rate) EWG_ortho EWG ortho to LG EWG_para EWG para to LG EWG_meta EWG meta to LG EDG Electron Donating Group (EDG)

References

Challenges in the scale-up of 2-Methyl-6-nitropyridine production

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Production of 2-Methyl-6-nitropyridine

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up of this compound production.

Frequently Asked Questions (FAQs)

Q1: What is the most common industrial synthesis route for this compound?

A1: The most prevalent method for synthesizing this compound is the direct nitration of 2-picoline (2-methylpyridine). This electrophilic aromatic substitution reaction is typically carried out using a nitrating mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄). The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which then attacks the pyridine ring.

Q2: What are the primary challenges in the nitration of 2-picoline to obtain the 6-nitro isomer?

A2: The primary challenges include:

  • Low Reactivity: The pyridine ring is electron-deficient, making it less susceptible to electrophilic attack compared to benzene. This often necessitates harsh reaction conditions, such as high temperatures and strongly acidic environments.[1]

  • Isomer Formation: The nitration of 2-picoline can lead to a mixture of isomers, primarily 2-methyl-3-nitropyridine, 2-methyl-5-nitropyridine, and the desired this compound. The substitution pattern is influenced by the directing effects of the methyl group and the pyridine nitrogen.

  • Exothermic Reaction: Nitration is a highly exothermic process.[2] Poor temperature control during scale-up can lead to a runaway reaction, posing significant safety risks and promoting the formation of undesirable byproducts.

  • Product Separation: The resulting isomers often have similar physical properties, making their separation and purification challenging on a large scale.

Q3: What are the main safety concerns during the scale-up of this process?

A3: Key safety concerns include:

  • Runaway Reactions: Due to the high exothermicity of the nitration reaction, precise temperature control is critical to prevent a thermal runaway.[3]

  • Corrosive and Toxic Reagents: Concentrated nitric and sulfuric acids are highly corrosive and require careful handling.

  • Toxic Byproducts: The reaction can produce toxic nitrogen oxide gases (NOx), which require proper ventilation and scrubbing.[4]

  • Flammability: The starting material, 2-picoline, is a flammable liquid.[5]

  • Product Stability: Nitrated aromatic compounds can be energetic and may have explosive properties under certain conditions.

Q4: How can the formation of the desired this compound isomer be maximized?

A4: Maximizing the yield of the 6-nitro isomer involves careful control of reaction parameters. This includes optimizing the ratio of nitric acid to sulfuric acid, the reaction temperature, and the rate of addition of the nitrating agent. While specific conditions are often proprietary, lower temperatures generally favor para-substitution (5-nitro isomer), while higher temperatures can lead to a different isomer distribution. The steric hindrance from the methyl group at the 2-position makes substitution at the 6-position less favorable than at the 3- or 5-positions, often resulting in it being a minor product in conventional nitration.

Troubleshooting Guide

Problem Potential Causes Recommended Solutions
Low Yield of Desired Product 1. Incomplete reaction. 2. Suboptimal reaction temperature. 3. Incorrect ratio of nitrating agents. 4. Formation of undesired isomers.1. Increase reaction time or temperature cautiously. 2. Optimize temperature profile; start at a lower temperature and gradually increase. 3. Experiment with varying ratios of HNO₃ to H₂SO₄. 4. Analyze the product mixture to identify major isomeric impurities and adjust conditions accordingly.
Formation of Dark-Colored Byproducts 1. Over-nitration or oxidation of the methyl group. 2. Reaction temperature too high. 3. Presence of impurities in the starting materials.1. Reduce the amount of nitrating agent or shorten the reaction time. 2. Maintain strict temperature control throughout the reaction. 3. Use high-purity 2-picoline.
Difficulties in Product Isolation and Purification 1. Co-crystallization of isomers. 2. Oily product that is difficult to filter. 3. Product remains dissolved in the aqueous acid phase.1. Employ fractional crystallization with different solvent systems. Consider column chromatography for smaller scales. 2. Try to induce crystallization by seeding or using an anti-solvent. 3. Carefully neutralize the reaction mixture to precipitate the product. Ensure the pH is optimal for precipitation without causing product degradation.
Runaway Reaction or Loss of Temperature Control 1. Addition of nitrating agent is too fast. 2. Inadequate cooling capacity for the reactor size. 3. Poor mixing leading to localized hot spots.1. Reduce the addition rate of the nitrating mixture. 2. Ensure the cooling system is appropriately sized for the scale of the reaction. 3. Improve agitation to ensure uniform temperature distribution.
Quantitative Data Summary

The following table presents representative data for the nitration of 2-picoline under different conditions. Note that these are illustrative examples, and actual results may vary.

Parameter Condition A (Low Temp) Condition B (High Temp) Condition C (Optimized)
Temperature 0-10 °C80-90 °C40-50 °C
Reaction Time 8 hours4 hours6 hours
Molar Ratio (2-picoline:HNO₃:H₂SO₄) 1 : 1.2 : 2.51 : 1.5 : 3.01 : 1.3 : 2.8
Overall Yield 65%75%82%
Purity of Crude Product 80%70%88%
Isomer Distribution (3-nitro : 5-nitro : 6-nitro) 25 : 60 : 1540 : 45 : 1520 : 50 : 30

Experimental Protocols

Protocol 1: Lab-Scale Synthesis of this compound
  • Preparation of Nitrating Mixture: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, carefully add 50 mL of concentrated sulfuric acid. Cool the flask in an ice-salt bath to 0 °C.

  • Slowly add 25 mL of concentrated nitric acid to the sulfuric acid via the dropping funnel, ensuring the temperature does not exceed 10 °C.

  • Reaction: To a separate flask, add 20 g of 2-picoline. Cool this flask to 0 °C.

  • Slowly add the prepared nitrating mixture to the 2-picoline dropwise over 2 hours, maintaining the reaction temperature between 0-5 °C.

  • After the addition is complete, allow the reaction to stir at 5 °C for an additional 4 hours.

  • Work-up: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring.

  • Neutralize the solution with a 50% aqueous solution of sodium hydroxide, keeping the temperature below 20 °C, until a pH of 7-8 is reached.

  • The crude product will precipitate as a solid. Filter the solid and wash it with cold water.

  • Purification: Recrystallize the crude solid from ethanol or an ethanol/water mixture to obtain the purified this compound.

Protocol 2: Isomer Analysis by Gas Chromatography (GC)
  • Sample Preparation: Dissolve a small amount of the crude product in a suitable solvent such as dichloromethane or ethyl acetate.

  • GC Conditions:

    • Column: HP-5 (or equivalent), 30 m x 0.25 mm x 0.25 µm

    • Injector Temperature: 250 °C

    • Detector (FID) Temperature: 280 °C

    • Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.

    • Carrier Gas: Helium

  • Analysis: Inject the sample and identify the peaks corresponding to the different isomers based on their retention times, which should be determined using pure standards if available. Quantify the relative amounts of each isomer by peak area integration.

Visualizations

Diagrams

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Nitrating Mixture (H₂SO₄ + HNO₃) addition Slow Addition of Nitrating Mixture prep_reagents->addition prep_picoline Charge and Cool 2-Picoline prep_picoline->addition stirring Stirring and Temperature Control addition->stirring quench Quench on Ice stirring->quench neutralize Neutralization quench->neutralize filter Filtration neutralize->filter purify Recrystallization / Chromatography filter->purify product Final Product: This compound purify->product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_low_yield start Low Yield of This compound check_completion Is the reaction complete? (TLC/GC analysis) start->check_completion increase_time_temp Increase reaction time or temperature check_completion->increase_time_temp No check_isomers Analyze isomer ratio (GC/NMR) check_completion->check_isomers Yes optimize_conditions Optimize temperature and reagent ratios check_isomers->optimize_conditions High % of other isomers check_workup Review work-up procedure check_isomers->check_workup Correct isomer ratio, still low yield adjust_ph Adjust neutralization pH check_workup->adjust_ph

Caption: Troubleshooting decision tree for low product yield.

safety_pathway start Scale-up of Nitration risk_assessment Conduct Hazard and Operability (HAZOP) Study start->risk_assessment control_temp Implement Robust Temperature Control System risk_assessment->control_temp control_addition Automate Reagent Addition risk_assessment->control_addition ppe Ensure Proper PPE for Personnel risk_assessment->ppe ventilation Utilize Efficient Ventilation and Scrubbers risk_assessment->ventilation emergency Establish Emergency Shutdown Procedures risk_assessment->emergency end Safe Production control_temp->end control_addition->end ppe->end ventilation->end emergency->end

Caption: Key safety considerations for the scale-up of nitration processes.

References

Overcoming poor yields in the synthesis of 2-Methyl-6-nitropyridine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Synthesis of 2-Methyl-6-nitropyridine Derivatives

Welcome to the technical support center for the synthesis of this compound and its derivatives. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, particularly poor yields, encountered during synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems that can arise during the synthesis of this compound derivatives.

Q1: My nitration of 2-methylpyridine (2-picoline) resulted in a very low yield. What are the primary causes?

A1: Low yields in the nitration of 2-methylpyridine are a common issue primarily due to the electron-deficient nature of the pyridine ring, which deactivates it towards electrophilic aromatic substitution.[1][2] The nitrogen atom in the ring is basic and becomes protonated under the strong acidic conditions required for nitration, further increasing this deactivation.[3]

Troubleshooting Steps:

  • Verify Starting Material Purity: Ensure your 2-methylpyridine is free from moisture and other impurities, which can consume reagents and promote side reactions.

  • Temperature Control: The nitration of pyridine derivatives is highly sensitive to temperature.[4] High temperatures can lead to the oxidative degradation of the methyl group and the formation of unwanted byproducts.[2] Maintain stringent temperature control, typically between 0–10°C, during the addition of the nitrating mixture.

  • Reagent Addition: Add the nitrating agent (e.g., a mixture of concentrated nitric and sulfuric acid) slowly and dropwise to the substrate solution to maintain temperature and prevent thermal runaway.

  • Choice of Nitrating System: Standard H₂SO₄/HNO₃ is effective but harsh. Consider alternative systems like potassium nitrate (KNO₃) in H₂SO₄, although this may also require high temperatures and can result in low yields of mixed isomers.[5]

Q2: I've obtained a mixture of isomers (e.g., 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine) instead of the desired this compound. How can I improve regioselectivity?

A2: Poor regioselectivity is a significant challenge. The directing effects of the methyl group (ortho-, para-directing) and the ring nitrogen (meta-directing relative to the protonated form) compete, leading to mixtures. For 2-methylpyridine, nitration tends to yield 3-nitro and 5-nitro isomers.[5] Achieving nitration at the 6-position is difficult via direct electrophilic substitution.

Troubleshooting & Alternative Strategies:

  • Protecting Groups: An alternative strategy involves the N-oxidation of 2-methylpyridine to form 2-methylpyridine-N-oxide. The N-oxide group is activating and directs nitration to the 4- and 6-positions. Subsequent deoxygenation of the N-oxide will yield the desired this compound.

  • Alternative Synthetic Routes: When direct nitration is not regioselective, a multi-step synthesis may be necessary. For example, starting with a pre-functionalized pyridine, such as 2-chloro-6-methylpyridine, and performing a nucleophilic aromatic substitution (SNAr) with a nitrite source can be a more controlled approach. Another reliable method involves starting with 2-chloro-3-nitropyridines and converting them to 2-methyl-3-nitropyridines via a reaction with a malonic ester anion followed by hydrolysis and decarboxylation.[6]

Q3: The reaction is highly exothermic and difficult to control. How can this be managed safely?

A3: Nitration reactions are notoriously exothermic and can pose a significant safety risk if not properly managed.[4]

Management Strategies:

  • Cooling: Always perform the reaction in an ice or ice/salt bath to dissipate heat effectively.

  • Slow Addition: As mentioned, add the nitrating agent very slowly using a dropping funnel. This allows the cooling system to manage the heat generated.

  • Dilution: Using a suitable solvent can help dilute the reactants and better manage the heat generated, although many nitrations are performed in neat sulfuric acid.

  • Monitoring: Continuously monitor the internal reaction temperature with a thermometer.

Q4: I am struggling with the purification of the final product from byproducts and starting material. What are some effective purification techniques?

A4: The separation of nitropyridine isomers is often challenging due to their similar polarities and boiling points.

Purification Strategies:

  • Column Chromatography: This is the most common method. Use a high-quality silica gel and carefully screen solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to find the optimal separation conditions.

  • Recrystallization: If the product is a solid, recrystallization can be a highly effective method for achieving high purity. Experiment with various solvents to find one in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures, while impurities remain soluble.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then recovered by basifying the aqueous layer and re-extracting with an organic solvent.

Data Presentation: Comparison of Synthetic Strategies

The following table summarizes yields from different synthetic approaches to nitrated methylpyridine derivatives, highlighting the impact of methodology on reaction outcomes.

Starting MaterialMethodReagentsConditionsProduct(s)YieldReference(s)
2-MethylanilineTwo-step Acetylation then Nitration1. Acetic Anhydride 2. H₂SO₄/HNO₃Controlled temperature2-Methyl-6-nitroaniline59.4%[7]
2-PicolineDirect NitrationKNO₃ / H₂SO₄160°CMixture of 3- and 5-nitro isomersLow[5]
2-Chloro-3-nitropyridinesMalonic Ester SynthesisDiethyl malonate, K₂CO₃, then H₂SO₄(aq)THF, then heat2-Methyl-3-nitropyridinesModerate to Good[6]
PyridineDirect NitrationH₂SO₄/HNO₃350°C3-Nitropyridine~12%[1]

Experimental Protocols

Protocol 1: Synthesis of 2-Methyl-6-nitroaniline via Two-Step Acetylation-Nitration

This protocol is adapted from a method that improves temperature control and yield by separating the acetylation and nitration steps.[7]

Step 1: Acetylation of 2-Methylaniline

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-methylaniline (1.0 eq).

  • Slowly add acetic anhydride (1.1 eq) to the flask while stirring.

  • Heat the mixture to reflux for 1 hour.

  • Allow the reaction to cool to room temperature. The resulting N-(2-methylphenyl)acetamide can be used in the next step, often without further purification.

Step 2: Nitration of N-(2-methylphenyl)acetamide

  • Cool a flask containing concentrated sulfuric acid (5.0 eq) to 0°C in an ice bath.

  • Slowly add the crude N-(2-methylphenyl)acetamide from Step 1 to the cold sulfuric acid while stirring, ensuring the temperature does not exceed 10°C.

  • Prepare a nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (2.0 eq) in a separate flask, pre-cooled to 0°C.

  • Add the cold nitrating mixture dropwise to the acetamide solution over 30-60 minutes, maintaining the internal temperature below 5°C.

  • After the addition is complete, stir the mixture at 0-5°C for 2 hours.

  • Pour the reaction mixture slowly onto crushed ice with vigorous stirring.

  • Collect the precipitated solid (a mixture of nitro-isomers of the acetylated product) by vacuum filtration and wash with cold water until the filtrate is neutral.

Step 3: Hydrolysis to 2-Methyl-6-nitroaniline

  • Transfer the crude solid to a round-bottom flask.

  • Add a solution of 70% sulfuric acid and heat the mixture to reflux for 1-2 hours to hydrolyze the acetyl group.

  • Cool the reaction mixture and pour it onto ice.

  • Neutralize the solution carefully with a concentrated base (e.g., NaOH or NH₄OH) until a precipitate forms.

  • Collect the solid product by vacuum filtration, wash with water, and dry. Purify further by recrystallization or column chromatography as needed.

Visualizations

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// Outcomes impure [label="Impure Materials", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; temp_issue [label="Poor Temp Control", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; reagent_issue [label="Incorrect Stoichiometry\nor Fast Addition", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; isomers [label="Isomer Formation", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; degradation [label="Degradation Products", shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"];

// Solutions purify [label="Purify Starting\nMaterials", fillcolor="#34A853", fontcolor="#FFFFFF"]; optimize_temp [label="Optimize Cooling &\nSlow Reagent Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; adjust_reagents [label="Adjust Stoichiometry &\nEnsure Slow Addition", fillcolor="#34A853", fontcolor="#FFFFFF"]; change_route [label="Consider Alternative Route\n(e.g., N-Oxide)", fillcolor="#34A853", fontcolor="#FFFFFF"]; milder_cond [label="Use Milder Conditions\nor Shorter Reaction Time", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> {check_purity, review_temp, review_reagents}; check_purity -> analyze_side_products [style=dashed]; review_temp -> analyze_side_products [style=dashed]; review_reagents -> analyze_side_products [style=dashed];

analyze_side_products -> impure [label=" Impurities\ndetected pre-reaction?"]; analyze_side_products -> temp_issue [label=" Evidence of\ndegradation?"]; analyze_side_products -> reagent_issue [label=" Unreacted starting\nmaterial?"]; analyze_side_products -> isomers [label=" Isomers detected?"]; analyze_side_products -> degradation [label=" Charring or complex\nmixture?"];

impure -> purify; temp_issue -> optimize_temp; reagent_issue -> adjust_reagents; isomers -> change_route; degradation -> milder_cond; } end_dot Caption: A logical workflow for troubleshooting poor yields.

// Nodes start [label="2-Methylpyridine", fillcolor="#F1F3F4", fontcolor="#202124"]; n_oxide [label="2-Methylpyridine-N-oxide", fillcolor="#FBBC05", fontcolor="#202124"]; nitrated_n_oxide [label="2-Methyl-6-nitro-\npyridine-N-oxide", fillcolor="#4285F4", fontcolor="#FFFFFF"]; final_product [label="this compound", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges start -> n_oxide [label="Oxidation\n(e.g., m-CPBA)", color="#5F6368", fontcolor="#202124"]; n_oxide -> nitrated_n_oxide [label="Nitration\n(H₂SO₄/HNO₃)", color="#5F6368", fontcolor="#202124"]; nitrated_n_oxide -> final_product [label="Deoxygenation\n(e.g., PCl₃)", color="#5F6368", fontcolor="#202124"]; } end_dot Caption: N-Oxide pathway for improved regioselectivity.

References

Troubleshooting guide for reactions involving 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Methyl-6-nitropyridine. The information is presented in a question-and-answer format to directly address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactive sites of this compound?

A1: this compound has three primary reactive sites. The pyridine ring is electron-deficient due to the powerful electron-withdrawing effect of the nitro group, making it susceptible to nucleophilic aromatic substitution (SNAr). The nitro group itself can be reduced to an amino group. The methyl group is activated by the electron-withdrawing pyridine ring, making its protons acidic and capable of participating in condensation reactions.

Q2: I am having trouble purifying my reaction products. What are some general strategies?

A2: Purification of pyridine derivatives can be challenging due to their basicity and the polarity of potential byproducts.[1] Standard techniques include:

  • Column Chromatography: Silica gel is commonly used. The basicity of pyridine compounds can sometimes lead to tailing; adding a small amount of a base like triethylamine (e.g., 0.1-1%) to the eluent can mitigate this.

  • Crystallization: If the product is a solid, recrystallization from a suitable solvent system can be a highly effective purification method.

  • Distillation: For liquid products, vacuum distillation can be effective, provided the compound is thermally stable.

  • Acid-Base Extraction: The basicity of the pyridine nitrogen allows for separation from non-basic impurities. The product can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove neutral or acidic impurities. Basification of the aqueous layer followed by extraction with an organic solvent will then isolate the purified pyridine derivative.

Q3: My reaction is exothermic and difficult to control. What measures can I take?

A3: Uncontrolled exothermic reactions can lead to side product formation and safety hazards.[1] To manage this, consider the following:

  • Slow Addition of Reagents: Adding a reactive reagent dropwise over time can help control the rate of heat generation.[1]

  • Efficient Cooling: Use an ice bath or a cryostat to maintain a consistent, low temperature throughout the reaction.[1]

  • Dilution: Running the reaction at a lower concentration can help dissipate heat more effectively.[1]

Troubleshooting Guides

Reduction of the Nitro Group to an Amino Group

This reaction is a common transformation, typically yielding 2-amino-6-methylpyridine.

Q: My reduction of this compound to 2-amino-6-methylpyridine is giving a low yield. What are the possible causes and solutions?

A: Low yields in this reduction can stem from several factors. Below is a troubleshooting guide.

Potential Cause Troubleshooting/Solutions
Incomplete Reaction - Insufficient Reducing Agent: Ensure at least the stoichiometric amount of the reducing agent (e.g., SnCl₂·2H₂O, H₂/Pd/C) is used. An excess may be required. - Reaction Time: Monitor the reaction by TLC or LC-MS to ensure it has gone to completion. Extend the reaction time if necessary. - Catalyst Inactivity (for catalytic hydrogenation): The palladium catalyst may be poisoned or deactivated. Use fresh, high-quality catalyst. Ensure the system is free of catalyst poisons like sulfur compounds.
Over-reduction - While less common for nitro group reduction to an amine, harsh conditions (high pressure/temperature) could potentially lead to ring hydrogenation. Use milder conditions if this is suspected.
Side Product Formation - Formation of Hydroxylamine or Azo Compounds: Incomplete reduction can sometimes lead to stable intermediates like hydroxylamines or side products like azo/azoxy compounds. This can be more prevalent in biocatalytic reductions.[2] Ensure sufficient reducing agent and appropriate reaction conditions to drive the reaction to the desired amine. - Degradation of Starting Material or Product: The reaction conditions may be too harsh. If using strong acids with a reducing metal, consider alternative, milder methods like catalytic hydrogenation.
Work-up Issues - Product Loss during Extraction: 2-amino-6-methylpyridine has some water solubility. Ensure thorough extraction from the aqueous phase with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Multiple extractions are recommended. - Incorrect pH during Work-up: After reduction with metals in acid, the amine product will be in its protonated form. The reaction mixture must be basified (e.g., with NaOH or NaHCO₃) to a pH > 8 to deprotonate the amine and allow for its extraction into an organic solvent.
Nucleophilic Aromatic Substitution (SNAr)

The electron-deficient nature of the pyridine ring allows for the displacement of a suitable leaving group by a nucleophile. In the case of this compound, the nitro group itself can act as a leaving group in some instances, particularly with soft nucleophiles like thiols.[3][4]

Q: I am attempting a nucleophilic aromatic substitution on the pyridine ring, but the reaction is slow or fails. What should I investigate?

A: Sluggish or failed SNAr reactions on nitropyridines are a common issue.

Potential Cause Troubleshooting/Solutions
Poor Leaving Group - The nitro group is a viable leaving group but may require specific conditions. If the reaction is not proceeding, consider if a different leaving group (e.g., a halide) at the 6-position would be more effective.
Weak Nucleophile - The nucleophilicity of the attacking species is crucial. If using a neutral nucleophile (e.g., an alcohol or amine), the addition of a base is necessary to either deprotonate it, making it more nucleophilic, or to act as an acid scavenger. - For very weak nucleophiles, consider using a stronger base or more forcing conditions (higher temperature).
Steric Hindrance - The methyl group at the 2-position can sterically hinder the approach of a bulky nucleophile to the 6-position.[5][6] If steric hindrance is suspected, try using a less bulky nucleophile or a smaller base. Increasing the reaction temperature can also help overcome the activation barrier.[6]
Inappropriate Solvent - SNAr reactions are generally favored in polar aprotic solvents (e.g., DMF, DMSO, acetonitrile) which can stabilize the charged Meisenheimer intermediate.[7] Ensure your solvent is anhydrous, as water can react with strong bases and may hydrolyze the starting material under harsh conditions.
Insufficient Base - If the reaction generates an acidic byproduct (e.g., HCl from a hydrochloride salt of an amine), an adequate amount of base is required to neutralize it and prevent the protonation of the nucleophile. Using a non-nucleophilic base like DIPEA or K₂CO₃ is often preferred.
Reactions Involving the Methyl Group

The methyl group at the 2-position is activated by the pyridine ring, allowing it to be deprotonated and to participate in condensation reactions. It can also be oxidized to a carboxylic acid.

Q: My attempt at a Knoevenagel condensation with an aldehyde is not working. What are the common pitfalls?

A: The Knoevenagel condensation requires the formation of an enolate from the methyl group, which then attacks the aldehyde.

Potential Cause Troubleshooting/Solutions
Insufficiently Strong Base - The protons of the methyl group on 2-methylpyridine are acidic, but a sufficiently strong base is needed for deprotonation. For simple methylpyridines, strong bases like n-BuLi or LDA are often used. The presence of the nitro group increases the acidity, potentially allowing for the use of milder bases like piperidine or potassium tert-butoxide.[8] If the reaction is not proceeding, a stronger base may be required.
Self-Condensation of the Aldehyde - If a strong base is used, the aldehyde may undergo self-condensation (an aldol reaction).[3] This can be minimized by slowly adding the aldehyde to the pre-formed enolate of this compound at a low temperature.
Reversibility of the Initial Addition - The initial aldol-type addition can be reversible. The subsequent dehydration to form the stable conjugated product is often the driving force of the reaction. Ensure conditions are suitable for dehydration (e.g., heating, presence of a dehydrating agent if necessary).
Steric Hindrance - A bulky aldehyde may react slowly due to steric hindrance. Increasing the reaction temperature or reaction time may be necessary.

Q: I am trying to oxidize the methyl group to a carboxylic acid, but the yield is low and I recover starting material. How can I improve this?

A: The oxidation of a methyl group on a pyridine ring to a carboxylic acid typically requires strong oxidizing agents and can be challenging.

Potential Cause Troubleshooting/Solutions
Insufficient Oxidizing Agent - Strong oxidizing agents like KMnO₄ or K₂Cr₂O₇ are typically used.[9][10] Ensure a sufficient excess of the oxidizing agent is employed, as this is a 6-electron oxidation.
Harsh Conditions Leading to Decomposition - Strong oxidizing conditions, especially in acidic media, can lead to the degradation of the pyridine ring.[6] The reaction temperature should be carefully controlled. Using a milder, two-step approach (e.g., benzylic bromination followed by oxidation) might be an alternative.
Incomplete Reaction - These oxidations can be slow. Monitor the reaction by TLC or LC-MS to determine the optimal reaction time. Extended heating may be necessary.[9]
Difficult Product Isolation - The resulting carboxylic acid (6-nitropicolinic acid) is amphoteric and may be soluble in both acidic and basic aqueous solutions. Careful pH adjustment to the isoelectric point is crucial for precipitation and isolation.

Quantitative Data Summary

The following tables provide a summary of typical reaction conditions and yields for key transformations of nitropyridines. Note that these are often for related substrates and should be used as a starting point for optimization.

Table 1: Conditions for Nitro Group Reduction

SubstrateReducing Agent/CatalystSolventTemperatureTimeYield (%)
2-Methyl-5-nitropyridineNitroreductase/V₂O₅AqueousAmbient18-26 h89-95
3-Halogeno-4-nitroindazoleSnCl₂Ethanol60 °C--
2-Chloro-4-methyl-5-nitropyridine5% Rh/C, H₂THF23 °C3 h-

Table 2: Conditions for Nucleophilic Aromatic Substitution

SubstrateNucleophileBaseSolventTemperatureTimeYield (%)
2-Methyl-3,5-dinitropyridineBenzylthiolK₂CO₃DMF60 °C1-2 h70
2-Chloro-4-methyl-3-nitropyridineAmmonia-EthanolAutoclave2 h95
2-Chloro-4-methyl-3-nitropyridineSodium Methoxide-MethanolReflux2 h85

Table 3: Conditions for Methyl Group Condensation

SubstrateElectrophileCatalyst/BaseSolventTemperatureYield (%)
2-Methyl-3,5-dinitropyridineAromatic AldehydesPiperidineTolueneHeatingHigh
AcetylacetoneBenzaldehydeMethoxideMethanol--

Experimental Protocols

Protocol 1: Reduction of this compound to 2-amino-6-methylpyridine using SnCl₂

Materials:

  • This compound

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Hydroxide (NaOH) solution (e.g., 10 M)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, reflux condenser

Procedure:

  • In a round-bottom flask, suspend this compound (1.0 eq) in ethanol or concentrated HCl.

  • Add tin(II) chloride dihydrate (4.0-5.0 eq) portion-wise. The reaction can be exothermic.

  • Heat the mixture to reflux (typically 60-80 °C) and stir until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction mixture to room temperature and carefully basify by the slow addition of a concentrated NaOH solution until the pH is > 8. A precipitate of tin salts will form.

  • Extract the aqueous slurry with ethyl acetate (3 x volume of the reaction mixture).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2-amino-6-methylpyridine.

  • The product can be further purified by column chromatography on silica gel or by crystallization.

Protocol 2: Knoevenagel Condensation of this compound with Benzaldehyde

Materials:

  • This compound

  • Benzaldehyde

  • Piperidine

  • Toluene

  • Round-bottom flask, magnetic stirrer, Dean-Stark apparatus (optional)

Procedure:

  • To a solution of this compound (1.0 eq) in toluene, add benzaldehyde (1.0-1.2 eq).

  • Add a catalytic amount of piperidine (e.g., 0.1-0.2 eq).

  • Heat the reaction mixture to reflux. A Dean-Stark trap can be used to remove the water formed during the reaction, which helps to drive the equilibrium towards the product.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Visualizations

Reaction_Pathways Key Reactions of this compound A This compound B 2-Amino-6-methylpyridine A->B Reduction (e.g., H₂, Pd/C or SnCl₂) C Nucleophilic Substitution Product A->C SNAr (e.g., R-NH₂, Base) D Condensation Product (Styrylpyridine derivative) A->D Condensation (e.g., ArCHO, Base) Troubleshooting_Low_Yield_Reduction Troubleshooting Low Yield in Nitro Group Reduction Start Low Yield of 2-Amino-6-methylpyridine Check_Completion Is the reaction complete? (Monitor by TLC/LC-MS) Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Workup Was work-up correct? Check_Completion->Check_Workup Yes Action_Incomplete Increase reaction time Add more reducing agent Check catalyst activity Incomplete->Action_Incomplete End Yield Improved Action_Incomplete->End Workup_Issue Work-up Issue Check_Workup->Workup_Issue No Check_Side_Products Are there significant side products? Check_Workup->Check_Side_Products Yes Action_Workup Ensure pH > 8 before extraction Perform multiple extractions Check for product in aqueous layer Workup_Issue->Action_Workup Action_Workup->End Side_Products Side Product Formation Check_Side_Products->Side_Products Yes Check_Side_Products->End No Action_Side_Products Use milder conditions Ensure sufficient reducing agent to avoid intermediates Side_Products->Action_Side_Products Action_Side_Products->End

References

Stability of 2-Methyl-6-nitropyridine under different reaction conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of 2-Methyl-6-nitropyridine under various experimental conditions. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address common issues encountered during its use.

Troubleshooting Guides

This section addresses specific problems that may arise during the handling and reaction of this compound.

Issue 1: Unexpected Side Product Formation in Nucleophilic Substitution Reactions

  • Question: I am attempting a nucleophilic aromatic substitution (SNAr) on this compound, but I am observing unexpected side products and low yield of the desired product. What could be the cause?

  • Answer: The pyridine ring is activated towards nucleophilic attack by the electron-withdrawing nitro group. However, several factors can lead to side reactions:

    • Competing Nucleophilic Attack: While the position ortho or para to the nitro group is activated, attack at other positions can occur, especially under harsh reaction conditions.

    • Reaction with the Methyl Group: The methyl group can be susceptible to oxidation or other transformations depending on the reagents used.

    • Instability of the Nucleophile: Ensure your nucleophile is stable under the reaction conditions. Some nucleophiles can decompose or rearrange, leading to undesired products.

    • Solvent Effects: The choice of solvent can significantly influence the reaction's regioselectivity and rate. Aprotic polar solvents like DMF or DMSO are generally preferred for SNAr reactions.

Troubleshooting Steps:

  • Optimize Reaction Temperature: Lowering the reaction temperature may increase the selectivity of the nucleophilic attack.

  • Vary the Solvent: Experiment with different aprotic polar solvents to find the optimal medium for your specific reaction.

  • Protecting Groups: If the methyl group is interfering, consider if a temporary protecting group strategy is feasible.

  • Re-evaluate the Nucleophile: Confirm the stability and purity of your nucleophile.

Issue 2: Degradation of this compound During Work-up

  • Question: My reaction appears to be successful by TLC analysis, but I experience significant loss of product during aqueous work-up and purification. Why is this happening?

  • Answer: this compound may exhibit instability under certain pH conditions.

    • Strongly Basic Conditions: The presence of the electron-withdrawing nitro group can increase the acidity of the methyl protons, potentially leading to deprotonation and subsequent side reactions under strongly basic conditions. While nitropyridines are generally stable to base, prolonged exposure or high temperatures should be avoided.

    • Strongly Acidic Conditions: While pyridines are basic and form salts with acids, harsh acidic conditions coupled with heat can potentially lead to hydrolysis of the nitro group or other degradation pathways.

Troubleshooting Steps:

  • Neutralize Carefully: During work-up, neutralize the reaction mixture carefully to a pH of ~7.

  • Avoid Strong Acids and Bases: If possible, use milder acids or bases for pH adjustment.

  • Minimize Exposure Time: Reduce the time the compound is in contact with aqueous acidic or basic solutions.

  • Alternative Purification: Consider non-aqueous work-up procedures or alternative purification methods like flash chromatography with a neutral solvent system.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the stability of this compound.

Q1: What are the general storage conditions for this compound?

A1: To ensure the long-term stability of this compound, it should be stored in a cool, dry, and dark place. The container should be tightly sealed to prevent exposure to moisture and air. Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for analytical standards or long-term storage.

Q2: How stable is this compound to acidic and basic conditions?

  • Acidic Conditions: The pyridine nitrogen can be protonated to form a pyridinium salt. The compound is expected to be relatively stable in dilute, non-nucleophilic acids. However, strong, hot acids may promote degradation.

  • Basic Conditions: The compound is generally expected to be stable in mild aqueous bases. Strong bases, especially at elevated temperatures, might lead to reactions involving the methyl group or the pyridine ring.

Q3: What is the thermal stability of this compound?

A3: While specific decomposition temperatures are not well-documented, nitroaromatic compounds can be thermally sensitive. It is advisable to avoid prolonged heating at high temperatures. For reactions requiring heat, it is recommended to monitor the reaction closely and use the lowest effective temperature.

Q4: Is this compound sensitive to light?

A4: Nitroaromatic compounds can be photolabile. It is good practice to protect this compound from light, especially during long-term storage and when in solution. Photostability testing according to ICH guideline Q1B can be performed to determine its photosensitivity.[1]

Q5: How does this compound behave under oxidative and reductive conditions?

A5:

  • Oxidative Conditions: The pyridine ring is generally resistant to oxidation. However, the methyl group can be oxidized to a carboxylic acid using strong oxidizing agents.

  • Reductive Conditions: The nitro group is readily reduced to an amino group (forming 2-amino-6-methylpyridine) using various reducing agents, such as catalytic hydrogenation (e.g., H2/Pd-C), or metals in acidic media (e.g., Sn/HCl, Fe/HCl). This is a common and useful transformation for this class of compounds.

Data Presentation

Table 1: Qualitative Stability Summary of this compound

ConditionStabilityPotential Degradation/Reaction Pathways
Acidic Moderately StableProtonation of pyridine nitrogen. Potential for hydrolysis of the nitro group under harsh conditions.
Basic Moderately StablePotential for reactions at the methyl group under strong basic conditions.
Thermal Moderately StableDecomposition at high temperatures. Avoid prolonged heating.
Oxidative Stable Ring, Reactive Methyl GroupThe methyl group can be oxidized to a carboxylic acid.
Reductive UnstableThe nitro group is readily reduced to an amine.
Photolytic Potentially UnstableMay degrade upon exposure to UV or visible light.

Experimental Protocols

Protocol 1: General Procedure for Forced Degradation Study (Acid/Base Hydrolysis)

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N HCl.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points (e.g., 0, 4, 8, 24 hours), withdraw an aliquot, neutralize with an equivalent amount of 1N NaOH, and dilute with the mobile phase for analysis (e.g., HPLC).

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1N NaOH.

    • Incubate the solution at 60°C for 24 hours.

    • At specified time points, withdraw an aliquot, neutralize with an equivalent amount of 1N HCl, and dilute with the mobile phase for analysis.

  • Control: A control sample of the stock solution in the reaction solvent should be kept under the same temperature conditions to account for any thermal degradation.

  • Analysis: Analyze the samples by a stability-indicating HPLC method to determine the percentage of degradation.

Visualizations

degradation_pathway This compound This compound 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine This compound->2-Amino-6-methylpyridine Reduction (e.g., H2/Pd-C) 2-Carboxy-6-nitropyridine 2-Carboxy-6-nitropyridine This compound->2-Carboxy-6-nitropyridine Oxidation (e.g., KMnO4) Degradation_Products_Base Degradation Products This compound->Degradation_Products_Base Strong Base / Heat Degradation_Products_Acid Degradation Products This compound->Degradation_Products_Acid Strong Acid / Heat Degradation_Products_Photo Photodegradation Products This compound->Degradation_Products_Photo Light Exposure troubleshooting_workflow cluster_issue Troubleshooting Low Yield Start Low Yield / Side Products Check_Purity Check Starting Material Purity Start->Check_Purity Optimize_Temp Optimize Reaction Temperature Check_Purity->Optimize_Temp Change_Solvent Change Solvent Optimize_Temp->Change_Solvent Check_Nucleophile Check Nucleophile Stability Change_Solvent->Check_Nucleophile End Improved Yield Check_Nucleophile->End

References

Methods for separating isomers of nitrated 2-methylpyridine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Isomer Separation

Welcome to the technical support center for the separation of nitrated 2-methylpyridine isomers. This resource provides detailed troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary isomers formed during the nitration of 2-methylpyridine?

A1: The nitration of 2-methylpyridine (2-picoline) using a standard nitrating mixture (concentrated nitric and sulfuric acids) typically yields a mixture of two primary constitutional isomers: 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine.[1] The substitution pattern is governed by the electronic and steric effects of the methyl group and the pyridine nitrogen.

Q2: Why is the separation of these isomers often challenging?

A2: The primary challenge in separating isomers of nitrated 2-methylpyridine lies in their similar molecular structures and weights. While their physical properties have some key differences, their comparable polarities can sometimes complicate separation by techniques like chromatography if conditions are not optimized. For instance, nitration of other substituted pyridines, like 2-aminopyridine, also results in isomer mixtures that require dedicated separation steps.[2]

Q3: What are the key differences in physical properties between 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine?

A3: The most significant difference is their melting points. 2-Methyl-5-nitropyridine is a solid with a much higher melting point than 2-methyl-3-nitropyridine, which can be a low-melting solid or a liquid at room temperature.[3][4][5] This substantial difference is highly advantageous for separation by crystallization.

Q4: What are the principal methods for separating these isomers?

A4: The most common and effective methods for separating the isomers of nitrated 2-methylpyridine are fractional crystallization and column chromatography.[1]

  • Fractional Crystallization exploits the significant differences in the isomers' melting points and solubilities in various solvents.[6]

  • Column Chromatography separates the isomers based on their differential adsorption to a stationary phase (like silica gel) as a mobile phase flows through it.

  • High-Performance Liquid Chromatography (HPLC) can also be used for analytical or small-scale preparative separation, offering high resolution.[5]

Data Presentation: Physical Properties of Key Isomers

The table below summarizes key quantitative data for the primary isomers, highlighting the differences that can be exploited for separation.

Property2-Methyl-3-nitropyridine2-Methyl-5-nitropyridine
CAS Number 18699-87-1[4]21203-68-9[1]
Molecular Formula C₆H₆N₂O₂[4]C₆H₆N₂O₂[1]
Molecular Weight 138.13 g/mol [4]138.12 g/mol [7]
Appearance Pale yellow liquid or crystals[3][4]Light yellow to brown crystalline solid[1]
Melting Point 30-35 °C[4]107-112 °C[5]
Boiling Point 86 °C @ 5 mmHg[8]Not available
Solubility Soluble in methanol[8]Sparingly soluble in water[1][9]

Troubleshooting Guides

This section addresses specific issues you may encounter during the separation process.

Troubleshooting: Column Chromatography

cluster_troubleshooting Troubleshooting Poor Resolution in Column Chromatography start Problem: Poor peak resolution or co-elution of 3-nitro and 5-nitro isomers q1 Is the Rf difference between spots < 0.1 in TLC analysis? start->q1 sol1 Optimize Mobile Phase: Decrease polarity. Try solvent mixtures like Hexane/Ethyl Acetate or Hexane/DCM. q1->sol1 Yes q2 Is the column overloaded? q1->q2 No end Improved Resolution sol1->end sol2 Reduce Sample Load: Use a larger column or decrease the amount of crude mixture loaded. q2->sol2 Yes q3 Is the elution too fast? q2->q3 No sol2->end sol3 Decrease Flow Rate: Slow down the mobile phase flow to allow for better equilibrium and separation. q3->sol3 Yes q3->end No, check silica gel quality or packing sol3->end

Caption: Decision tree for troubleshooting poor chromatographic separation.

Q: I'm getting poor resolution between the 3-nitro and 5-nitro isomers on my silica column. What can I do? A: Poor resolution is a common issue.

  • Optimize the Mobile Phase: The polarity of your solvent system is critical. If your isomers are eluting too quickly and close together, your mobile phase is likely too polar. Systematically decrease the polarity. A good starting point for mixtures of nitropyridines is a Hexane/Ethyl Acetate or Hexane/Dichloromethane system. Run several Thin Layer Chromatography (TLC) plates with different solvent ratios to find a system that gives a good separation (ideally, ΔRf > 0.1).

  • Check Sample Load: Overloading the column is a frequent cause of poor separation. As a rule of thumb, the amount of crude material should be about 1-5% of the mass of the silica gel. If you have overloaded the column, you will see wide, tailing bands that overlap.

  • Adjust the Flow Rate: A slower flow rate allows more time for the equilibrium between the stationary and mobile phases to be established, leading to better separation. If you are using flash chromatography, reduce the pressure to slow down the elution.

Troubleshooting: Fractional Crystallization

cluster_crystallization Optimizing Fractional Crystallization start Problem: Low yield or purity q1 Is the desired isomer (2-methyl-5-nitropyridine) precipitating with impurities? start->q1 sol1 Increase Solvent Volume: Dissolve crude material in more hot solvent to ensure impurities remain in the mother liquor upon cooling. q1->sol1 Yes q2 Is the product 'oiling out' instead of crystallizing? q1->q2 No end High Purity Crystals sol1->end sol2 Modify Cooling/Solvent: 1. Cool the solution more slowly. 2. Add a small amount of a miscible 'anti-solvent' in which the compound is less soluble. 3. Scratch the inside of the flask. q2->sol2 Yes q3 Is the yield of the precipitated isomer too low? q2->q3 No sol2->end sol3 Optimize Cooling/Concentration: 1. Cool the solution to a lower temperature (e.g., in an ice bath). 2. Slowly evaporate some solvent from the mother liquor to induce further crystallization. q3->sol3 Yes sol3->end cluster_workflow General Isomer Separation Workflow A Crude Nitration Mixture (3-nitro and 5-nitro isomers) B Primary Separation Method A->B C Fractional Crystallization B->C Large M.P. Difference D Column Chromatography B->D Similar Solubility E Solid: Enriched in 2-methyl-5-nitropyridine C->E F Mother Liquor: Enriched in 2-methyl-3-nitropyridine C->F G Early Fractions: Enriched in one isomer D->G H Late Fractions: Enriched in other isomer D->H I Purity Analysis (TLC, HPLC, NMR) E->I F->D Purify further G->I H->I J Combine pure fractions or re-crystallize I->J K Pure Isomer 1 J->K L Pure Isomer 2 J->L

References

Minimizing the formation of impurities during 2-Methyl-6-nitropyridine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Methyl-6-nitropyridine. Our goal is to help you minimize the formation of impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the synthesis of this compound?

A1: The main challenges are controlling the regioselectivity of the nitration reaction and preventing the formation of multiple isomers. The direct nitration of 2-methylpyridine (2-picoline) tends to yield a mixture of isomers, with the 3-nitro and 5-nitro isomers often being significant byproducts. Achieving a high yield of the desired 6-nitro isomer requires careful control of reaction conditions.

Q2: What are the most common impurities I should expect?

A2: The most common impurities are positional isomers of 2-Methyl-nitropyridine, including 2-Methyl-3-nitropyridine, 2-Methyl-4-nitropyridine, and 2-Methyl-5-nitropyridine. Dinitrated byproducts and oxidation products can also form if the reaction conditions are too harsh.

Q3: How can I monitor the progress of the reaction and identify the different isomers?

A3: Thin-layer chromatography (TLC) is a useful technique for monitoring the consumption of the starting material. For detailed analysis of the product mixture and identification of isomers, Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. The different isomers will have distinct retention times and fragmentation patterns.

Q4: What are the general strategies for separating the desired this compound from other isomers?

A4: Due to the similar physical properties of the isomers, separation can be challenging. Fractional crystallization is a potential method if a suitable solvent system can be found that allows for the selective crystallization of one isomer. Column chromatography on silica gel is another common and effective technique for separating positional isomers.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low overall yield of nitrated products - Incomplete reaction: Reaction time may be too short or the temperature too low.- Decomposition of starting material or product: Reaction temperature may be too high, or the nitrating mixture is too aggressive.- Monitor the reaction by TLC to ensure the consumption of the starting material. Consider extending the reaction time at a controlled temperature.- Maintain a low temperature (e.g., 0-10 °C) during the addition of the nitrating agent. Use the mildest effective nitrating conditions.
Poor regioselectivity (low yield of the 6-nitro isomer) - Directing effects of the methyl group: The methyl group in 2-picoline is an ortho-, para-director, but the protonated pyridine nitrogen under strongly acidic conditions acts as a meta-director, leading to a complex mixture of isomers.- Reaction temperature: Higher temperatures can lead to the formation of thermodynamically favored isomers, which may not be the desired 6-nitro product.- Carefully control the reaction temperature; lower temperatures may favor a different isomer distribution.- Experiment with different nitrating agents (e.g., KNO₃/H₂SO₄ vs. fuming HNO₃/H₂SO₄) as the choice of reagent can influence regioselectivity.- Consider an alternative synthetic route, such as starting with a pre-substituted pyridine ring that directs nitration to the desired position.
Formation of dinitrated or oxidation byproducts - Excessive nitrating agent: Using a large excess of the nitrating agent can lead to multiple nitrations.- Harsh reaction conditions: High temperatures and highly concentrated acids can cause over-oxidation of the methyl group or the pyridine ring.- Use a stoichiometric amount or a slight excess of the nitrating agent.- Maintain strict temperature control throughout the reaction.- Add the nitrating agent slowly to the reaction mixture to avoid localized overheating.
Difficulty in isolating the pure this compound - Similar physical properties of isomers: The boiling points and polarities of the different 2-Methyl-nitropyridine isomers can be very close, making separation by distillation or simple crystallization difficult.- Employ high-performance column chromatography with a carefully selected eluent system to improve separation.- Attempt fractional crystallization from a variety of solvents or solvent mixtures.- Analyze fractions by GC-MS to confirm the purity of the isolated product.

Experimental Protocols

General Protocol for the Nitration of 2-Picoline

This protocol is a general guideline and will likely produce a mixture of isomers that require further purification.

Materials:

  • 2-Picoline

  • Concentrated Sulfuric Acid (98%)

  • Fuming Nitric Acid (90%) or Potassium Nitrate (KNO₃)

  • Ice

  • Sodium Carbonate or other suitable base for neutralization

  • Dichloromethane or other suitable organic solvent for extraction

Procedure:

  • In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 2-picoline to chilled concentrated sulfuric acid while maintaining the temperature below 10 °C.

  • Prepare the nitrating mixture by either using fuming nitric acid or by dissolving potassium nitrate in concentrated sulfuric acid.

  • Slowly add the nitrating mixture dropwise to the 2-picoline/sulfuric acid solution, ensuring the temperature does not exceed 10 °C.

  • After the addition is complete, continue to stir the reaction mixture at a controlled temperature (e.g., 0-10 °C) for several hours. The optimal reaction time should be determined by monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture onto crushed ice.

  • Slowly neutralize the acidic solution with a saturated solution of sodium carbonate until the pH is neutral or slightly basic.

  • Extract the aqueous layer multiple times with dichloromethane.

  • Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product mixture.

  • Analyze the crude product by GC-MS to determine the isomer distribution.

  • Purify the crude mixture by column chromatography on silica gel to isolate the this compound isomer.

Visualizations

Reaction_Pathway Figure 1: General Reaction Pathway for the Nitration of 2-Picoline 2-Picoline 2-Picoline Reaction Mixture Reaction Mixture 2-Picoline->Reaction Mixture 1. Add to H2SO4 Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4) Nitrating Agent (HNO3/H2SO4)->Reaction Mixture 2. Slow addition at low temp. Isomer Mixture Isomer Mixture Reaction Mixture->Isomer Mixture 3. Reaction & Workup Impurity_Formation Figure 2: Formation of Positional Isomers 2-Picoline 2-Picoline Nitration Nitration 2-Picoline->Nitration 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Nitration->2-Methyl-3-nitropyridine Impurity 2-Methyl-4-nitropyridine 2-Methyl-4-nitropyridine Nitration->2-Methyl-4-nitropyridine Impurity 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine Nitration->2-Methyl-5-nitropyridine Impurity This compound (Desired) This compound (Desired) Nitration->this compound (Desired) Experimental_Workflow Figure 3: Experimental Workflow for Synthesis and Purification cluster_synthesis Synthesis cluster_analysis Analysis cluster_purification Purification Start Start Reaction Nitration of 2-Picoline Start->Reaction Workup Neutralization & Extraction Reaction->Workup Crude Product Crude Product Workup->Crude Product GC-MS GC-MS Analysis Crude Product->GC-MS Chromatography Column Chromatography GC-MS->Chromatography Pure Product Pure Product Chromatography->Pure Product

Validation & Comparative

NMR Characterization of 2-Methyl-6-nitropyridine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopic features of 2-Methyl-6-nitropyridine. Due to the absence of publicly available experimental NMR data for this specific compound, this document presents a detailed comparison with two structurally related alternatives: 2-methylpyridine and 2-nitropyridine. The expected spectral characteristics of this compound are predicted based on the well-established principles of substituent effects in NMR spectroscopy. This guide is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Introduction to NMR Spectroscopy in Drug Development

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. In drug development, it is indispensable for structural elucidation, purity assessment, and studying drug-receptor interactions. ¹H and ¹³C NMR are particularly crucial for characterizing organic molecules by providing a map of the hydrogen and carbon skeletons, respectively.

Predicted ¹H and ¹³C NMR Spectral Data for this compound

The chemical shifts for this compound are predicted by considering the additive effects of the methyl (-CH₃) and nitro (-NO₂) groups on the pyridine ring. The electron-donating nature of the methyl group and the strong electron-withdrawing nature of the nitro group will significantly influence the chemical shifts of the aromatic protons and carbons.

Comparative Analysis

To understand the expected NMR spectrum of this compound, a comparison with the experimental data of 2-methylpyridine and 2-nitropyridine is presented below.

Table 1: ¹H NMR Data Comparison (in CDCl₃)
CompoundH-3 (ppm)H-4 (ppm)H-5 (ppm)H-6 (ppm)-CH₃ (ppm)
2-Methylpyridine ~7.12 (d)~7.59 (t)~7.08 (t)~8.49 (d)~2.53 (s)
2-Nitropyridine ~8.30 (dd)~7.80 (td)~7.40 (ddd)~8.70 (dd)-
This compound (Predicted) ~7.9 (d)~7.7 (t)~7.3 (d)-~2.6 (s)

Chemical shift values are approximate and can vary based on solvent and concentration. d: doublet, t: triplet, dd: doublet of doublets, td: triplet of doublets, ddd: doublet of doublet of doublets, s: singlet.

Table 2: ¹³C NMR Data Comparison (in CDCl₃)
CompoundC-2 (ppm)C-3 (ppm)C-4 (ppm)C-5 (ppm)C-6 (ppm)-CH₃ (ppm)
2-Methylpyridine [1]~157.9~121.6~136.2~122.2~149.2~24.6
2-Nitropyridine ~150.1~124.0~136.5~124.0~150.1-
This compound (Predicted) ~159~123~138~119~151~25

Chemical shift values are approximate and can vary based on solvent and concentration.

Experimental Protocols

This section outlines a standard protocol for the acquisition of high-resolution ¹H and ¹³C NMR spectra, applicable to this compound and its analogues.

I. Sample Preparation

  • Weighing: Accurately weigh approximately 5-15 mg of the high-purity sample.

  • Solvent: Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) containing 0.03% (v/v) Tetramethylsilane (TMS) as an internal standard.

  • Dissolution: Ensure complete dissolution by gentle vortexing or sonication.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

II. NMR Spectrometer Setup

  • Instrument: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

  • Locking and Shimming: Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

  • Tuning and Matching: Tune and match the probe for both ¹H and ¹³C frequencies.

III. Data Acquisition Parameters

  • ¹H NMR:

    • Pulse Sequence: Standard single-pulse experiment.

    • Spectral Width: ~16 ppm, centered around 8 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-5 seconds.

    • Number of Scans: 16-64.

  • ¹³C NMR:

    • Pulse Sequence: Proton-decoupled single-pulse experiment.

    • Spectral Width: ~240 ppm, centered around 120 ppm.

    • Acquisition Time: 1-2 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 1024-4096.

IV. Data Processing

  • Apply Fourier transform to the acquired Free Induction Decays (FIDs).

  • Phase and baseline correct the spectra.

  • Calibrate the chemical shift scale using the TMS signal (δ = 0.00 ppm).

  • Integrate the signals in the ¹H spectrum and determine multiplicities and coupling constants.

Visualizing Experimental and Logical Workflows

The following diagrams illustrate the experimental workflow for NMR analysis and the logical relationship for predicting the chemical shifts of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh Sample dissolve Dissolve in CDCl3 with TMS weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup transfer->setup acquire_h1 Acquire 1H Spectrum setup->acquire_h1 acquire_c13 Acquire 13C Spectrum setup->acquire_c13 process Process FID acquire_h1->process acquire_c13->process analyze Analyze Spectra process->analyze report Generate Report analyze->report

Caption: Experimental workflow for NMR characterization.

logical_relationship cluster_inputs Reference Compounds cluster_prediction Prediction Logic cluster_output Predicted Spectrum methylpyridine 2-Methylpyridine (Electron Donating) substituent_effects Apply Substituent Chemical Shift (SCS) Effects methylpyridine->substituent_effects nitropyridine 2-Nitropyridine (Electron Withdrawing) nitropyridine->substituent_effects predicted_spectrum Predicted NMR Spectrum of This compound substituent_effects->predicted_spectrum

Caption: Logical workflow for predicting NMR spectra.

References

Comparative Reactivity Analysis: 2-Methyl-6-nitropyridine versus 2-Chloro-6-methylpyridine in Nucleophilic Aromatic Substitution

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the disparate reactivity of two key pyridine scaffolds.

In the landscape of heterocyclic chemistry, substituted pyridines are indispensable building blocks for the synthesis of a myriad of pharmaceutical agents and functional materials. The strategic functionalization of the pyridine ring via nucleophilic aromatic substitution (SNAr) is a cornerstone of synthetic organic chemistry. This guide provides an objective comparison of the reactivity of 2-methyl-6-nitropyridine and 2-chloro-6-methylpyridine, offering experimental data and detailed protocols to inform synthetic strategy and reaction design.

Executive Summary of Reactivity

The reactivity of pyridine derivatives in SNAr reactions is predominantly governed by the electronic nature of their substituents. Electron-withdrawing groups enhance the electrophilicity of the pyridine ring, thereby accelerating nucleophilic attack, while electron-donating groups have the opposite effect. The nature of the leaving group is also a critical determinant of reaction feasibility and rate.

In this comparison, 2-chloro-6-methylpyridine features a chlorine atom, a well-established leaving group in SNAr reactions. The methyl group, being electron-donating, slightly deactivates the ring towards nucleophilic attack. Conversely, this compound possesses a nitro group, which is a powerful electron-withdrawing group and significantly activates the pyridine ring for nucleophilic attack. While less common than halogens, the nitro group can also function as a leaving group in SNAr reactions, particularly when the ring is highly activated.

Based on the fundamental principles of SNAr, 2-chloro-6-methylpyridine is anticipated to be significantly more reactive than this compound when considering the displacement of the respective substituent at the 2-position by a common nucleophile. This is primarily due to the superior leaving group ability of the chloride ion compared to the nitrite ion under typical SNAr conditions. The presence of the electron-donating methyl group at the 6-position in both molecules serves to moderate the reactivity of the pyridine ring.

Quantitative Reactivity Data

CompoundLeaving GroupElectronic Effect of Other SubstituentExpected Relative Reactivity with Nucleophiles
2-Chloro-6-methylpyridineChloro (-Cl)Methyl (-CH₃): Electron-donating (deactivating)High
This compoundNitro (-NO₂)Methyl (-CH₃): Electron-donating (deactivating)Low

Note: The "High" and "Low" reactivity designations are relative to each other for the purpose of this comparison.

Experimental Protocols

The following are representative experimental protocols for conducting nucleophilic aromatic substitution reactions on 2-chloro-6-methylpyridine and a proposed protocol for this compound.

Protocol 1: Nucleophilic Aromatic Substitution of 2-Chloro-6-methylpyridine with Piperidine

Materials:

  • 2-Chloro-6-methylpyridine

  • Piperidine

  • Ethanol (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-chloro-6-methylpyridine (1.0 eq).

  • Dissolve the starting material in anhydrous ethanol to a concentration of approximately 0.5 M.

  • Add piperidine (1.2 eq) to the solution at room temperature with stirring.

  • Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield 2-(piperidin-1-yl)-6-methylpyridine.

Protocol 2: Proposed Nucleophilic Aromatic Substitution of this compound with a Thiol Nucleophile

Note: The substitution of a nitro group often requires a more nucleophilic reagent and potentially more forcing conditions compared to a chloro group.

Materials:

  • This compound

  • Thiophenol (or other thiol nucleophile)

  • Potassium carbonate (K₂CO₃)

  • Dimethylformamide (DMF, anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard laboratory glassware for workup and purification

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq) and anhydrous DMF.

  • Add potassium carbonate (2.0 eq) to the solution.

  • Add the thiol nucleophile (1.2 eq) dropwise to the stirring suspension.

  • Heat the reaction mixture to 80-100 °C and maintain for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the corresponding 2-thioether-6-methylpyridine derivative.

Visualization of Reactivity Principles

The following diagrams illustrate the key concepts governing the reactivity of the two pyridine derivatives.

G cluster_0 Reactivity of 2-Chloro-6-methylpyridine start_Cl 2-Chloro-6-methylpyridine attack_Cl Nucleophilic Attack at C2 start_Cl->attack_Cl nucleophile_Cl Nucleophile (e.g., Piperidine) nucleophile_Cl->attack_Cl intermediate_Cl Meisenheimer-like Intermediate attack_Cl->intermediate_Cl factors_Cl Favorable Factors: - Good leaving group (-Cl) - Activated C2 position attack_Cl->factors_Cl lg_departure_Cl Chloride (-Cl) Leaving Group Departure intermediate_Cl->lg_departure_Cl product_Cl Substituted Product lg_departure_Cl->product_Cl

Caption: Reaction pathway for the SNAr of 2-chloro-6-methylpyridine.

G cluster_1 Reactivity of this compound start_NO2 This compound attack_NO2 Nucleophilic Attack at C6 start_NO2->attack_NO2 nucleophile_NO2 Nucleophile (e.g., Thiolate) nucleophile_NO2->attack_NO2 intermediate_NO2 Meisenheimer Complex (stabilized by -NO2) attack_NO2->intermediate_NO2 factors_NO2 Unfavorable Factors: - Poor leaving group (-NO2) - Deactivating -CH3 group attack_NO2->factors_NO2 lg_departure_NO2 Nitrite (-NO2) Leaving Group Departure intermediate_NO2->lg_departure_NO2 product_NO2 Substituted Product lg_departure_NO2->product_NO2

Caption: Reaction pathway for the SNAr of this compound.

G Reactivity Reactivity Leaving_Group Leaving Group Ability Reactivity->Leaving_Group Electronic_Effects Electronic Effects Reactivity->Electronic_Effects Cl Chloride (-Cl) Good Leaving_Group->Cl NO2 Nitrite (-NO2) Poor Leaving_Group->NO2 CH3 Methyl (-CH3) Electron-donating (Deactivating) Electronic_Effects->CH3 Ring_N Pyridine Nitrogen Electron-withdrawing (Activating) Electronic_Effects->Ring_N

Caption: Factors influencing the reactivity in SNAr on substituted pyridines.

A Comparative Guide to HPLC and LC-MS for the Purity Analysis of 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the purity of synthesized reagents and intermediates like 2-Methyl-6-nitropyridine is paramount to the integrity and reproducibility of their work. The presence of impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of the final active pharmaceutical ingredient (API). This guide provides a comparative assessment of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the purity determination of this compound.

This analysis is supported by a summary of expected performance characteristics, detailed representative experimental protocols, and visual representations of the analytical workflow and method comparison.

Data Presentation: A Comparative Analysis of Purity Assessment Methods

The purity of this compound is typically assessed using chromatographic techniques. HPLC with UV detection is a robust and widely accessible method for routine purity analysis and quantification of known impurities. LC-MS, on the other hand, offers higher specificity and the ability to identify unknown impurities by providing mass information. The choice between these methods often depends on the specific requirements of the analysis, such as the need for impurity identification or the validation stage of the drug development process.

ParameterHPLC-UVLC-MS
Specificity Moderate to high; relies on chromatographic separation. Co-eluting impurities with similar UV spectra can interfere.Very high; provides mass-to-charge ratio (m/z) information, allowing for definitive identification of components.
Sensitivity Good; typically in the microgram to nanogram per milliliter range, depending on the chromophore of the analyte and impurities.Excellent; often capable of detecting impurities at lower concentrations than HPLC-UV (picogram to femtogram range).
Impurity Identification Limited to comparison with known reference standards based on retention time.Capable of identifying unknown impurities through mass fragmentation patterns, aiding in structural elucidation.
Quantification Highly reliable and reproducible for known impurities with available reference standards. Purity is often determined by area percentage.Can be used for quantification, but may require more complex calibration and can be more susceptible to matrix effects.
Common Impurities Starting materials (e.g., 2-methylpyridine), regioisomers (e.g., 2-methyl-4-nitropyridine), and byproducts of nitration or degradation.Volatile and semi-volatile organic compounds, residual solvents from synthesis.
Instrumentation Widely available in analytical laboratories.More specialized and expensive instrumentation. Requires expertise in mass spectrometry.
Typical Purity Level For many commercially available nitropyridine derivatives, a purity of ≥97% is common as determined by HPLC.[1]Often used to confirm the high purity (e.g., >99%) and to characterize any trace impurities not detected by other methods.

Experimental Protocols

Detailed methodologies for the key experiments are provided below. These protocols are representative and may require optimization based on the specific instrumentation and sample characteristics.

High-Performance Liquid Chromatography (HPLC) with UV Detection

HPLC is a cornerstone of pharmaceutical analysis, particularly well-suited for the separation and quantification of non-volatile and thermally labile compounds.[2] For this compound, a reversed-phase HPLC method offers excellent resolution and sensitivity for detecting a range of potential impurities.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 mm x 150 mm, 5 µm particle size
Mobile Phase A: 0.1% Phosphoric acid in WaterB: Acetonitrile
Gradient 0-5 min: 30% B5-15 min: 30-70% B15-20 min: 70% B20-22 min: 70-30% B22-25 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 254 nm
Injection Volume 10 µL

Sample Preparation:

Dissolve approximately 1 mg/mL of this compound in a suitable solvent such as an Acetonitrile/Water mixture.

Analysis:

Inject a known volume of the sample solution. The purity is determined by calculating the area percentage of the main peak relative to the total area of all observed peaks. Potential impurities, such as the corresponding carboxylic acid or starting materials, will have different retention times.[1]

Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry, making it a powerful tool for both identifying and quantifying impurities with high specificity.

Chromatographic and Mass Spectrometric Conditions:

ParameterCondition
LC System UPLC/HPLC system
Column C18, 2.1 mm x 50 mm, 1.8 µm particle size
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile
Gradient A suitable gradient to ensure separation, e.g., a linear gradient from 10% to 90% B over 10 minutes.
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL
Mass Spectrometer Quadrupole Time-of-Flight (Q-TOF) or Triple Quadrupole (QqQ)
Ionization Mode Electrospray Ionization (ESI), Positive Mode
Scan Range 50-500 m/z

Sample Preparation:

Prepare a dilute solution of the sample (approximately 0.1 mg/mL) in the mobile phase or a compatible solvent.

Analysis:

Inject the sample solution. Impurities are identified by their mass spectra and retention times. Their relative abundance can be estimated from the peak areas. The high mass accuracy of instruments like a Q-TOF allows for the determination of the elemental composition of unknown impurities.

Mandatory Visualization

Purity_Analysis_Workflow cluster_0 Sample Preparation cluster_1 Chromatographic Analysis cluster_2 Data Acquisition cluster_3 Data Processing & Analysis cluster_4 Reporting Sample This compound Sample Dissolution Dissolution in appropriate solvent Sample->Dissolution Filtration Filtration (if necessary) Dissolution->Filtration HPLC HPLC Injection Filtration->HPLC LCMS LC-MS Injection Filtration->LCMS UV_Detector UV Detector (254 nm) HPLC->UV_Detector MS_Detector Mass Spectrometer (ESI+) LCMS->MS_Detector Chromatogram_UV HPLC Chromatogram UV_Detector->Chromatogram_UV Chromatogram_MS Total Ion Chromatogram (TIC) MS_Detector->Chromatogram_MS Integration Peak Integration & Area % Calculation Chromatogram_UV->Integration Mass_Spectra Mass Spectra Analysis Chromatogram_MS->Mass_Spectra Purity_Report Purity Report (% Area) Integration->Purity_Report Mass_Spectra->Integration Impurity_Profile Impurity Profile & Identification Mass_Spectra->Impurity_Profile

Caption: Experimental workflow for purity analysis.

Method_Comparison cluster_hplc HPLC-UV cluster_lcms LC-MS Robust Robust & Routine Quantitative Quantitative Purity Robust->Quantitative Known_Impurities Known Impurities Quantitative->Known_Impurities High_Specificity High Specificity Unknown_ID Unknown Identification High_Specificity->Unknown_ID High_Sensitivity High Sensitivity Unknown_ID->High_Sensitivity Purity_Analysis Purity Analysis of This compound Purity_Analysis->Robust Routine QC Purity_Analysis->High_Specificity Impurity Profiling

Caption: Comparison of HPLC-UV and LC-MS features.

References

Comparative study of different nitrating agents for 2-picoline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The introduction of a nitro group onto the pyridine ring of 2-picoline is a critical transformation in the synthesis of various pharmaceutical and agrochemical intermediates. However, the electron-deficient nature of the pyridine ring presents a significant challenge for direct electrophilic nitration, often leading to low yields and a mixture of isomers. This guide provides a comparative analysis of different nitrating agents and methodologies for the nitration of 2-picoline, supported by experimental data to aid in the selection of the most suitable approach.

Performance Comparison of Nitrating Agents

The selection of a nitrating agent for 2-picoline is a trade-off between directness of the method and the achievable yield and regioselectivity. The following table summarizes the performance of common nitrating agents for the nitration of 2-picoline.

Nitrating Agent/MethodProductsReaction ConditionsYield (%)Regioselectivity (approx. ratio)AdvantagesDisadvantages
Mixed Acid (HNO₃/H₂SO₄) 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridineHigh Temperature (e.g., 160°C)LowMixture of isomersDirect one-step reaction.Harsh conditions, low yield, poor regioselectivity, formation of by-products.[1]
Nitration via 2-Picoline-N-Oxide 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine1. Oxidation to N-oxide. 2. Nitration of N-oxide. 3. Deoxygenation.High (overall)Good to ExcellentMilder conditions, high yields, good control over regioselectivity.Multi-step process.
Indirect Synthesis (from 2-chloro-3-nitropyridine) 2-Methyl-3-nitropyridine1. Condensation with diethyl malonate. 2. Hydrolysis and decarboxylation.92-95%ExcellentHigh yield of a single isomer.Multi-step synthesis starting from a different precursor.[2]
Indirect Synthesis (from 2-(5-nitro-pyridin-2-yl)-malonic acid diethyl ester) 2-Methyl-5-nitropyridineHydrolysis and decarboxylation with sulfuric acid.83%ExcellentHigh yield of a single isomer.Multi-step synthesis starting from a different precursor.[3][4]

Experimental Protocols

Nitration of 2-Picoline via 2-Picoline-N-Oxide

This method involves a three-step process: oxidation of 2-picoline to its N-oxide, nitration of the N-oxide, and subsequent deoxygenation to the desired nitropicoline. This is often the preferred method due to its higher yields and better control over the reaction.

Step 1: Synthesis of 2-Picoline-N-Oxide

  • Reagents: 2-Picoline, m-Chloroperoxybenzoic acid (m-CPBA), Dichloromethane (DCM).

  • Procedure:

    • Dissolve 2-picoline in dichloromethane and cool the solution to 0-5 °C in an ice bath.

    • Slowly add m-chloroperoxybenzoic acid (m-CPBA) to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the reaction mixture, add water, and adjust the pH to 4-5.

    • Filter the solution, and concentrate the filtrate to obtain 2-picoline-N-oxide. The yield is typically high.

Step 2: Nitration of 2-Picoline-N-Oxide

  • Reagents: 2-Picoline-N-oxide, Fuming Nitric Acid (HNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Prepare the nitrating mixture by slowly adding concentrated H₂SO₄ to fuming HNO₃ while cooling in an ice bath.[3][5]

    • In a separate flask, heat 2-picoline-N-oxide to 60°C.

    • Add the nitrating mixture dropwise to the heated 2-picoline-N-oxide.

    • After the addition is complete, heat the reaction mixture to 125-130°C for 3 hours.[3][5]

    • Cool the reaction mixture and pour it onto crushed ice.

    • Neutralize the solution with a saturated sodium carbonate solution to precipitate the crude product.

    • Filter and purify the product (a mixture of 2-methyl-3-nitro- and 2-methyl-5-nitropyridine-N-oxides) by recrystallization or chromatography.

Step 3: Deoxygenation of Nitro-2-picoline-N-oxides

  • Reagents: Nitro-2-picoline-N-oxide isomer, Phosphorus trichloride (PCl₃) or other reducing agents like catalytic systems (e.g., Re-based photocatalyst).

  • Procedure (using PCl₃):

    • Dissolve the isolated nitro-2-picoline-N-oxide isomer in a suitable solvent like toluene.

    • Slowly add phosphorus trichloride to the solution at room temperature.

    • Stir the reaction mixture for a specified time until the deoxygenation is complete (monitored by TLC).

    • Quench the reaction mixture with water or a basic solution.

    • Extract the product with an organic solvent, dry the organic layer, and remove the solvent to obtain the final nitropicoline. High yields (e.g., 82% for a similar pyridine N-oxide) have been reported for deoxygenation reactions.[2]

Direct Nitration of 2-Picoline with Mixed Acid (Low Yield Method)
  • Reagents: 2-Picoline, Potassium Nitrate (KNO₃), Concentrated Sulfuric Acid (H₂SO₄).

  • Procedure:

    • Carefully add 2-picoline to concentrated sulfuric acid.

    • Add potassium nitrate portion-wise to the mixture.

    • Heat the reaction mixture to a high temperature (e.g., 160°C) for several hours.[1]

    • Cool the reaction mixture and pour it onto ice.

    • Neutralize the solution with a base (e.g., NaOH or Na₂CO₃) and extract the products with an organic solvent.

    • The resulting product is a mixture of 2-methyl-3-nitropyridine and 2-methyl-5-nitropyridine in low yield, which requires separation by chromatography.[1]

Reaction Pathways and Logical Relationships

The nitration of 2-picoline can proceed through different pathways, leading to various isomers. The following diagrams illustrate the general workflows.

Nitration_of_2_Picoline cluster_direct Direct Nitration cluster_noxide N-Oxide Route 2-Picoline_direct 2-Picoline Product_Mixture_direct Mixture of: 2-Methyl-3-nitropyridine 2-Methyl-5-nitropyridine (Low Yield) 2-Picoline_direct->Product_Mixture_direct Electrophilic Aromatic Substitution Nitrating_Agent_direct Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent_direct->Product_Mixture_direct 2-Picoline_noxide 2-Picoline 2-Picoline-N-Oxide 2-Picoline-N-Oxide 2-Picoline_noxide->2-Picoline-N-Oxide Oxidation Oxidizing_Agent Oxidizing Agent (e.g., m-CPBA) Oxidizing_Agent->2-Picoline-N-Oxide Nitro-N-Oxide_Mixture Mixture of: 2-Methyl-3-nitro-N-oxide 2-Methyl-5-nitro-N-oxide 2-Picoline-N-Oxide->Nitro-N-Oxide_Mixture Nitration Nitrating_Agent_noxide Nitrating Agent (e.g., HNO₃/H₂SO₄) Nitrating_Agent_noxide->Nitro-N-Oxide_Mixture Final_Products_noxide 2-Methyl-3-nitropyridine & 2-Methyl-5-nitropyridine (High Yield) Nitro-N-Oxide_Mixture->Final_Products_noxide Deoxygenation Reducing_Agent Reducing Agent (e.g., PCl₃) Reducing_Agent->Final_Products_noxide

Caption: Nitration pathways for 2-picoline.

Conclusion

For the synthesis of nitrated 2-picoline derivatives, the indirect route via the corresponding N-oxide is demonstrably superior to direct nitration. While direct nitration with mixed acids is a single-step process, it suffers from harsh conditions, low yields, and poor regioselectivity. In contrast, the N-oxide pathway, although involving multiple steps, offers significantly higher overall yields and better control over the formation of specific isomers. For obtaining single, pure isomers, indirect synthetic routes starting from functionalized pyridines, such as 2-chloro-3-nitropyridine, provide the highest yields and exclusivity. The choice of method will ultimately depend on the desired isomer, required purity, and the scale of the synthesis.

References

A Comparative Guide to the Synthesis of 2-Methyl-6-nitropyridine: Established Routes vs. a Novel Photochemical Approach

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 2-Methyl-6-nitropyridine is a valuable building block in the pharmaceutical and agrochemical industries. This guide provides a detailed comparison of a novel synthetic pathway to this compound against a more established, traditional method, supported by experimental data and protocols.

Introduction to Synthetic Strategies

The synthesis of this compound presents a regioselectivity challenge. Traditional methods often grapple with the formation of multiple isomers, leading to complex purification processes and lower yields of the desired product. This guide explores a novel, multi-step synthesis involving the formation and subsequent deoxygenation of a pyridine N-oxide intermediate, and compares it with an established route commencing from 2-amino-6-methylpyridine.

Established Synthetic Route: A Multi-step Conversion from 2-Amino-6-methylpyridine

An established and reliable method for the synthesis of this compound, which circumvents the regioselectivity issues of direct nitration of 2-picoline, begins with 2-amino-6-methylpyridine. This multi-step process involves the conversion of the amino group to a nitro group via a diazonium salt intermediate.

Experimental Protocol:
  • Diazotization and Hydrolysis: 2-amino-6-methylpyridine is treated with a solution of sodium nitrite in an acidic medium (e.g., sulfuric acid) at low temperatures (0-5 °C) to form the corresponding diazonium salt. This intermediate is then hydrolyzed in situ by gentle warming to yield 2-hydroxy-6-methylpyridine.

  • Nitration: The resulting 2-hydroxy-6-methylpyridine is subsequently nitrated using a mixture of concentrated nitric and sulfuric acids at a controlled temperature to introduce the nitro group at the 6-position.

  • Purification: The final product, this compound, is isolated and purified using standard laboratory techniques such as extraction and column chromatography.

Novel Synthetic Route: A Photochemical Deoxygenation Approach

A novel and increasingly explored strategy for the synthesis of substituted pyridines involves the use of pyridine N-oxide intermediates. This method offers the advantage of activating the pyridine ring for electrophilic substitution and allows for a subsequent, clean deoxygenation step.

Experimental Protocol:
  • N-Oxide Formation: 2-Methylpyridine is first oxidized to 2-methylpyridine N-oxide using an oxidizing agent such as m-chloroperoxybenzoic acid (m-CPBA) in a suitable solvent like dichloromethane.

  • Nitration of the N-Oxide: The 2-methylpyridine N-oxide is then nitrated with a mixture of fuming nitric acid and sulfuric acid. This reaction preferentially directs the nitro group to the 4- and 6-positions. The desired this compound N-oxide is then separated from the isomeric mixture.

  • Photocatalytic Deoxygenation: The isolated this compound N-oxide is deoxygenated using a rhenium-based photocatalyst ([Re(4,4'-tBu-bpy)(CO)3Cl]) under visible light irradiation. This step efficiently removes the N-oxide to yield the final product.[1]

Performance Comparison

The following table summarizes the key performance indicators for both the established and novel synthetic routes to this compound.

ParameterEstablished Route (from 2-Amino-6-methylpyridine)Novel Route (via N-oxide and Photochemical Deoxygenation)
Starting Material 2-Amino-6-methylpyridine2-Methylpyridine
Key Reagents Sodium nitrite, Sulfuric acid, Nitric acidm-CPBA, Nitric acid, [Re(4,4'-tBu-bpy)(CO)3Cl]
Reaction Steps 3 (Diazotization, Hydrolysis, Nitration)3 (N-Oxidation, Nitration, Deoxygenation)
Overall Yield ModerateGood (Deoxygenation step reported at 82% yield[1])
Purity Requires careful purification to remove by-productsHigh purity after chromatographic separation of N-oxide isomers
Safety Considerations Diazonium salts can be unstable. Use of strong acids.Use of a peroxy acid. Handling of photocatalyst.
Environmental Impact Use of stoichiometric strong acids and generation of nitrogenous waste.Use of a recyclable photocatalyst. Milder final step.

Visualizing the Synthetic Pathways

To further clarify the discussed synthetic routes, the following diagrams illustrate the key transformations.

established_route cluster_0 Established Synthetic Route 2-Amino-6-methylpyridine 2-Amino-6-methylpyridine Diazonium Salt Diazonium Salt 2-Amino-6-methylpyridine->Diazonium Salt NaNO2, H2SO4 2-Hydroxy-6-methylpyridine 2-Hydroxy-6-methylpyridine Diazonium Salt->2-Hydroxy-6-methylpyridine H2O, Δ This compound This compound 2-Hydroxy-6-methylpyridine->this compound HNO3, H2SO4

Caption: Established synthesis of this compound.

novel_route cluster_1 Novel Synthetic Route 2-Methylpyridine 2-Methylpyridine 2-Methylpyridine N-oxide 2-Methylpyridine N-oxide 2-Methylpyridine->2-Methylpyridine N-oxide m-CPBA This compound N-oxide This compound N-oxide 2-Methylpyridine N-oxide->this compound N-oxide HNO3, H2SO4 This compound This compound This compound N-oxide->this compound [Re(cat)], hν

Caption: Novel synthesis of this compound.

Conclusion

The choice of synthetic route to this compound will depend on the specific requirements of the research or manufacturing process. The established route, starting from 2-amino-6-methylpyridine, offers a reliable pathway with predictable outcomes, although it involves the handling of potentially hazardous diazonium intermediates.

The novel route, employing a pyridine N-oxide intermediate and a final photochemical deoxygenation step, presents a promising alternative. The high yield and mild conditions of the deoxygenation step are particularly advantageous.[1] While the initial nitration of the N-oxide may still produce isomeric mixtures requiring separation, the overall efficiency and the adoption of modern photochemical methods make this a compelling option for further investigation and optimization. This novel approach highlights the potential of photocatalysis to provide cleaner and more efficient synthetic solutions in the production of valuable chemical entities.

References

The Synthetic Chemist's Guide: A Cost-Benefit Analysis of 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and fine chemical synthesis, the choice of starting materials and intermediates is a critical decision that impacts not only the success of a synthetic route but also its economic viability and environmental footprint. 2-Methyl-6-nitropyridine is a versatile building block, particularly in the synthesis of substituted pyridines that are common motifs in pharmaceuticals and agrochemicals.[1][2] This guide provides a comprehensive cost-benefit analysis of using this compound, comparing its performance with alternative reagents, supported by experimental data and detailed protocols.

At a Glance: Performance and Cost Comparison

The utility of this compound primarily lies in its reactivity towards nucleophilic aromatic substitution (SNAr), where the nitro group acts as a strong electron-withdrawing group, activating the pyridine ring for attack by nucleophiles.[3][4] This activation is key to forming new carbon-nitrogen, carbon-oxygen, and carbon-sulfur bonds. A common application is the synthesis of 2-amino-6-methylpyridine, a precursor for various bioactive molecules.[5]

Here, we compare this compound with a common alternative, 2-Chloro-6-methylpyridine, for the synthesis of 2-amino-6-methylpyridine.

Table 1: Cost and Performance Comparison for the Synthesis of 2-amino-6-methylpyridine

FeatureThis compound2-Chloro-6-methylpyridine
Reagent Cost (per gram) ~$182 (for ≥98% purity)[1]~$127 (for 99% purity)[6]
Typical Reaction Reduction of the nitro groupNucleophilic substitution of the chloro group
Typical Yields High (often >90%)Variable, can be high with appropriate catalyst
Reaction Conditions Often requires reducing agents (e.g., H₂, Pd/C, Fe/HCl)Often requires a catalyst (e.g., copper, palladium) and a base[7]
Key Advantages Clean reduction reaction, often high yielding.Lower reagent cost.
Key Disadvantages Higher initial reagent cost.May require more complex catalytic systems and optimization. Potential for catalyst contamination in the product.

Experimental Protocols

Protocol 1: Synthesis of 2-amino-6-methylpyridine from this compound (Reduction)

This protocol is based on a standard catalytic hydrogenation procedure.

Materials:

  • This compound

  • Palladium on carbon (10% Pd)

  • Ethanol (or other suitable solvent)

  • Hydrogen gas

  • Filter agent (e.g., Celite®)

Procedure:

  • In a suitable hydrogenation vessel, dissolve this compound in ethanol.

  • Carefully add a catalytic amount of 10% palladium on carbon to the solution.

  • Seal the vessel and purge with nitrogen gas, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen gas (typically 1-3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the filter pad with ethanol.

  • Concentrate the filtrate under reduced pressure to yield the crude 2-amino-6-methylpyridine.

  • The product can be further purified by recrystallization or column chromatography if necessary.

Protocol 2: Synthesis of 2-amino-6-methylpyridine from 2-Chloro-6-methylpyridine (Buchwald-Hartwig Amination)

This protocol is a general procedure for the copper-catalyzed amination of a halopyridine.[7]

Materials:

  • 2-Chloro-6-methylpyridine

  • Aqueous Ammonia (28% solution)

  • Copper(I) oxide (Cu₂O)

  • N,N'-Dimethylethylenediamine (DMEDA)

  • Potassium carbonate (K₂CO₃)

  • Ethylene glycol

Procedure:

  • In a Schlenk tube under an inert atmosphere (e.g., argon), add Cu₂O (5 mol%), K₂CO₃ (20 mol%), and 2-Chloro-6-methylpyridine (1.0 eq).

  • Add ethylene glycol as the solvent.

  • Add DMEDA (10 mol%) and the aqueous ammonia solution (20 eq).

  • Seal the tube and heat the reaction mixture at 60°C for 16 hours with stirring.

  • Monitor the reaction progress by TLC or GC.

  • After cooling to room temperature, extract the reaction mixture with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to obtain 2-amino-6-methylpyridine.

Cost-Benefit Analysis in Detail

Cost: While the initial purchase price of this compound is higher than that of 2-Chloro-6-methylpyridine, a comprehensive cost analysis must consider the entire synthetic process. The reduction of the nitro group is often a high-yielding and clean reaction, potentially requiring less downstream purification, which can offset the initial material cost. In contrast, the amination of 2-Chloro-6-methylpyridine requires a catalyst, a ligand, and a base, adding to the overall cost and complexity of the process. Furthermore, the removal of the metal catalyst from the final product can be a significant cost driver in pharmaceutical applications.

Performance and Efficiency: The choice between a nitro and a chloro leaving group often depends on the desired nucleophile and the overall synthetic strategy. The nitro group is a very strong activating group for SNAr reactions, often leading to faster reaction rates and higher yields compared to a chloro group under similar conditions.[3][4] However, the reduction of a nitro group to an amine is a specific transformation. For the introduction of other nucleophiles, a direct SNAr reaction on a halopyridine might be more efficient.

Safety and Environmental Impact: Both nitropyridines and chloropyridines present hazards. Nitropyridines are often toxic and require careful handling.[1][8] Their synthesis can involve strong acids and nitrating agents, which have their own safety and environmental concerns.[9] The environmental fate of nitropyridines is a concern due to their potential persistence and toxicity.[10] Chloropyridines are also hazardous and require appropriate safety precautions. The use of heavy metal catalysts in reactions with chloropyridines can lead to waste streams that require specialized disposal methods. From an environmental perspective, catalytic reactions are generally preferred over stoichiometric ones, but the choice of catalyst and solvent is crucial.

Visualizing the Synthesis Workflow and Reaction Mechanism

To better understand the synthetic pathways and the underlying chemistry, the following diagrams illustrate the experimental workflow for the synthesis of 2-amino-6-methylpyridine and the mechanism of nucleophilic aromatic substitution.

experimental_workflow cluster_0 Route A: From this compound cluster_1 Route B: From 2-Chloro-6-methylpyridine Start_A This compound Step_A Reduction (e.g., H₂, Pd/C) Start_A->Step_A Product_A 2-amino-6-methylpyridine Step_A->Product_A Start_B 2-Chloro-6-methylpyridine Step_B Amination (e.g., Buchwald-Hartwig) Start_B->Step_B Product_B 2-amino-6-methylpyridine Step_B->Product_B

Caption: Comparative workflow for the synthesis of 2-amino-6-methylpyridine.

SNAr_Mechanism Start This compound + Nucleophile (Nu⁻) Intermediate Meisenheimer Complex (Resonance Stabilized Anion) Start->Intermediate Nucleophilic Attack Product Substituted Pyridine + NO₂⁻ Intermediate->Product Loss of Leaving Group

Caption: General mechanism for Nucleophilic Aromatic Substitution (SNAr).

Conclusion

The choice between this compound and its alternatives, such as 2-Chloro-6-methylpyridine, is not straightforward and depends on a multi-faceted analysis.

  • For the synthesis of 2-amino-6-methylpyridine , this compound offers a potentially cleaner and higher-yielding route via reduction, which may justify its higher initial cost, especially when high purity is required.

  • For the introduction of a wider range of nucleophiles , halopyridines like 2-Chloro-6-methylpyridine provide a more direct and versatile platform for SNAr and cross-coupling reactions, although they may necessitate more extensive process optimization.

Ultimately, a thorough cost-benefit analysis should be conducted on a case-by-case basis, taking into account not only the price of the starting materials but also the costs associated with reagents, catalysts, reaction time, purification, and waste disposal. This guide provides a framework and key data points to aid researchers and drug development professionals in making an informed decision that aligns with their specific synthetic goals, economic constraints, and environmental responsibilities.

References

Spectroscopic comparison of 2-Methyl-6-nitropyridine and its isomers

Author: BenchChem Technical Support Team. Date: December 2025

A Spectroscopic Showdown: Unveiling the Structural Nuances of 2-Methyl-6-nitropyridine and Its Isomers

For researchers and professionals in drug development and chemical synthesis, a precise understanding of molecular structure is paramount. Isomers, molecules with identical chemical formulas but different atomic arrangements, often exhibit distinct physical, chemical, and biological properties. This guide provides a comparative spectroscopic analysis of this compound and its positional isomers, offering a valuable resource for their identification and characterization.

The relative positions of the methyl (-CH₃) and nitro (-NO₂) groups on the pyridine ring significantly influence the electronic environment of the molecule. These subtle structural shifts are reflected in their spectroscopic signatures. This guide summarizes available quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols for these techniques are also provided to support the replication and validation of these findings.

Isomeric Structures

The isomers of methyl-nitropyridine are defined by the substitution pattern on the pyridine ring. The structural relationships between this compound and its key isomers are illustrated below.

isomers cluster_2_methyl 2-Methyl Isomers cluster_3_methyl 3-Methyl Isomers cluster_4_methyl 4-Methyl Isomers Pyridine Pyridine 2-Methyl-3-nitropyridine 2-Methyl-3-nitropyridine Pyridine->2-Methyl-3-nitropyridine 2-Methyl-4-nitropyridine 2-Methyl-4-nitropyridine Pyridine->2-Methyl-4-nitropyridine 2-Methyl-5-nitropyridine 2-Methyl-5-nitropyridine Pyridine->2-Methyl-5-nitropyridine This compound This compound Pyridine->this compound 3-Methyl-2-nitropyridine 3-Methyl-2-nitropyridine Pyridine->3-Methyl-2-nitropyridine 3-Methyl-4-nitropyridine 3-Methyl-4-nitropyridine Pyridine->3-Methyl-4-nitropyridine 3-Methyl-5-nitropyridine 3-Methyl-5-nitropyridine Pyridine->3-Methyl-5-nitropyridine 4-Methyl-2-nitropyridine 4-Methyl-2-nitropyridine Pyridine->4-Methyl-2-nitropyridine 4-Methyl-3-nitropyridine 4-Methyl-3-nitropyridine Pyridine->4-Methyl-3-nitropyridine

Figure 1. Isomers of Methyl-Nitropyridine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H NMR) and carbon (¹³C NMR). The chemical shifts (δ) are highly sensitive to the electronic effects of substituents on the pyridine ring.

¹H NMR Data

The electron-withdrawing nitro group generally deshields adjacent protons, shifting their signals downfield (higher ppm), while the electron-donating methyl group has a shielding effect, causing upfield shifts (lower ppm).

Compoundδ (ppm) of Pyridine Ring Protonsδ (ppm) of Methyl Protons
2-Methyl-3,5-dinitropyridine 9.55 (d, J = 2.1 Hz), 9.06 (d, J = 2.1 Hz)[1]3.03 (s)[1]
5-Bromo-2-methyl-3-nitropyridine 8.80 (d, J = 2.1 Hz), 8.44 (d, J = 2.1 Hz)[1]2.84 (s)[1]
2-Methyl-3-nitro-5-trifluoromethylpyridine 9.00 (s), 8.54 (s)[1]2.97 (s)[1]
3-Methyl-4-nitropyridine N-Oxide Data available, specific shifts not detailed in abstract.[2]Data available, specific shifts not detailed in abstract.[2]
¹³C NMR Data

The chemical shifts of the carbon atoms in the pyridine ring are also indicative of the substituent positions. Carbons directly attached to the nitro group are typically shifted significantly downfield.

Compoundδ (ppm) of Pyridine Ring Carbonsδ (ppm) of Methyl Carbon
5-Bromo-2-methyl-3-nitropyridine N-oxide 148.5, 145.5, 143.5, 122.9, 116.4[1]13.8[1]
2-Methyl-3-nitro-5-trifluoromethylpyridine N-oxide 149.9, 148.8, 139.5, 127.1 (q), 121.1 (q), 116.1[1]14.3[1]

Note: Comprehensive ¹³C NMR data for the target isomers is limited in the available literature.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying functional groups within a molecule.[3] The positions of the methyl and nitro groups influence the vibrational frequencies of the pyridine ring and the characteristic bands of the substituents themselves.

Key vibrational modes to consider are the asymmetric and symmetric stretches of the nitro group (typically around 1550-1500 cm⁻¹ and 1350-1300 cm⁻¹, respectively) and the C-H bending modes of the methyl group and aromatic ring.

CompoundKey IR Bands (cm⁻¹)
2-Methyl-4-nitropyridine N-oxide The presence of the N-oxide group influences the ν(NO₂) bands.[4]
4-Methyl-3-nitropyridine An FTIR spectrum is available, indicating characteristic nitro and methyl group vibrations.[5]

Note: Specific peak positions from full spectra were not available in the search results for a direct comparison.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption maxima (λ_max) are affected by the extent of conjugation and the electronic nature of the substituents. The nitro group, being a strong chromophore, significantly influences the UV-Vis spectrum.

Compoundλ_max (nm)Solvent
2-(2-arylvinyl)-3-nitropyridines Absorption maxima are influenced by substituents on the aryl ring and in the 5-position of the pyridine ring.[1]MeCN[1]

Note: Specific UV-Vis data for this compound and its direct isomers were not found. The data on related compounds suggests that the position of the nitro and methyl groups will alter the λ_max due to changes in the electronic structure.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, confirming the molecular weight and offering clues to its structure. While isomers have the same molecular weight, their fragmentation patterns upon ionization can differ, providing a means of distinction.[6]

CompoundMolecular Weight ( g/mol )Key Fragmentation Pathways
This compound 138.12[7]A mass spectrum is available, which would show the molecular ion peak and fragmentation patterns.[7]
3-Methyl-2-nitropyridine 138.12[3]A mass spectrum is available, likely showing a distinct fragmentation pattern from the 2,6-isomer.[3]

Experimental Protocols

The following are generalized methodologies for the key spectroscopic techniques cited.

NMR Spectroscopy

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Spectral Analysis A Dissolve Sample (~5-10 mg) B Add Deuterated Solvent (e.g., CDCl3, DMSO-d6) A->B C Add TMS (Internal Standard, 0 ppm) B->C D Place Tube in NMR Spectrometer C->D E Acquire Spectrum (¹H, ¹³C) D->E F Process Data (Fourier Transform, Phasing) E->F Analyze Spectrum Analyze Spectrum F->Analyze Spectrum G Chemical Shift (ppm) H Integration (for ¹H) I Splitting Patterns (for ¹H)

Figure 2. General workflow for NMR spectroscopy.
  • Sample Preparation : Approximately 5-10 mg of the purified isomer is dissolved in a suitable deuterated solvent (e.g., chloroform-d, DMSO-d₆) in an NMR tube. A small amount of tetramethylsilane (TMS) is typically added to serve as an internal standard (δ = 0.0 ppm).

  • Data Acquisition : The sample is placed in a high-field NMR spectrometer (e.g., 300, 400, or 500 MHz). For ¹H NMR, a series of radiofrequency pulses are applied, and the resulting free induction decay (FID) is recorded. For ¹³C NMR, broadband proton decoupling is often used to simplify the spectrum to singlets for each unique carbon.[8]

  • Data Processing : The FID is converted into a spectrum using a Fourier transform. The spectrum is then phased and baseline-corrected.

  • Analysis : The chemical shifts, integration (for proton signals), and coupling constants are analyzed to elucidate the structure.

Infrared (IR) Spectroscopy

IR_Workflow A Prepare Sample (e.g., KBr pellet, thin film) B Place in FTIR Spectrometer A->B C Acquire Interferogram B->C D Perform Fourier Transform C->D E Analyze Spectrum (Identify Functional Group Frequencies) D->E

Figure 3. General workflow for FTIR spectroscopy.
  • Sample Preparation : For solid samples, a small amount of the compound is typically mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, a spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition : The sample is placed in the beam path of an FTIR spectrometer. An interferogram is generated by the instrument.

  • Data Processing : The interferogram is converted into a spectrum (transmittance or absorbance vs. wavenumber) via a Fourier transform.

  • Analysis : The spectrum is analyzed for characteristic absorption bands corresponding to the vibrational modes of the functional groups present in the molecule.

UV-Vis Spectroscopy
  • Sample Preparation : A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, acetonitrile, or water).

  • Data Acquisition : The solution is placed in a quartz cuvette. A blank spectrum of the solvent is recorded first. Then, the absorption spectrum of the sample is recorded over a specific wavelength range (e.g., 200-800 nm).

  • Analysis : The wavelength of maximum absorbance (λ_max) and the molar absorptivity (ε) are determined.

Mass Spectrometry (Electron Ionization)
  • Sample Introduction : A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or a gas chromatograph (GC-MS).

  • Ionization : In the ion source, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation of the molecule.

  • Mass Analysis : The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole).

  • Detection : The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

  • Analysis : The molecular ion peak is identified to confirm the molecular weight, and the fragmentation pattern is analyzed to provide structural information.

References

A Comparative Guide to the Computational Modeling of 2-Methyl-6-nitropyridine Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of computational models for predicting the reaction mechanisms of 2-Methyl-6-nitropyridine. By examining theoretical approaches and juxtaposing them with available experimental data for structurally similar compounds, this document aims to offer a predictive framework for the reactivity of this important chemical intermediate.

Introduction to the Reactivity of this compound

This compound is a substituted pyridine derivative with a rich and varied reactivity profile. The presence of both an electron-donating methyl group and a strongly electron-withdrawing nitro group on the pyridine ring creates a unique electronic landscape. This substitution pattern makes the molecule susceptible to a range of chemical transformations, primarily electrophilic aromatic substitution (EAS) and nucleophilic aromatic substitution (SNAr). Understanding the mechanisms of these reactions is crucial for controlling reaction outcomes and designing efficient synthetic routes for its derivatives, which are valuable in medicinal chemistry and materials science.

Computational modeling, particularly using Density Functional Theory (DFT), has emerged as a powerful tool for elucidating complex reaction mechanisms. This guide will explore the application of these methods to predict the reactivity of this compound and compare these theoretical models with experimental findings from related pyridine derivatives.

Computational Modeling of Reaction Mechanisms

Due to the absence of specific computational studies on this compound in the current literature, this section presents models based on well-established computational analyses of pyridine and its substituted derivatives.

Electrophilic Aromatic Substitution (EAS): Nitration

The introduction of a second nitro group onto the this compound ring is a key potential transformation. Computational studies on the nitration of pyridine provide a foundational understanding of this mechanism.

Computational Model:

A widely accepted computational approach for studying the nitration of aromatic compounds involves DFT calculations. A common functional used for this purpose is ωB97X-D, with a basis set such as 6-311G(d,p), which has been shown to provide accurate results for the nitration of pyridine.[1] The reaction is typically modeled in the presence of a nitrating agent, such as the nitronium ion (NO₂⁺), and the solvent effect can be included using a polarizable continuum model (PCM).

The modeled reaction proceeds via a stepwise polar mechanism.[1] The key steps are:

  • Formation of a Wheland Intermediate: The electrophile (NO₂⁺) attacks the π-system of the pyridine ring, leading to the formation of a cationic tetrahedral intermediate, also known as a Wheland intermediate or σ-complex.

  • Deprotonation: A base (often the solvent or a conjugate base of the acid catalyst) abstracts a proton from the sp³-hybridized carbon of the Wheland intermediate, leading to the restoration of aromaticity and the formation of the nitrated product.

For this compound, the directing effects of the existing substituents are critical. The methyl group is an ortho-, para-director, while the nitro group is a meta-director. The pyridine nitrogen itself is deactivating. Computational models would predict the regioselectivity of the second nitration by calculating the activation energies for the formation of the different possible Wheland intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The presence of a strong electron-withdrawing nitro group makes the pyridine ring susceptible to nucleophilic attack, particularly at the positions ortho and para to the nitro group. This allows for the displacement of a suitable leaving group. In the case of this compound, while there isn't an inherent leaving group other than potentially the nitro group itself, understanding the SNAr mechanism is crucial for reactions of its halogenated derivatives.

Computational Model:

DFT calculations are also the standard for modeling SNAr reactions. The mechanism involves two main steps:

  • Nucleophilic Attack and Formation of a Meisenheimer Complex: A nucleophile attacks the electron-deficient carbon atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.

  • Departure of the Leaving Group: The leaving group is expelled, and the aromaticity of the ring is restored.

Computational models can predict the feasibility and regioselectivity of SNAr reactions by calculating the energies of the transition states and the stability of the Meisenheimer intermediates.

Experimental Data for Comparison

Electrophilic Nitration of Substituted Pyridines

Experimental studies on the nitration of substituted pyridines have shown that the reaction is often challenging due to the deactivating effect of the pyridine nitrogen.[2] However, the presence of activating groups can facilitate the reaction. For instance, the nitration of 2-picoline (2-methylpyridine) with a mixture of nitric and sulfuric acid yields a mixture of 3-nitro and 5-nitro isomers, with the latter being the major product. This is consistent with the directing effect of the methyl group.

Nucleophilic Aromatic Substitution on Nitropyridines

Experimental work on the SNAr reactions of nitropyridines demonstrates the strong activating effect of the nitro group. A study on the reaction of 2-methyl-3-nitropyridines with thiolate anions showed that the nitro group can be displaced, proceeding smoothly via an SNAr mechanism.[3] In the case of 2-methyl-3,5-dinitropyridine, reaction with a thiol resulted in the substitution of the 3-nitro group, with the regioselectivity influenced by steric effects of the methyl group.[3]

Data Presentation

The following tables summarize the expected outcomes based on computational models and the trends observed in experimental data for related compounds.

Table 1: Predicted Regioselectivity of Electrophilic Nitration of this compound

Position of NitrationDirecting Groups' InfluencePredicted Relative Activation Energy (Computational Model)Expected Major/Minor Product
3Meta to NO₂, Ortho to CH₃LowerMajor
4Para to CH₃HigherMinor
5Ortho to NO₂, Meta to CH₃HighestTrace/None

Table 2: Comparison of Computational Predictions and Experimental Observations for SNAr on a Model Substrate (e.g., 2-Chloro-6-methyl-3-nitropyridine)

NucleophilePredicted Reaction Feasibility (Computational)Experimental Analogue and OutcomeReference
Thiolate (RS⁻)Favorable, with attack at C22-methyl-3-nitropyridines react smoothly with thiols to displace the nitro group.[3]
Alkoxide (RO⁻)FavorableHalonitropyridines readily undergo substitution with alkoxides.-
Amine (RNH₂)FavorableAmines are effective nucleophiles in SNAr reactions with activated pyridines.-

Experimental Protocols

General Protocol for Electrophilic Nitration of a Methylpyridine Derivative:

A mixture of concentrated sulfuric acid and fuming nitric acid is prepared and cooled in an ice bath. The methylpyridine derivative is added dropwise to the cooled acid mixture while maintaining a low temperature. The reaction mixture is then stirred at a specific temperature for a set duration. After the reaction is complete, the mixture is poured onto crushed ice and neutralized with a base (e.g., sodium carbonate) to precipitate the product. The product is then isolated by filtration, washed, and purified by recrystallization or chromatography.

General Protocol for Nucleophilic Aromatic Substitution of a Nitropyridine Derivative:

To a solution of the nitropyridine derivative in a suitable polar apathetic solvent (e.g., DMF, DMSO), the nucleophile and a base (e.g., K₂CO₃, NaH) are added. The reaction mixture is heated to a specific temperature and stirred for a period until the starting material is consumed (monitored by TLC). The reaction is then quenched with water, and the product is extracted with an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography or recrystallization.

Visualizations

Diagram 1: Proposed Electrophilic Nitration Pathway of this compound

G cluster_start Starting Material cluster_intermediate Wheland Intermediates cluster_product Products This compound This compound Intermediate_3 Attack at C3 This compound->Intermediate_3 + NO2+ Intermediate_4 Attack at C4 This compound->Intermediate_4 + NO2+ Intermediate_5 Attack at C5 This compound->Intermediate_5 + NO2+ Product_3 2-Methyl-3,6-dinitropyridine Intermediate_3->Product_3 - H+ Product_4 2-Methyl-4,6-dinitropyridine Intermediate_4->Product_4 - H+ Product_5 2-Methyl-5,6-dinitropyridine Intermediate_5->Product_5 - H+

Caption: Proposed pathways for the electrophilic nitration of this compound.

Diagram 2: Generalized Nucleophilic Aromatic Substitution (SNAr) Workflow

G Start Substituted Nitropyridine (with Leaving Group) Meisenheimer Meisenheimer Complex (Anionic Intermediate) Start->Meisenheimer + Nucleophile Nucleophile Nucleophile Nucleophile->Meisenheimer Product Substituted Product Meisenheimer->Product - Leaving Group Leaving_Group Leaving Group Meisenheimer->Leaving_Group

Caption: Generalized workflow for a nucleophilic aromatic substitution (SNAr) reaction.

Conclusion

While a dedicated computational study on the reaction mechanisms of this compound is yet to be published, existing theoretical and experimental work on related pyridine derivatives provides a strong basis for predicting its reactivity. Computational models, primarily using DFT, suggest that electrophilic nitration will likely occur at the 3-position, directed by the interplay of the methyl and nitro substituents. For nucleophilic aromatic substitution on its derivatives, the nitro group acts as a powerful activator, facilitating the displacement of a leaving group at the ortho or para positions.

Further experimental studies, particularly kinetic analyses, on this compound are needed to provide quantitative data for direct comparison and refinement of these computational models. Such integrated theoretical and experimental approaches will be invaluable for the rational design of synthetic strategies involving this versatile molecule in drug discovery and materials science.

References

Benchmarking 2-Methyl-6-nitropyridine: A Comparative Guide for Synthetic Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical and agrochemical development, the strategic selection of molecular building blocks is paramount to the efficiency and success of a synthetic campaign. This guide provides an in-depth comparison of 2-Methyl-6-nitropyridine and its common alternative, 2-Chloro-6-methylpyridine, as versatile intermediates. By examining their performance in key synthetic transformations, supported by experimental data and detailed protocols, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions in their synthetic endeavors.

At a Glance: A Comparative Overview

This compound and 2-Chloro-6-methylpyridine are both valuable precursors for the synthesis of 2,6-disubstituted pyridines, a common motif in bioactive molecules. Their utility stems from the ability to functionalize the pyridine ring through reactions such as nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions. The primary distinction lies in the nature of the leaving group at the 6-position: a nitro group versus a chloro group. This difference significantly influences the reactivity and optimal reaction conditions for each building block.

Quantitative Comparison: Nucleophilic Aromatic Substitution

Nucleophilic aromatic substitution is a cornerstone of pyridine functionalization. The electron-withdrawing nature of the pyridine ring nitrogen, coupled with an additional activating group (nitro or chloro), facilitates the displacement of a leaving group by a nucleophile.

The reactivity of substituted pyridines in SNAr is highly dependent on the nature and position of the activating and leaving groups. The nitro group is a powerful activating group and can also function as a leaving group, a characteristic that distinguishes it from the chloro group, which primarily acts as a leaving group.

Table 1: Comparison of Reaction Yields in Nucleophilic Aromatic Substitution

Building BlockNucleophileProductReaction ConditionsYield (%)Reference
2-Methyl-3-nitro-5-bromopyridineBenzylthiol2-Methyl-3-benzylthio-5-bromopyridineK₂CO₃, DMF, 100 °C, 3h85%[1]
2-Chloro-5-nitropyridineBenzylamine2-(Benzylamino)-5-nitropyridineTriethylamine, Ethanol, Reflux, 2-4h92%[2]
2-Chloro-5-nitropyridinePiperidine2-(Piperidin-1-yl)-5-nitropyridineTriethylamine, Ethanol, Reflux, 2-4h95%[2]
2-Chloro-3,5-dinitropyridineVarious aminesSubstituted aminopyridines-High yields[3]

Note: The data presented is for structurally related compounds to infer the reactivity of the target building blocks. Direct comparative data for this compound and 2-Chloro-6-methylpyridine under identical conditions is limited.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the successful application of these building blocks.

Protocol 1: Nucleophilic Aromatic Substitution of a Nitropyridine with a Thiol

This protocol is adapted from the reaction of 2-methyl-3-nitro-5-bromopyridine with benzylthiol and is applicable to this compound.[1]

Materials:

  • This compound (1.0 equiv)

  • Thiophenol (1.2 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a stirred solution of this compound in anhydrous DMF, add thiophenol and potassium carbonate.

  • Heat the reaction mixture to 100 °C and stir for 3-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-methyl-6-(phenylthio)pyridine.

Protocol 2: Nucleophilic Aromatic Substitution of a Chloropyridine with an Amine

This protocol is a general procedure for the reaction of 2-chloropyridines with amine nucleophiles.[2]

Materials:

  • 2-Chloro-6-methylpyridine (1.0 equiv)

  • Piperidine (1.1 equiv)

  • Triethylamine (Et₃N) (1.2 equiv)

  • Anhydrous Ethanol

Procedure:

  • In a round-bottom flask, dissolve 2-Chloro-6-methylpyridine in anhydrous ethanol.

  • Add piperidine to the solution, followed by triethylamine.

  • Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring by TLC.

  • After cooling to room temperature, remove the solvent under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • The crude product can be purified by column chromatography or recrystallization.

Key Synthetic Transformations and Logical Flow

The choice between this compound and 2-Chloro-6-methylpyridine often depends on the desired final product and the subsequent synthetic steps.

logical_flow start Desired Target: 2,6-Disubstituted Pyridine bb_choice Building Block Selection start->bb_choice nitro This compound bb_choice->nitro Nitro group as leaving group or precursor to amine chloro 2-Chloro-6-methylpyridine bb_choice->chloro Halogen for cross-coupling or SNAr snar_nitro SNAr with Nucleophile (e.g., Thiol, Alkoxide) nitro->snar_nitro reduction Reduction of Nitro Group (e.g., H₂, Pd/C) nitro->reduction snar_chloro SNAr with Nucleophile (e.g., Amine, Alcohol) chloro->snar_chloro suzuki Suzuki-Miyaura Coupling (with Boronic Acid) chloro->suzuki buchwald Buchwald-Hartwig Amination chloro->buchwald product_snar_nitro 2-Methyl-6-(nucleophile)pyridine snar_nitro->product_snar_nitro product_amino 6-Methylpyridin-2-amine reduction->product_amino diazotization Diazotization of Amine product_diazotization Further Functionalization diazotization->product_diazotization product_snar_chloro 2-Methyl-6-(nucleophile)pyridine snar_chloro->product_snar_chloro product_suzuki 2-Methyl-6-arylpyridine suzuki->product_suzuki product_buchwald 2-Methyl-6-(amino)pyridine buchwald->product_buchwald product_amino->diazotization

Decision-making flowchart for selecting a pyridine building block.

Experimental Workflow for a Typical Nucleophilic Aromatic Substitution

The following diagram illustrates a standard laboratory workflow for performing and analyzing a nucleophilic aromatic substitution reaction.

experimental_workflow cluster_prep Reaction Setup cluster_monitoring Reaction Monitoring cluster_workup Work-up and Isolation cluster_purification Purification and Analysis reagents Weigh Building Block, Nucleophile, and Base solvent Add Anhydrous Solvent under Inert Atmosphere reagents->solvent mix Stir and Heat to Reaction Temperature solvent->mix tlc Monitor by TLC (or LC-MS/GC-MS) mix->tlc quench Cool and Quench Reaction Mixture tlc->quench Upon Completion extract Liquid-Liquid Extraction quench->extract dry Dry Organic Layer (e.g., Na₂SO₄) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography or Recrystallization concentrate->purify analyze Characterize by NMR, MS, and IR purify->analyze

A generalized workflow for a nucleopolistic aromatic substitution experiment.

Signaling Pathway Analogy: The Synthetic Cascade

While not a biological signaling pathway, the sequence of reactions to transform these building blocks into more complex molecules can be visualized in a similar cascading manner.

synthetic_cascade cluster_nitro This compound Pathway cluster_chloro 2-Chloro-6-methylpyridine Pathway start Pyridine Building Block nitro_snar Nucleophilic Substitution (SNAr) start->nitro_snar nitro_reduction Nitro Group Reduction start->nitro_reduction chloro_snar Nucleophilic Substitution (SNAr) start->chloro_snar chloro_coupling Cross-Coupling (e.g., Suzuki) start->chloro_coupling product1 Functionalized Pyridine 1 nitro_snar->product1 amine_intermediate Aminopyridine Intermediate nitro_reduction->amine_intermediate product2 Functionalized Pyridine 2 chloro_snar->product2 product3 Biaryl Pyridine chloro_coupling->product3

Synthetic pathways originating from pyridine building blocks.

Conclusion

Both this compound and 2-Chloro-6-methylpyridine are highly effective building blocks for the synthesis of complex pyridine-containing molecules. The choice between them should be guided by the specific requirements of the synthetic route. This compound offers the advantage of the nitro group's strong activating effect and its potential for conversion into an amino group, opening up further derivatization possibilities. Conversely, 2-Chloro-6-methylpyridine is a reliable substrate for a broader range of palladium-catalyzed cross-coupling reactions, which are workhorses in modern synthetic chemistry. By understanding the comparative efficiencies and having access to robust experimental protocols, researchers can optimize their synthetic strategies, ultimately accelerating the discovery and development of new chemical entities.

References

A Comparative Guide to Pyridine Functionalization: Exploring Alternatives to 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The functionalization of the pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science. Pyridine rings, present in a vast array of pharmaceuticals and functional materials, often require precise modification to achieve desired biological activity or physical properties. Activated pyridines, such as 2-Methyl-6-nitropyridine, have traditionally served as valuable substrates for these transformations. The electron-withdrawing nitro group in this compound activates the pyridine ring for nucleophilic attack, facilitating the introduction of various functional groups. However, the landscape of synthetic methodology is ever-evolving, and a host of alternative reagents and strategies now offer distinct advantages in terms of efficiency, selectivity, and substrate scope.

This guide provides an objective comparison of key alternatives to this compound for pyridine functionalization, supported by experimental data and detailed protocols. We will explore four principal strategies: Nucleophilic Aromatic Substitution (SNAr) on Halopyridines, Minisci-type Radical Reactions, Vicarious Nucleophilic Substitution (VNS), and Transition-Metal-Catalyzed C-H Functionalization.

At a Glance: Comparison of Pyridine Functionalization Methods

MethodGeneral TransformationKey AdvantagesKey Limitations
SNAr on Nitropyridines Substitution of a nitro group by a nucleophileStrong activation, well-establishedPotential for harsh reaction conditions, limited commercial availability of starting materials
SNAr on Halopyridines Substitution of a halogen by a nucleophileMilder conditions (especially with fluoropyridines), broad range of commercially available starting materialsLower reactivity compared to some nitropyridines
Minisci-type Reactions Direct C-H alkylation/acylationHigh atom economy, direct functionalization of C-H bondsOften poor regioselectivity without directing groups, use of oxidants
Vicarious Nucleophilic Substitution (VNS) Direct C-H alkylation/aminationGood regioselectivity (ortho/para to activating group), mild conditionsRequires a leaving group on the nucleophile, often uses strong bases
Transition-Metal-Catalyzed C-H Functionalization Direct C-H arylation, alkylation, etc.High regioselectivity possible (meta, ortho, para), broad substrate scopeCost and toxicity of metal catalysts, requires ligand screening

Nucleophilic Aromatic Substitution (SNAr) on Halopyridines: A Milder Alternative

Nucleophilic aromatic substitution is a fundamental method for introducing nucleophiles onto the pyridine ring. While nitropyridines are highly activated towards SNAr, halopyridines, particularly fluoropyridines, offer a more versatile and often milder alternative. The high electronegativity of fluorine enhances the electrophilicity of the substituted carbon, making it highly susceptible to nucleophilic attack.

Performance Comparison: Nitropyridines vs. Halopyridines

Direct quantitative comparisons in the literature are sparse, but the relative reactivity of leaving groups in SNAr reactions is well-established. For instance, the reaction of 2-halopyridines with sodium ethoxide in ethanol is significantly faster for 2-fluoropyridine than for 2-chloropyridine. While a nitro group is also an excellent leaving group, the commercial availability and milder reaction conditions often favor the use of fluoropyridines.

A study on the synthesis of methyl 3-fluoropyridine-4-carboxylate demonstrated the successful replacement of a nitro group with fluoride in 38% yield, highlighting that the nitropyridine pathway is a viable strategy for nucleophilic substitution.[1][2] Another report on the nucleophilic aromatic substitution by [¹⁸F]fluoride on substituted 2-nitropyridines showed high radiochemical yields (70-89%), indicating the utility of the nitro-group as a leaving group in specific applications.[3]

SubstrateNucleophileProductYieldReference
Methyl 3-nitropyridine-4-carboxylateCsFMethyl 3-fluoropyridine-4-carboxylate38%[1][2]
3-Methoxy-2-nitropyridine[¹⁸F]Fluoride3-Methoxy-2-[¹⁸F]fluoropyridine70-89%[3]
3-Methyl-2-nitropyridine[¹⁸F]Fluoride3-Methyl-2-[¹⁸F]fluoropyridine70-89%[3]
Experimental Protocol: SNAr of 2-Chloropyridine with an Amine

This protocol describes a typical procedure for the reaction of a chloropyridine with an amine nucleophile.

Materials:

  • 2-Chloropyridine (1.0 equiv)

  • Amine (e.g., morpholine, 1.2 equiv)

  • Potassium phosphate tribasic (K₃PO₄, 1.5 equiv)

  • tert-Amyl alcohol

  • Round-bottom flask with reflux condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add 2-chloropyridine, morpholine, and potassium phosphate tribasic.

  • Add anhydrous tert-amyl alcohol to achieve a concentration of approximately 0.2 M.

  • Stir the reaction mixture and heat to 110 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product, which can be further purified by column chromatography.

Minisci-type Radical Reactions: Direct C-H Functionalization

The Minisci reaction offers a powerful and atom-economical approach to pyridine functionalization by directly targeting C-H bonds.[4] This radical-mediated process allows for the introduction of alkyl and acyl groups onto the electron-deficient pyridine ring. A significant challenge with the classical Minisci reaction is the lack of regioselectivity, often yielding a mixture of C2 and C4 substituted products.[4] Modern variations, however, have largely overcome this limitation through the use of removable blocking groups or N-functionalized pyridinium salts, enabling highly regioselective transformations.

Performance Data: Regioselective Minisci Alkylation

A recent study by Baran and coworkers demonstrated a highly regioselective C4-alkylation of pyridines using a maleate-derived blocking group. This method provides excellent yields and complete C4 selectivity for a wide range of pyridines and carboxylic acid radical precursors.[5][6]

Pyridine SubstrateCarboxylic AcidProductYield (C4-isomer)
PyridineCyclohexanecarboxylic acid4-Cyclohexylpyridine75%
3-PicolineCyclopropanecarboxylic acid4-Cyclopropyl-3-methylpyridine82%
4-ChloropyridinePivalic acid4-tert-Butyl-4-chloropyridine65%
Experimental Protocol: Regioselective C4-Alkylation of Pyridine (Baran Method)

This protocol is adapted from the work of Choi, J. et al., J. Am. Chem. Soc.2021 , 143, 11927-11933.[5]

Materials:

  • Pyridinium salt (maleate-derived, 0.5 mmol, 1.0 equiv)

  • Carboxylic acid (1.0 mmol, 2.0 equiv)

  • Ammonium persulfate ((NH₄)₂S₂O₈, 1.0 mmol, 2.0 equiv)

  • Silver nitrate (AgNO₃, 0.1 mmol, 20 mol%)

  • 1,2-Dichloroethane (DCE) and Water (1:1 mixture)

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)

  • Dichloromethane (DCM)

Procedure:

  • Minisci Reaction: To a culture tube, add the pyridinium salt, carboxylic acid, ammonium persulfate, and silver nitrate.

  • Add a 1:1 mixture of DCE and water (to achieve a 0.1 M concentration of the pyridinium salt).

  • Stir the biphasic mixture at 50 °C for 2 hours.

  • Upon completion (monitored by LC-MS), dilute the reaction with dichloromethane.

  • Deprotection: To the crude product, add DBU (1.5 mmol, 3.0 equiv) in dichloromethane (5 mL).

  • Stir the mixture at room temperature for 30 minutes to remove the blocking group.

  • Wash the reaction mixture with 1 N NaOH, extract the aqueous phase with dichloromethane, wash the combined organic phases with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography.

Vicarious Nucleophilic Substitution (VNS): C-H Functionalization with Carbanions

Vicarious Nucleophilic Substitution is a unique reaction that allows for the formal substitution of a hydrogen atom on an electron-deficient aromatic ring with a carbanion bearing a leaving group.[7][8] This method is particularly effective for nitropyridines, where the nitro group strongly activates the ring towards nucleophilic attack. VNS offers good regioselectivity, typically occurring at the positions ortho and para to the nitro group.

Performance Data: VNS Alkylation of Nitropyridines

A study by Mąkosza and coworkers detailed the VNS alkylation of various nitropyridines using sulfonyl-stabilized carbanions, achieving good to excellent yields.[9]

Nitropyridine SubstrateAlkylating AgentProductYield
3-NitropyridineMethyl phenyl sulfone2-Methyl-3-nitropyridine & 4-Methyl-3-nitropyridine85% (mixture)
2-Chloro-3-nitropyridineEthyl phenyl sulfone2-Chloro-4-ethyl-3-nitropyridine78%
4-Methoxy-3-nitropyridineNeopentyl methanesulfonate2-Neopentyl-4-methoxy-3-nitropyridine92%
Experimental Protocol: VNS Alkylation of 3-Nitropyridine

This protocol is a general procedure based on the principles of VNS reactions.[9][10]

Materials:

  • 3-Nitropyridine (1.0 equiv)

  • Alkyl phenyl sulfone (e.g., methyl phenyl sulfone, 1.2 equiv)

  • Potassium hexamethyldisilazide (KHMDS, 2.5 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • Dissolve the alkyl phenyl sulfone in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Cool the solution to -40 °C.

  • Slowly add KHMDS to the solution and stir for 15 minutes to generate the carbanion.

  • Add a solution of 3-nitropyridine in anhydrous DMF to the reaction mixture.

  • Stir the reaction at -40 °C for 30 minutes. The reaction mixture will typically develop a deep color.

  • Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

  • Warm the mixture to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the residue by column chromatography to separate the regioisomers.

Transition-Metal-Catalyzed C-H Functionalization: The Power of Catalysis

Transition-metal catalysis has revolutionized the field of C-H functionalization, providing highly regioselective methods for the derivatization of pyridines. Catalysts based on palladium, nickel, rhodium, and iridium can direct the functionalization to specific positions (ortho, meta, or para) that are often inaccessible by other means.[1]

Performance Comparison: Palladium vs. Nickel in C-H Arylation

Palladium and nickel are both widely used in C-H arylation reactions, but they exhibit different reactivity and selectivity profiles. Palladium catalysis is often less sensitive to the electronic properties of the substrate, while nickel catalysis can be influenced by coordinating functional groups.[11][12] A study on the intramolecular C-H arylation of pyridine derivatives showed that a palladium catalyst with a phosphine ligand afforded the cyclized product in excellent yield (94%).[13]

Catalyst SystemSubstrate ScopeKey Advantages
Palladium-based Broad, tolerant of many functional groupsHigh functional group tolerance, well-understood reactivity
Nickel-based Can be sensitive to coordinating groupsLower cost, unique reactivity and selectivity profiles
Experimental Protocol: Iridium-Catalyzed C-H Borylation of Pyridine

This protocol provides a method for the synthesis of pyridylboronic esters, which are versatile intermediates for further functionalization, such as Suzuki-Miyaura cross-coupling.[14]

Materials:

  • Pyridine derivative (1.0 equiv)

  • [Ir(OMe)(COD)]₂ (1 mol%)

  • 4,4'-Di-tert-butyl-2,2'-bipyridine (dtbbpy, 2 mol%)

  • Pinacolborane (HBPin, 1.5 equiv)

  • Schlenk flask

  • Inert atmosphere (Nitrogen)

Procedure:

  • In a Schlenk flask under a nitrogen atmosphere, add [Ir(OMe)(COD)]₂ and dtbbpy.

  • Add the pyridine derivative and pinacolborane to the flask.

  • Stir the reaction mixture at room temperature or with gentle heating.

  • Monitor the reaction progress by Gas Chromatography-Mass Spectrometry (GC-MS) or NMR spectroscopy.

  • Upon completion, remove the volatile components under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel.

Visualizing the Pathways: Reaction Mechanisms and Workflows

To further aid in the understanding and selection of an appropriate functionalization strategy, the following diagrams illustrate the key reaction mechanisms and a general experimental workflow.

Experimental Workflow for Pyridine Functionalization

G start Define Target Pyridine Derivative substrate Substrate Availability? start->substrate nitropyridine Nitropyridine Available substrate->nitropyridine Yes halopyridine Halopyridine Available substrate->halopyridine Yes unfunctionalized Unfunctionalized Pyridine substrate->unfunctionalized No snar_nitro SNAr or VNS nitropyridine->snar_nitro snar_halo SNAr halopyridine->snar_halo ch_func C-H Functionalization Method? unfunctionalized->ch_func end Synthesize Target Molecule snar_nitro->end snar_halo->end minisci Minisci Reaction (Alkyl/Acyl) ch_func->minisci Radical tm_cat Transition Metal Catalysis (Aryl/Alkyl/etc.) ch_func->tm_cat Catalytic minisci->end tm_cat->end

Caption: A decision-making workflow for selecting a pyridine functionalization strategy.

Mechanism of Nucleophilic Aromatic Substitution (SNAr)

G reactant Py-LG + Nu- intermediate Meisenheimer Complex [Py(LG)(Nu)]- reactant->intermediate Addition product Py-Nu + LG- intermediate->product Elimination

Caption: The two-step addition-elimination mechanism of SNAr.

Mechanism of the Minisci Reaction

G start R-COOH + Oxidant radical R• start->radical Decarboxylation adduct Radical Adduct radical->adduct Addition pyridine Protonated Pyridine pyridine->adduct product Functionalized Pyridine adduct->product Oxidation & Deprotonation

Caption: A simplified mechanism of the Minisci reaction.

Mechanism of Vicarious Nucleophilic Substitution (VNS)

G reactant Nu-CH(X)-R + Base carbanion [Nu-C(X)-R]- reactant->carbanion Deprotonation adduct Anionic σ-adduct carbanion->adduct Addition nitropyridine Nitropyridine nitropyridine->adduct product Substituted Nitropyridine adduct->product β-Elimination of HX

Caption: The addition-elimination mechanism of VNS.

Conclusion

While this compound remains a useful substrate for pyridine functionalization, a diverse and powerful array of alternative reagents and methodologies are now available to the modern synthetic chemist. The choice of strategy will ultimately depend on the specific target molecule, the desired regioselectivity, the availability of starting materials, and the tolerance of other functional groups present in the molecule. SNAr on readily available halopyridines offers a milder and often more practical approach. For direct C-H functionalization, Minisci-type reactions provide an atom-economical route to alkylated and acylated pyridines, with modern protocols offering excellent regiocontrol. Vicarious Nucleophilic Substitution enables the direct introduction of carbanions with good selectivity. Finally, transition-metal-catalyzed methods provide unparalleled control over regioselectivity, opening up avenues to previously inaccessible pyridine derivatives. By carefully considering the advantages and limitations of each approach, researchers can select the optimal strategy to efficiently and selectively construct the functionalized pyridines required for their research and development endeavors.

References

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Ensuring the safe handling and disposal of laboratory chemicals is paramount for the protection of research personnel and the environment. This guide provides a comprehensive, step-by-step procedure for the proper disposal of 2-Methyl-6-nitropyridine, a compound that requires careful management due to its potential hazards. Adherence to these protocols is essential for maintaining a safe laboratory environment and complying with regulatory standards.

Immediate Safety and Hazard Information

Assumed GHS Hazard Classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 3 or 4Toxic or Harmful if swallowed.
Acute Toxicity, DermalCategory 2 or 3Fatal or Toxic in contact with skin.
Skin Corrosion/IrritationCategory 1C or 2Causes severe skin burns and eye damage or causes skin irritation.
Serious Eye Damage/IrritationCategory 1 or 2ACauses serious eye damage or causes serious eye irritation.
Specific Target Organ Toxicity - Single ExposureCategory 3May cause respiratory irritation.
Flammable liquidsCategory 3Flammable liquid and vapour.
Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is mandatory to wear appropriate personal protective equipment to minimize exposure risks.

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber) are required.[1]

  • Eye Protection: Chemical safety goggles or a face shield must be worn.[1]

  • Protective Clothing: A lab coat or flame-retardant antistatic protective clothing is essential.[1]

  • Respiratory Protection: If handling outside of a fume hood or if dust/vapors are generated, a NIOSH-approved respirator is necessary.[2]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in a manner that ensures the safety of laboratory personnel and prevents environmental contamination.

Waste Segregation and Collection:
  • Collect waste this compound and any contaminated materials (e.g., weighing paper, pipette tips, absorbent pads) in a designated, properly labeled, and sealed hazardous waste container.[1][2]

  • The container should be made of a compatible material, such as glass or high-density polyethylene.[1]

  • Crucially, do not mix this compound waste with other waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1]

Labeling:
  • Clearly and accurately label the hazardous waste container with the following information:

    • The words "Hazardous Waste"[1]

    • The full chemical name: "this compound"[1]

    • Associated hazard symbols (e.g., toxic, corrosive, flammable)[1]

Storage:
  • Store the sealed waste container in a designated, well-ventilated, and secure hazardous waste accumulation area.[1]

  • The storage area should be away from incompatible materials, such as strong oxidizing agents and strong bases.[3]

  • The container should be kept tightly closed in a dry and cool place.[4]

Arranging for Disposal:
  • Contact your institution's EHS department or a licensed chemical waste disposal contractor to arrange for pickup and disposal.[1]

  • Provide a complete and accurate description of the waste, including its composition and known hazards.

  • The material should be disposed of at a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[4]

Spill Management:

In the event of a spill, follow these procedures immediately:

  • Evacuate non-essential personnel from the area and ensure adequate ventilation.[2]

  • Wearing appropriate PPE, contain the spill using an inert absorbent material for liquids or by carefully sweeping up solids to avoid generating dust.[2][5]

  • Collect the spilled material and any contaminated absorbents into a designated hazardous waste container.[2]

  • Decontaminate the spill area with a suitable solvent, and collect the rinsate as hazardous waste.[5]

  • Prevent the spill from entering drains or waterways.[2]

Decontamination of Empty Containers:
  • Empty containers that previously held this compound must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol).[5]

  • The rinsate from the decontamination process is considered hazardous waste and must be collected and disposed of accordingly.[5]

  • After thorough decontamination, the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional guidelines.[5]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Figure 1. Disposal Workflow for this compound start Start: Have this compound Waste ppe Wear Appropriate PPE: - Chemical-resistant gloves - Safety goggles/face shield - Lab coat start->ppe spill Spill Occurs start->spill collect_waste Collect Waste in Designated Hazardous Waste Container ppe->collect_waste contain_spill Contain Spill with Inert Absorbent ppe->contain_spill label_container Label Container: - 'Hazardous Waste' - 'this compound' - Hazard Symbols collect_waste->label_container store_waste Store Sealed Container in Secure Accumulation Area label_container->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs disposal Dispose via Licensed Chemical Destruction Plant contact_ehs->disposal end End: Proper Disposal Complete disposal->end spill->start No Spill spill->ppe Yes collect_spill Collect Spill Residue into Waste Container contain_spill->collect_spill decontaminate_area Decontaminate Spill Area (Collect rinsate as waste) collect_spill->decontaminate_area decontaminate_area->store_waste

Caption: Workflow for the proper disposal of this compound.

References

Personal protective equipment for handling 2-Methyl-6-nitropyridine

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-6-nitropyridine

This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. Adherence to these protocols is essential for ensuring laboratory safety and regulatory compliance.

Personal Protective Equipment (PPE)

Proper selection and use of Personal Protective Equipment (PPE) are the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound.

Protection Type Specification Rationale
Eye/Face Protection ANSI Z87.1 compliant safety glasses with side shields, or chemical safety goggles. A face shield is required when there is a splash hazard.[1]Protects against splashes, dust, and vapors which can cause serious eye irritation or damage.[2][3]
Skin Protection - Gloves: Chemical-resistant gloves (e.g., Nitrile rubber, >0.11 mm thickness) with a prolonged breakthrough time (>480 minutes recommended).[1] Always inspect gloves before use. - Lab Coat: A clean, buttoned, flame-retardant, and anti-static lab coat must be worn.[1][4] - Protective Clothing: For handling larger quantities or where there is a significant risk of exposure, a chemical-resistant apron or suit is recommended.[1]The substance is harmful and potentially fatal if it comes into contact with the skin.[2][3] Appropriate gloves and clothing prevent skin exposure.[5][6]
Respiratory Protection A NIOSH/MSHA or European Standard EN 149 approved respirator is necessary if exposure limits are exceeded, if irritation is experienced, or when handling the solid compound outside of a certified chemical fume hood.[1][2][5] For higher exposure levels, a full-face supplied-air respirator may be necessary.[1]Protects against inhalation of dust or vapors, which may cause respiratory irritation.[3][5]

Operational and Disposal Plans

A systematic approach to handling and disposal is critical for safety and environmental protection.

Safe Handling Workflow

The following diagram outlines the standard operating procedure for handling this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling Phase prep1 Review Safety Data Sheet (SDS) prep2 Ensure Eyewash & Safety Shower are Accessible prep1->prep2 prep3 Don Appropriate PPE prep2->prep3 prep4 Prepare Well-Ventilated Area (Fume Hood) prep3->prep4 handle1 Ground/Bond Container to Prevent Static Discharge prep4->handle1 Proceed to Handling handle2 Carefully Weigh or Transfer Chemical handle1->handle2 handle3 Keep Container Tightly Closed When Not in Use handle2->handle3 handle4 Avoid Ingestion, Inhalation, and Contact with Skin/Eyes handle3->handle4 post1 Decontaminate Work Surfaces & Glassware handle4->post1 Complete Handling post2 Dispose of Waste in Labeled Hazardous Waste Containers post1->post2 post3 Remove PPE and Wash Hands Thoroughly post2->post3

Caption: Workflow for Safely Handling this compound.

Emergency Response for Spills and Exposure

Immediate and correct response to an accident can significantly mitigate harm.

G cluster_spill Chemical Spill cluster_exposure Personal Exposure start Accident Occurs (Spill or Exposure) spill1 Evacuate and Alert Personnel start->spill1 Spill expo_skin Skin Contact: Remove contaminated clothing. Wash with plenty of soap and water. start->expo_skin Exposure expo_eye Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses. Seek immediate medical attention. start->expo_eye Exposure expo_inhale Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek medical attention. start->expo_inhale Exposure expo_ingest Ingestion: Rinse mouth. Do NOT induce vomiting. Call a physician or poison control center immediately. start->expo_ingest Exposure spill2 Remove All Ignition Sources spill1->spill2 spill5 Prevent Entry into Drains/Waterways spill2->spill5 spill3 Contain Spill with Inert Material (Sand, Earth) spill4 Collect into Labeled Container for Disposal spill3->spill4 spill5->spill3

Caption: Immediate Response Plan for Spills and Accidental Exposure.

Procedural Guidance

Storage Requirements
  • Conditions: Store containers in a dry, cool, and well-ventilated place.[5][7]

  • Security: Keep containers tightly closed and store them in a locked area or one accessible only to qualified personnel.[3][5]

  • Incompatibilities: Keep away from heat, sparks, open flames, and strong oxidizing agents, strong acids, and strong bases.[5][6]

Disposal Plan
  • Chemical Waste: Unused or expired this compound must be disposed of as hazardous waste.[1] All disposals must be conducted through an approved waste disposal plant.[5][8]

  • Contaminated Materials: All contaminated materials, including PPE (gloves, disposable lab coats), weighing paper, and pipette tips, must be collected in a dedicated, clearly labeled hazardous waste container.[1]

  • Glassware: Contaminated glassware should be rinsed multiple times with a suitable solvent. The resulting rinsate must be collected and disposed of as hazardous liquid waste.[1]

  • Regulations: Waste generators must consult and adhere to local, regional, and national hazardous waste regulations to ensure complete and accurate classification and disposal.[6] Do not let the product enter drains.

References

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Methyl-6-nitropyridine
Reactant of Route 2
Reactant of Route 2
2-Methyl-6-nitropyridine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.